Dosulepin
説明
Structure
2D Structure
3D Structure
特性
Key on ui mechanism of action |
By binding to noradrenaline transporter (NAT) and serotonin transporter (SERT) in an equipotent manner and inhibiting the reuptake activity, dosulepin increases the free levels of noradrenaline and 5HT at the synaptic cleft. It is shown that the main metabolite northiaden is a more potent inhibitor of noradrenaline uptake than the parent drug. Dosulepin displays affinity towards α2-adrenoceptors and to a lesser extent, α1-adrenoceptors. Inhibition of presynaptic α2-adrenoceptors by dosulepin facilitates noradrenaline release and further potentiates the antidepressant effects. It also downregulates central β-adrenoceptors by causing a decline in the number of receptors and reduces noradrenaline-induced cyclic AMP formation. Dosulepin binds to 5HT1A and 5HT2A receptors in the cerebral cortex and hippocampus as an antagonist. 5HT1A receptors are autoreceptors that inhibit 5HT release and 5HT2A receptors are Gi/Go-coupled receptors that reduces dopamine release upon activation. Antagonism at 5HT2A receptors may also improve sleep patterns. Dosulepin also binds to muscarinic acetylcholine receptors and causes antimuscarinic side effects such as dry mouth. By acting as an antagonist at histamine type 1 (H1) receptors, dosulepin mediates a sedative effect. Main metabolites northiaden, dothiepin sulphoxide and northiaden sulphoxide may also bind to 5HT, α2 and H1 receptors, although with less affinity compared to the parent drug. |
|---|---|
CAS番号 |
25627-37-6 |
分子式 |
C19H21NS |
分子量 |
295.4 g/mol |
IUPAC名 |
(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+ |
InChIキー |
PHTUQLWOUWZIMZ-GZTJUZNOSA-N |
異性体SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31 |
正規SMILES |
CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 |
沸点 |
339.8- 341.6 |
melting_point |
131- 134.6 |
関連するCAS |
897-15-4 (hydrochloride) |
溶解性 |
Partly miscible |
蒸気圧 |
4.3X10-7 mm Hg @ 25 °C /Estimated/ |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Dosulepin on Serotonin Transporters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dosulepin, a tricyclic antidepressant, exerts its therapeutic effects primarily through the modulation of monoaminergic neurotransmission. This technical guide provides a comprehensive examination of the core mechanism of action of this compound, with a specific focus on its interaction with the serotonin transporter (SERT). This document details the binding affinities of this compound and its primary active metabolite, northiaden, for SERT, as well as for the norepinephrine transporter (NET) and the dopamine transporter (DAT). Detailed experimental protocols for assessing these interactions, including radioligand binding assays and synaptosomal uptake assays, are provided. Furthermore, the downstream signaling pathways affected by this compound's inhibition of SERT are elucidated and visualized. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's molecular pharmacology.
Introduction
This compound, also known as dothiepin, is a tricyclic antidepressant (TCA) that has been utilized in the treatment of major depressive disorder.[1][2] Like other TCAs, its primary mechanism of action involves the inhibition of the reuptake of monoamine neurotransmitters from the synaptic cleft.[2][3] This guide will provide an in-depth analysis of this compound's interaction with the serotonin transporter (SERT), a key target in its antidepressant activity.
Quantitative Data: Binding Affinities of this compound and Northiaden
The therapeutic efficacy of this compound is attributed to its ability to block the reuptake of serotonin and norepinephrine by binding to their respective transporters.[1] The primary active metabolite of this compound, northiaden (desmethylthis compound), also contributes significantly to its pharmacological profile. The binding affinities (Ki) of this compound and northiaden for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are summarized in the table below. Lower Ki values indicate a stronger binding affinity.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| This compound | 46.7 | 18.2 | > 10,000 |
| Northiaden | 110 | 4.6 | > 10,000 |
Data presented as mean values from cited literature.
As the data indicates, this compound exhibits a strong and roughly equipotent affinity for both SERT and NET. Its active metabolite, northiaden, shows a significantly higher affinity for NET compared to SERT. Both compounds have a notably low affinity for DAT.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with serotonin transporters.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor or transporter.
Objective: To quantify the affinity of this compound and its metabolites for the serotonin transporter (SERT).
Materials:
-
HEK293 cells stably expressing human SERT
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand (e.g., [³H]citalopram or [³H]paroxetine)
-
Unlabeled competitor (this compound, northiaden, or a known high-affinity SERT ligand for non-specific binding determination)
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells expressing human SERT to confluency.
-
Harvest cells and centrifuge at low speed.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at or below its Kd value), and the membrane preparation.
-
Non-specific Binding: Add a high concentration of an unlabeled high-affinity SERT ligand, the fixed concentration of radioligand, and the membrane preparation.
-
Competitive Binding: Add serial dilutions of the test compound (this compound or northiaden), the fixed concentration of radioligand, and the membrane preparation.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals.
Objective: To determine the functional potency of this compound and its metabolites in inhibiting serotonin uptake.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Sucrose buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer (or similar physiological salt solution)
-
Radiolabeled neurotransmitter (e.g., [³H]serotonin)
-
Test compounds (this compound, northiaden)
-
Known selective serotonin reuptake inhibitor (SSRI) for control (e.g., fluoxetine)
-
Scintillation cocktail and counter
Methodology:
-
Synaptosome Preparation:
-
Dissect the desired brain region from a rat and homogenize it in ice-cold sucrose buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge it at a higher speed (e.g., 20,000 x g) for 20 minutes to pellet the crude synaptosomal fraction.
-
Wash the pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final synaptosomal pellet in Krebs-Ringer buffer and determine the protein concentration.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound (this compound or northiaden) or a vehicle control for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]serotonin.
-
Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) during which uptake is linear.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage inhibition of serotonin uptake for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage inhibition as a function of the test compound concentration to determine the IC50 value.
-
Downstream Signaling Pathways
The inhibition of SERT by this compound leads to an accumulation of serotonin in the synaptic cleft, which in turn activates various postsynaptic serotonin receptors. The prolonged activation of these receptors, particularly G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events that are believed to underlie the therapeutic effects of antidepressants.
A key downstream signaling pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of target genes, including Brain-Derived Neurotrophic Factor (BDNF). BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity.
Another important pathway involves the activation of extracellular signal-regulated kinase (ERK). The activation of certain serotonin receptors can lead to the activation of the ERK signaling cascade, which can also contribute to the phosphorylation and activation of CREB and other transcription factors involved in neuroplasticity.
Conclusion
This compound is a potent inhibitor of both the serotonin and norepinephrine transporters, with a significantly lower affinity for the dopamine transporter. Its mechanism of action on SERT involves competitive binding, leading to increased synaptic serotonin levels. This, in turn, activates downstream signaling pathways, including the PKA-CREB-BDNF and ERK pathways, which are implicated in the long-term neuroplastic changes associated with the therapeutic effects of antidepressants. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of the molecular pharmacology of this compound and other TCAs. A thorough understanding of these mechanisms is crucial for the development of novel and more targeted antidepressant therapies.
References
The Pharmacodynamic Profile of Dosulepin and Its Metabolites: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dosulepin, a tricyclic antidepressant (TCA), has a well-established, albeit complex, pharmacodynamic profile. Its therapeutic effects, primarily in the treatment of depressive disorders, are attributed to its interactions with a range of neurotransmitter systems. This technical guide provides an in-depth analysis of the pharmacodynamics of this compound and its principal active metabolites: northiaden, this compound-S-oxide, and northiaden-S-oxide. The information is presented to facilitate research, drug development, and a comprehensive understanding of its mechanism of action.
This compound undergoes extensive metabolism in the liver, primarily through N-demethylation to form northiaden (desmethylthis compound) and S-oxidation to form this compound-S-oxide. Northiaden can be further metabolized to northiaden-S-oxide. While northiaden is a pharmacologically active metabolite, the S-oxide metabolites are considered to have significantly reduced activity.
Core Mechanism of Action: Monoamine Reuptake Inhibition
This compound's primary antidepressant effect is believed to stem from its ability to inhibit the reuptake of the monoamine neurotransmitters norepinephrine (noradrenaline) and serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft.[1][2][3] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), this compound increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[1][2]
The principal active metabolite, northiaden, is a more potent inhibitor of norepinephrine reuptake than the parent compound, this compound. In contrast, the S-oxide metabolites, this compound-S-oxide and northiaden-S-oxide, exhibit markedly reduced activity at these transporters.
Receptor Binding Profile
In addition to its effects on neurotransmitter reuptake, this compound and its active metabolite northiaden interact with a variety of postsynaptic receptors, contributing to both their therapeutic effects and side-effect profile. These include antagonist activity at histamine H1, α1-adrenergic, serotonin 5-HT2, and muscarinic acetylcholine receptors.
Quantitative Data: Receptor Binding Affinities (Ki, nM)
The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and northiaden for various neurotransmitter transporters and receptors. A lower Ki value indicates a higher binding affinity.
| Target | This compound (Ki, nM) | Northiaden (Ki, nM) | Species |
| Transporters | |||
| SERT | 8.6 - 78 | 192 | Human/Rat |
| NET | 15 - 47 | 8.6 | Human/Rat |
| Receptors | |||
| 5-HT1A | 4,004 | 2,623 | Rat |
| 5-HT2A | 152 | 141 | Rat |
| α1-Adrenergic | 419 | 950 | Rat |
| α2-Adrenergic | 2,400 | ND | Human |
| Histamine H1 | 3.6 - 4 | 25 | Human/Rat |
| Muscarinic (mACh) | 25 - 26 | 110 | Human/Rat |
| M1 | 18 | ND | Human |
| M2 | 109 | ND | Human |
| M3 | 38 | ND | Human |
| M4 | 61 | ND | Human |
| M5 | 92 | ND | Human |
ND: Not Determined. Data compiled from various sources.
Quantitative Data: Inhibition of Transporter Activity (IC50, M)
The following table presents the half-maximal inhibitory concentrations (IC50) for this compound and its metabolites against [3H]imipramine binding (an indicator of SERT binding) and serotonin uptake.
| Compound | [3H]Imipramine Binding (IC50, M) | [14C]Serotonin Uptake Inhibition |
| This compound | 2.8 x 10-6 | Potent inhibitor |
| Northiaden | 5.0 x 10-6 | Inhibitor |
| This compound-S-oxide | 3.2 x 10-5 | Weak inhibitor |
| Northiaden-S-oxide | 4.0 x 10-5 | Weak inhibitor |
Data from Fulton A, et al. (1982). The inhibition of serotonin uptake was found to be competitive for all compounds.
Experimental Protocols
The quantitative data presented in this guide are derived from in vitro experiments, primarily radioligand binding assays and neurotransmitter reuptake assays.
Radioligand Binding Assay (General Protocol)
This method is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Tissue Preparation: Brain tissue from a suitable species (e.g., rat or human post-mortem tissue) is homogenized in a buffered solution to create a membrane preparation containing the receptors of interest.
-
Incubation: The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [3H]pyrilamine for H1 receptors) and varying concentrations of the unlabeled test compound (this compound or its metabolites).
-
Separation: The incubation is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Neurotransmitter Reuptake Assay (General Protocol)
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes or cells expressing the relevant transporter.
Methodology:
-
Preparation of Synaptosomes or Cells: Synaptosomes (resealed nerve terminals) are prepared from brain tissue, or cell lines stably expressing the transporter of interest (e.g., SERT or NET) are cultured.
-
Incubation: The synaptosomes or cells are incubated with a radiolabeled neurotransmitter (e.g., [14C]serotonin) in the presence of varying concentrations of the test compound.
-
Termination of Uptake: The uptake process is stopped, often by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.
Conclusion
The pharmacodynamic profile of this compound is characterized by its dual inhibition of serotonin and norepinephrine reuptake, with its active metabolite, northiaden, showing a preference for norepinephrine transporter inhibition. Furthermore, this compound and northiaden exhibit significant antagonist activity at several other receptors, which contributes to their overall clinical effects and side-effect profile. The S-oxide metabolites are of minimal pharmacological significance. This in-depth technical guide provides a comprehensive overview of the available quantitative data and experimental methodologies to aid in the ongoing research and development of antidepressant therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Assessment of the antidepressant activity of dothiepin and its metabolites by preclinical tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Effects of Antidepressants and Their Metabolites on Reuptake of Biogenic Amines and on Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
Dosulepin's Affinity for H1 and 5-HT2A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dosulepin, a tricyclic antidepressant, exerts its therapeutic effects and side-effect profile through its interaction with a variety of neurotransmitter receptors. This technical guide provides an in-depth analysis of the binding affinity of this compound for two key receptors: the histamine H1 receptor (H1R) and the serotonin 5-HT2A receptor (5-HT2AR). Understanding these interactions is crucial for elucidating the drug's mechanism of action, predicting its clinical effects, and guiding the development of novel therapeutics with improved selectivity. This compound is known to act as an antagonist at both H1 and 5-HT2A receptors[1][2].
Quantitative Receptor Binding Affinity
The binding affinity of this compound for the H1 and 5-HT2A receptors is typically quantified using the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Reference |
| This compound | Histamine H1 | 1.1 | [3] |
| This compound | Serotonin 5-HT2A | 13 | [3] |
Experimental Protocols: Radioligand Binding Assays
General Principles
Competitive radioligand binding assays measure the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from its receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Experimental Workflow for Receptor Binding Assay
Detailed Methodology for H1 Receptor Binding Assay
1. Receptor Source:
-
Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) or from brain tissue (e.g., human cortex).
2. Radioligand:
-
[³H]Mepyramine (a selective H1 receptor antagonist) at a concentration at or below its Kd.
3. Test Compound:
-
This compound hydrochloride dissolved and serially diluted in an appropriate buffer.
4. Assay Buffer:
-
Typically 50 mM Tris-HCl, pH 7.4.
5. Incubation:
-
Receptor membranes, [³H]mepyramine, and varying concentrations of this compound are incubated in a 96-well plate.
-
Incubation is typically carried out at room temperature for 60-120 minutes to reach equilibrium.
6. Non-specific Binding Determination:
-
A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin or unlabeled mepyramine) to determine non-specific binding.
7. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
8. Detection and Analysis:
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 of this compound, which is subsequently converted to the Ki value.
Detailed Methodology for 5-HT2A Receptor Binding Assay
1. Receptor Source:
-
Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells) or from brain tissue (e.g., rat or human frontal cortex).
2. Radioligand:
-
[³H]Ketanserin (a selective 5-HT2A receptor antagonist) at a concentration at or below its Kd.
3. Test Compound:
-
This compound hydrochloride dissolved and serially diluted in an appropriate buffer.
4. Assay Buffer:
-
Typically 50 mM Tris-HCl, pH 7.4, sometimes containing additional ions like MgCl2.
5. Incubation:
-
Receptor membranes, [³H]ketanserin, and varying concentrations of this compound are incubated in a 96-well plate.
-
Incubation is typically carried out at room temperature for 60 minutes.
6. Non-specific Binding Determination:
-
A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 1 µM ketanserin or spiperone) to determine non-specific binding.
7. Separation of Bound and Free Radioligand:
-
The separation procedure is similar to the H1 receptor assay, involving rapid filtration through glass fiber filters and washing with ice-cold buffer.
8. Detection and Analysis:
-
Radioactivity is quantified using a liquid scintillation counter.
-
IC50 and Ki values for this compound are determined through non-linear regression analysis of the specific binding data.
Signaling Pathways
This compound's antagonism at H1 and 5-HT2A receptors blocks the downstream signaling cascades initiated by their respective endogenous ligands, histamine and serotonin. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.
H1 Receptor Signaling Pathway
Activation of the H1 receptor by histamine initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).
5-HT2A Receptor Signaling Pathway
Similarly, the binding of serotonin to the 5-HT2A receptor activates the Gq/11-PLC pathway, resulting in the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).
Conclusion
This compound exhibits high affinity for both the histamine H1 and serotonin 5-HT2A receptors, with a particularly potent antagonism at the H1 receptor. The methodologies outlined in this guide provide a framework for the in vitro characterization of this compound's binding profile. A thorough understanding of these receptor interactions and their downstream signaling pathways is fundamental for the rational design and development of next-generation therapeutics with optimized efficacy and safety profiles.
References
A Comprehensive Technical Guide to the Pharmacokinetic Profile of Dosulepin in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dosulepin (formerly known as dothiepin) is a tricyclic antidepressant (TCA) that has been utilized in the treatment of depression and anxiety-related disorders. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is fundamental for its development and for predicting its therapeutic window and potential toxicity. This technical guide provides an in-depth overview of the preclinical pharmacokinetics of this compound in various animal models, presenting available quantitative data, detailed experimental methodologies, and visualizations of key processes to aid researchers in their understanding and future studies.
Pharmacokinetic Profile of this compound
This compound is readily absorbed from the small intestine and undergoes extensive first-pass metabolism in the liver. Its high lipid solubility allows it to effectively cross the blood-brain barrier. The primary metabolic pathways involve N-demethylation and S-oxidation, leading to the formation of its main metabolites: northiaden (desmethylthis compound) and this compound S-oxide.[1][2] These metabolites, particularly northiaden, also possess pharmacological activity and contribute to the overall therapeutic effect of this compound.[1] Excretion of this compound and its metabolites occurs primarily through the kidneys, with a smaller portion eliminated via the feces.[2]
Data Presentation: Pharmacokinetic Parameters in Preclinical Models
While comprehensive quantitative data for this compound in preclinical animal models is limited in publicly available literature, the following tables summarize the available information to facilitate comparison. It is important to note that some of the available data pertains to deuterated this compound, which may exhibit an altered pharmacokinetic profile compared to the parent compound.
Table 1: Pharmacokinetic Parameters of Deuterated this compound Following Oral Administration in Male Wistar Rats and Male Swiss Albino Mice
| Parameter | Male Wistar Rats | Male Swiss Albino Mice |
| Cmax (Maximum Plasma Concentration) | Increased | Increased |
| t½ (Elimination Half-life) | Increased | Increased |
| AUC (Area Under the Curve) | Increased | Increased |
Source: Data extrapolated from a study on deuterated tricyclic antidepressants. Specific numerical values were not provided in the abstract.
Note: The study indicated that deuteration of the methyl groups at metabolically active sites led to improved pharmacokinetic parameters, suggesting that the parent, non-deuterated compound would likely have lower Cmax, a shorter t½, and a smaller AUC.
Further research is required to establish a complete and comparative quantitative pharmacokinetic profile of unchanged this compound and its primary metabolites across different preclinical species.
Experimental Protocols
Detailed experimental protocols for preclinical pharmacokinetic studies of this compound are not extensively reported. However, based on standard methodologies for similar compounds, the following sections outline the likely procedures employed.
Animal Models
-
Rats: Male Wistar rats are a common choice for pharmacokinetic studies.
-
Mice: Male Swiss albino mice are frequently used in preclinical drug development.
-
Dogs: Beagle dogs are often used in later-stage preclinical studies due to their physiological similarities to humans.
Drug Administration
Oral Administration: For oral dosing studies, this compound hydrochloride is typically dissolved in a suitable vehicle, such as sterile water or saline. Administration is performed via oral gavage, with the volume adjusted based on the animal's body weight.
Intravenous Administration: For intravenous (IV) administration, this compound hydrochloride is dissolved in a sterile vehicle suitable for injection. The solution is administered, typically into a tail vein in rodents or a cephalic vein in dogs, over a defined period to ensure complete delivery.
Sample Collection
Blood samples are collected at predetermined time points following drug administration. For rodents, blood is often collected via the tail vein or through terminal cardiac puncture. In dogs, blood is typically drawn from the cephalic or jugular vein. The collected blood is then processed to obtain plasma, which is stored frozen until analysis.
Bioanalytical Method: HPLC for Plasma Sample Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying this compound and its metabolites in plasma.
Sample Preparation: Liquid-Liquid Extraction
-
To a known volume of plasma, an internal standard is added.
-
The plasma is then alkalinized, typically with a sodium hydroxide solution.
-
An organic solvent, such as a mixture of heptane and isoamyl alcohol (e.g., 99:1 v/v), is added to the plasma sample.
-
The mixture is vortexed to ensure thorough mixing and then centrifuged to separate the aqueous and organic layers.
-
The organic layer, containing this compound and its metabolites, is transferred to a clean tube.
-
The solvent is evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the HPLC mobile phase for analysis.
Chromatographic Conditions (Illustrative Example):
-
Column: A reverse-phase C18 column is often suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile), with potential additives like perchloric acid and trichloroacetic acid to improve peak shape.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 230 nm.
-
Retention Time: The retention time for this compound under these conditions would be determined during method development.
Visualizations: Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
The metabolism of this compound primarily occurs in the liver and involves N-demethylation and S-oxidation. The cytochrome P450 (CYP) isoenzymes, particularly CYP2C9 and CYP2C19, are implicated in its metabolism.
Experimental Workflow for a Preclinical Pharmacokinetic Study
This diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of this compound.
Conclusion
This technical guide provides a summary of the available information on the preclinical pharmacokinetic profile of this compound. While a general understanding of its absorption, distribution, metabolism, and excretion exists, there is a notable lack of comprehensive quantitative data in commonly studied animal models such as rats, mice, and dogs. The provided experimental protocols are based on standard practices and should be adapted and validated for specific study needs. The visualizations of the metabolic pathway and a typical experimental workflow offer a clear overview of these critical processes. Further research is warranted to generate robust and comparative pharmacokinetic data for this compound and its metabolites in preclinical species to better inform its clinical use and development.
References
The Metabolic Fate of Dosulepin: An In-depth Technical Guide to N-demethylation and S-oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dosulepin (also known as dothiepin) is a tricyclic antidepressant (TCA) that has been utilized in the treatment of depression. Understanding its metabolic pathways is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy and safety. This technical guide provides a detailed overview of the primary metabolic transformations of this compound, focusing on N-demethylation and S-oxidation. It includes quantitative data, detailed experimental protocols, and visualizations to support further research and drug development efforts.
This compound undergoes extensive first-pass metabolism in the liver, with N-demethylation and S-oxidation being the principal routes of biotransformation.[1] These processes lead to the formation of several key metabolites, some of which are pharmacologically active.
Metabolic Pathways of this compound
The metabolism of this compound primarily involves two key enzymatic reactions:
-
N-demethylation: This reaction involves the removal of a methyl group from the tertiary amine on the propylidene side chain. This process is a common metabolic pathway for many tricyclic antidepressants.[2]
-
S-oxidation: This reaction involves the oxidation of the sulfur atom within the dibenzothiepine ring structure.
These primary reactions can occur independently or sequentially, leading to a profile of metabolites. The main metabolites identified are:
-
Northiaden (Desmethylthis compound): The product of N-demethylation. This is a major active metabolite.[3]
-
This compound S-oxide: The product of S-oxidation.
-
Northiaden S-oxide: A secondary metabolite that has undergone both N-demethylation and S-oxidation.[3]
These metabolites can also undergo further biotransformation, including glucuronic acid conjugation, to facilitate their excretion.[3]
Visualization of Metabolic Pathways
The following diagram illustrates the primary metabolic pathways of this compound.
Quantitative Metabolic Data
The following tables summarize the available quantitative data on the pharmacokinetics of this compound and its primary metabolites.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites
| Compound | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Elimination Half-life (t½) |
| This compound | 37.6 ng/mL (after 25mg dose) | 2.18 hours | 20.4 hours |
| Northiaden | - | - | - |
| This compound S-oxide | - | - | - |
| Northiaden S-oxide | - | - | - |
Note: Specific Cmax and Tmax values for the metabolites are not well-documented in publicly available literature.
Enzymes Involved in this compound Metabolism
The biotransformation of this compound is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver. While the specific isozymes responsible for this compound metabolism have not been definitively elucidated in all cases, data from related tricyclic antidepressants, such as doxepin, provide strong evidence for the involvement of certain CYPs.
-
N-demethylation: Studies on doxepin, a structurally similar TCA, have shown that CYP2D6 and CYP2C19 are major contributors to its N-demethylation. It is highly probable that these enzymes also play a significant role in the N-demethylation of this compound. Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in drug clearance and response.
-
S-oxidation: The S-oxidation of various xenobiotics is known to be catalyzed by both CYP enzymes and Flavin-containing monooxygenases (FMOs) . While the specific contributions of these enzyme families to this compound S-oxidation require further investigation, it is plausible that both pathways are involved. FMOs are another important class of phase I drug-metabolizing enzymes.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the metabolic pathways of this compound.
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is designed to identify the metabolites of this compound formed by the mixed-function oxidase system present in human liver microsomes.
Materials:
-
This compound hydrochloride
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching the reaction
-
Internal standard (IS) for analytical quantification (e.g., a structurally related compound not present in the incubation)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a high concentration.
-
In a microcentrifuge tube, add phosphate buffer, the NADPH regenerating system, and the HLM suspension.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding a small volume of the this compound stock solution to the pre-warmed incubation mixture. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a defined period (e.g., 0, 15, 30, 60 minutes).
-
-
Termination of the Reaction:
-
At each time point, terminate the reaction by adding a volume of cold acetonitrile or methanol (typically 2-3 times the incubation volume) containing the internal standard.
-
Vortex the mixture vigorously to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixture at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a well plate for analysis.
-
The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase for increased sensitivity if necessary.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples using a validated LC-MS/MS method to separate and quantify this compound and its metabolites.
-
Metabolite identification is typically achieved by comparing the retention times and mass fragmentation patterns with those of authentic reference standards, if available, or by high-resolution mass spectrometry for structural elucidation.
-
Protocol 2: CYP450 Reaction Phenotyping for this compound Metabolism
This protocol aims to identify the specific CYP isozymes responsible for the N-demethylation and S-oxidation of this compound. This can be achieved using two primary approaches: recombinant human CYP enzymes and chemical inhibition in HLMs.
A. Recombinant Human CYP Enzyme Approach
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, etc.) co-expressed with NADPH-cytochrome P450 reductase.
-
This compound hydrochloride
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Other materials as listed in Protocol 1.
Procedure:
-
Follow the general incubation procedure outlined in Protocol 1.
-
Instead of using pooled HLMs, perform separate incubations for each recombinant CYP isozyme.
-
Incubate this compound with each individual recombinant CYP enzyme in the presence of the NADPH regenerating system.
-
Terminate the reactions and process the samples as described previously.
-
Analyze the formation of northiaden and this compound S-oxide in each incubation mixture by LC-MS/MS.
-
The CYP isozymes that produce the highest amounts of the respective metabolites are identified as the primary enzymes involved in those pathways.
B. Chemical Inhibition Approach in HLMs
Materials:
-
Pooled human liver microsomes (HLMs)
-
Specific chemical inhibitors for different CYP isozymes (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, quinidine for CYP2D6, ketoconazole for CYP3A4).
-
All other materials as listed in Protocol 1.
Procedure:
-
Follow the general incubation procedure outlined in Protocol 1.
-
In separate incubation tubes, pre-incubate the HLMs with a specific CYP inhibitor at a concentration known to be selective for its target enzyme for a defined period before adding this compound.
-
A control incubation without any inhibitor should be run in parallel.
-
Initiate the metabolic reaction by adding this compound and incubate for a fixed time.
-
Terminate the reactions, process the samples, and analyze for the formation of northiaden and this compound S-oxide.
-
A significant reduction in the formation of a metabolite in the presence of a specific inhibitor indicates that the corresponding CYP isozyme is involved in that metabolic pathway.
Visualization of Experimental Workflow
The following diagram outlines a general workflow for the identification of drug metabolites.
Conclusion
The metabolism of this compound is a complex process dominated by N-demethylation and S-oxidation, leading to the formation of active and inactive metabolites. A thorough understanding of these pathways, the enzymes involved, and the quantitative aspects of metabolite formation is essential for optimizing the therapeutic use of this compound and for the development of new chemical entities with improved metabolic profiles. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricacies of this compound metabolism. Future research should focus on definitively identifying the specific CYP and FMO isozymes involved and on obtaining more precise quantitative data on the relative contributions of each metabolic pathway to the overall clearance of this compound.
References
- 1. An improved method for cytochrome p450 reaction phenotyping using a sequential qualitative-then-quantitative approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Dosulepin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Dosulepin Hydrochloride, a tricyclic antidepressant. The information compiled herein is intended to support research and development activities by providing detailed experimental protocols, quantitative data, and process visualizations.
Synthesis Pathway Overview
The synthesis of this compound hydrochloride is a multi-step process commencing with the preparation of the key intermediate, dibenzo[b,e]thiepin-11(6H)-one. This intermediate subsequently undergoes a Grignard reaction, followed by dehydration and salt formation to yield the final active pharmaceutical ingredient (API).
Figure 1: Overall synthesis pathway of this compound Hydrochloride.
Experimental Protocols
Synthesis of Dibenzo[b,e]thiepin-11(6H)-one (Intermediate I)
The synthesis of the pivotal intermediate, dibenzo[b,e]thiepin-11(6H)-one, is achieved through the cyclization of 2-(phenylthiomethyl)benzoic acid.[1]
Reaction:
Protocol:
-
2-(Phenylthiomethyl)benzoic acid is heated with polyphosphoric acid at 115°C.[1]
-
The reaction mixture is stirred at this temperature for a specified duration to ensure complete cyclization.
-
Upon completion, the reaction mixture is cooled and poured onto ice water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
| Parameter | Value | Reference |
| Starting Material | 2-(Phenylthiomethyl)benzoic acid | [1] |
| Reagent | Polyphosphoric Acid | [1] |
| Temperature | 115°C | [1] |
| Yield | 67% |
Synthesis of 11-(3-(Dimethylamino)propyl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol (Intermediate II)
This step involves a Grignard reaction between dibenzo[b,e]thiepin-11(6H)-one and a Grignard reagent prepared from 3-chloro-N,N-dimethylpropylamine.
Reaction:
Protocol:
-
Magnesium turnings are activated in toluene with a small amount of iodine and methyl iodide at 75°C.
-
A solution of 3-chloro-N,N-dimethylpropylamine in toluene is added slowly to the activated magnesium.
-
A solution of dibenzo[b,e]thiepin-11(6H)-one in toluene is then added to the prepared Grignard reagent.
-
The reaction mixture is maintained at 65°C for 2 hours.
-
The reaction is quenched by the slow addition of concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic phases are dried and concentrated to yield the product.
| Parameter | Value | Reference |
| Starting Material | Dibenzo[b,e]thiepin-11(6H)-one | |
| Reagent | 3-Chloro-N,N-dimethylpropylamine, Magnesium | |
| Solvent | Toluene, THF (catalytic) | |
| Temperature | 65°C | |
| Reaction Time | 2 hours |
Synthesis of this compound (Free Base) and Conversion to this compound Hydrochloride
The final steps involve the dehydration of the tertiary alcohol intermediate to form the exocyclic double bond of the this compound free base, followed by salt formation with hydrochloric acid.
Reaction:
Protocol:
-
The crude 11-(3-(dimethylamino)propyl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol obtained from the previous step is treated with concentrated hydrochloric acid.
-
The mixture is stirred for 1 hour to facilitate dehydration.
-
The aqueous phase containing the hydrochloride salt is separated.
-
The aqueous phase is then basified to precipitate the this compound free base, which can be extracted with an organic solvent.
-
To form the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid (e.g., ethanolic HCl).
-
The resulting precipitate of this compound hydrochloride is collected by filtration.
| Parameter | Value | Reference |
| Starting Material | 11-(3-(Dimethylamino)propyl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol | |
| Reagent | Concentrated Hydrochloric Acid | |
| Overall Yield (from ketone) | ~89% |
Purification of this compound Hydrochloride
High purity of the final API is critical. Recrystallization is a common and effective method for the purification of this compound hydrochloride.
Figure 2: General workflow for the purification of this compound Hydrochloride by recrystallization.
Protocol:
-
The crude this compound hydrochloride is dissolved in a minimal amount of a hot solvent mixture, such as ethanol-ether.
-
The hot solution is allowed to cool slowly to room temperature, promoting the formation of well-defined crystals.
-
The mixture is then cooled further in an ice bath to maximize the yield of the purified product.
-
The crystals are collected by vacuum filtration.
-
The collected crystals are washed with a small amount of cold solvent to remove any residual impurities.
-
The purified this compound hydrochloride is then dried under vacuum to remove any remaining solvent.
| Parameter | Value | Reference |
| Purification Method | Recrystallization | |
| Solvent System | Ethanol-Ether | |
| Melting Point (Purified) | 218-221°C |
Quality Control and Analytical Methods
The purity of this compound hydrochloride and the progress of the reactions can be monitored by various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a primary method.
Typical HPLC Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Xterra C18 (4.6x150mm, 5µ) | Phenomenex Luna C18 (150 x 4.6 mm, 5µm) |
| Mobile Phase | Water (100% v/v) | Acetonitrile: Disodium hydrogen phosphate (pH 3.0) (70:30 V/V) |
| Flow Rate | 1.0 ml/min | 1.0 ml/min |
| Detection | 230 nm | 212 nm |
| Retention Time | ~2.1 min | ~3.0 min |
| Reference |
This guide provides a foundational understanding of the synthesis and purification of this compound hydrochloride. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols to their specific laboratory conditions and safety standards.
References
A Comprehensive Structural and Thioanalogue Analysis of Dosulepin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dosulepin, a tricyclic antidepressant, is a sulfur-containing analogue of amitriptyline. This technical guide provides a detailed structural analysis of this compound and a comparative evaluation of its properties against its close oxygen-containing analogue, doxepin. The document encompasses a thorough examination of their physicochemical properties, spectroscopic signatures, and pharmacological activities. Detailed experimental protocols for synthesis, purification, and analysis are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of these compounds for research and drug development purposes.
Introduction
This compound, chemically known as (3E)-3-(6H-dibenzo[b,e]thiepin-11-ylidene)-N,N-dimethylpropan-1-amine, is a tricyclic antidepressant (TCA) that has been utilized in the treatment of depressive disorders.[1][2] Its structure is characterized by a dibenzothiepine ring system, distinguishing it from other TCAs like amitriptyline, of which it is a thio derivative.[1] The presence of the sulfur atom in the central ring significantly influences its conformational flexibility and electronic properties, which in turn affect its pharmacological profile.
This guide focuses on a comparative structural and properties analysis between this compound and its corresponding oxygen analogue, doxepin. Doxepin shares the same fundamental tricyclic structure but incorporates an oxygen atom in place of sulfur in the central ring. This substitution provides a valuable opportunity to study the impact of the heteroatom on the molecule's overall characteristics. Understanding these differences is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.
Structural Analysis
The core of this compound and doxepin consists of a seven-membered central ring fused to two benzene rings. The key structural difference lies in the heteroatom within this central ring: sulfur in this compound and oxygen in doxepin. This seemingly minor change has significant implications for the geometry and electronic distribution of the molecule.
Physicochemical Properties
The nature of the heteroatom in the central ring influences the physicochemical properties of this compound and doxepin, which in turn affect their pharmacokinetic profiles, such as absorption, distribution, metabolism, and excretion.
| Property | This compound | Doxepin |
| Molecular Formula | C₁₉H₂₁NS | C₁₉H₂₁NO |
| Molecular Weight | 295.44 g/mol | 279.4 g/mol |
| logP | 4.98 | 4.3 |
| pKa (Strongest Basic) | 9.76 | 9.76 |
| Water Solubility | 0.000572 mg/mL | 0.0319 mg/mL |
| Polar Surface Area | 3.24 Ų | 12.47 Ų |
Table 1: Comparison of Physicochemical Properties of this compound and Doxepin.
Spectroscopic Properties
Spectroscopic techniques are essential for the structural elucidation and quality control of pharmaceutical compounds. Below is a summary of the key spectroscopic features of this compound and doxepin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of organic molecules.
-
This compound: Specific chemical shift assignments for this compound are not extensively detailed in the available literature.
-
Doxepin: Carbon-13 NMR chemical shifts have been reported for both the Z- and E-isomers of doxepin hydrochloride. These studies indicate that the dibenz[b,e]oxepin ring exists in two conformations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.
-
This compound: The mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification and quantification in biological matrices.
-
Doxepin: The electron ionization mass spectrum of doxepin exhibits intense peaks at m/z 58, 165, and 279. LC-MS/MS methods have been developed for the sensitive quantification of doxepin and its metabolites, with protonated precursor to product ion transitions of m/z 280.1→107.0.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
This compound: The FT-IR spectrum of pure this compound shows characteristic asymmetric and symmetric stretching bands for the methyl group in the regions of 2916-2950 cm⁻¹ and 3017-3063 cm⁻¹. A band representing C-S stretching vibrations is observed in the region of 520-530 cm⁻¹.
-
Doxepin: Theoretical studies have calculated the vibrational frequencies for doxepin, with C-O stretching vibrations predicted in the range of 981-1237 cm⁻¹. Experimental IR spectra of doxepin hydrochloride have also been reported.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound and doxepin, compiled from various literature sources.
Synthesis
5.1.1. Synthesis of this compound via Grignard Reaction
A common method for the synthesis of this compound involves a Grignard reaction.
-
Reaction Scheme:
Caption: Synthesis of this compound via Grignard Reaction.
-
Protocol:
-
Prepare the Grignard reagent, 3-(dimethylamino)propyl magnesium chloride, from 3-chloro-N,N-dimethylpropylamine and magnesium turnings in an appropriate solvent like tetrahydrofuran (THF).
-
In a separate reaction vessel, dissolve 6H-dibenzo[b,e]thiepin-11-one in an anhydrous ether solvent.
-
Slowly add the prepared Grignard reagent to the solution of the ketone at a controlled temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure completion.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate alcohol.
-
Dehydrate the intermediate alcohol by treating it with a strong acid (e.g., hydrochloric acid or sulfuric acid) with heating to yield this compound.
-
5.1.2. Synthesis of Doxepin via Wittig Reaction
Doxepin can be synthesized using a Wittig reaction.
-
Reaction Scheme:
Caption: Synthesis of Doxepin via Wittig Reaction.
-
Protocol:
-
Prepare the phosphonium ylide by reacting a suitable phosphonium salt (e.g., (3-(dimethylamino)propyl)triphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent.
-
In a separate flask, dissolve 6,11-dihydrodibenzo[b,e]oxepin-11-one in an anhydrous solvent.
-
Add the ketone solution to the ylide solution at a low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over a drying agent, and concentrate to obtain the crude product.
-
Purification
5.2.1. Recrystallization of this compound Hydrochloride
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol).
-
If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter through celite.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
5.2.2. Purification of Doxepin by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude doxepin in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexane) to separate doxepin from impurities.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified doxepin.
Analytical Methods
5.3.1. High-Performance Liquid Chromatography (HPLC) for this compound and Doxepin
-
Workflow:
Caption: HPLC Analysis Workflow.
-
Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), with the exact ratio optimized for separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both compounds exhibit significant absorbance (e.g., around 230-300 nm).
-
Injection Volume: 10-20 µL.
-
Pharmacological Properties and Signaling Pathways
This compound and doxepin are pharmacologically active compounds that exert their therapeutic effects by interacting with multiple targets in the central nervous system.
Mechanism of Action
Both this compound and doxepin are serotonin-norepinephrine reuptake inhibitors (SNRIs). They block the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the synaptic concentrations of these neurotransmitters. Additionally, they exhibit antagonist activity at several other receptors, which contributes to their overall pharmacological profile and side effects.
Receptor and Transporter Binding Affinities
The binding affinities (Ki values) of this compound and doxepin for various receptors and transporters are summarized below. Lower Ki values indicate higher binding affinity.
| Target | This compound (Ki, nM) | Doxepin (Ki, nM) |
| Serotonin Transporter (SERT) | Data not readily available | Potent inhibitor |
| Norepinephrine Transporter (NET) | Data not readily available | Potent inhibitor |
| Histamine H₁ Receptor | Potent antagonist | Potent antagonist |
| Muscarinic M₁-M₅ Receptors | Antagonist | Antagonist |
| α₁-Adrenergic Receptor | Antagonist | Antagonist |
Table 2: Receptor and Transporter Binding Affinities of this compound and Doxepin.
Signaling Pathways
The primary mechanism of action of this compound and doxepin involves the modulation of serotonergic and noradrenergic signaling.
-
Serotonergic and Noradrenergic Signaling:
Caption: Inhibition of Serotonin and Norepinephrine Reuptake.
-
Histamine H₁ Receptor Antagonism:
Caption: Histamine H₁ Receptor Antagonism Leading to Sedation.
Experimental Protocol for Receptor Binding Assay
A general protocol for a competitive radioligand binding assay to determine the Ki of a test compound for a specific receptor is outlined below.
-
Workflow:
Caption: Receptor Binding Assay Workflow.
-
Protocol:
-
Receptor Preparation: Prepare cell membranes expressing the target receptor (e.g., SERT, NET, H₁ receptor) from cell lines or tissue homogenates.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-pyrilamine for H₁ receptors) and varying concentrations of the test compound (this compound or doxepin). Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competing ligand).
-
Separation: After incubation to equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Wash the filters with cold buffer to remove unbound radioactivity. Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This technical guide has provided a detailed comparative analysis of this compound and its oxygen analogue, doxepin. The substitution of the sulfur atom in this compound with an oxygen atom in doxepin leads to notable differences in their physicochemical and pharmacological properties. While both compounds act as potent serotonin and norepinephrine reuptake inhibitors with significant antihistaminic, anticholinergic, and antiadrenergic activities, the subtle structural variations likely contribute to differences in their clinical profiles and side-effect profiles. The provided experimental protocols and visualizations serve as a valuable resource for researchers and drug development professionals engaged in the study of tricyclic compounds and the development of novel therapeutics. Further research, particularly the acquisition of high-resolution crystal structures for this compound, would provide deeper insights into the structure-activity relationships of this class of molecules.
References
An In-Depth Review of Dosulepin's Neuropharmacological Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dosulepin, also known as dothiepin, is a tricyclic antidepressant (TCA) that has been utilized in the treatment of major depressive disorder.[1][2] As a member of the TCA class, its primary mechanism of action involves the modulation of monoaminergic neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the neuropharmacological properties of this compound, with a focus on its receptor binding profile, effects on neurotransmitter reuptake, and the associated signaling pathways. The information is presented to serve as a resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Core Neuropharmacological Actions
This compound exerts its therapeutic effects through a multi-faceted interaction with various components of the neuronal synapse. Its primary mode of action is the inhibition of neurotransmitter reuptake, while it also demonstrates significant antagonist activity at several key neuroreceptors.
Monoamine Reuptake Inhibition
This compound is a potent inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the synaptic concentrations of these neurotransmitters.[1][2] This action is believed to be the principal driver of its antidepressant effects. The inhibition of both serotonin and norepinephrine reuptake classifies this compound as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its primary active metabolite, northiaden (desmethylthis compound), exhibits greater potency as a norepinephrine reuptake inhibitor.[1]
Receptor Antagonism
In addition to its effects on neurotransmitter transporters, this compound is an antagonist at several other receptor types, which contributes to both its therapeutic profile and its side-effect profile. These include:
-
Histamine H1 Receptors: Potent antagonism at H1 receptors is responsible for the sedative effects of this compound.
-
Muscarinic Acetylcholine Receptors: Blockade of these receptors leads to anticholinergic side effects such as dry mouth, blurred vision, and constipation.
-
α1-Adrenergic Receptors: Antagonism at these receptors can contribute to orthostatic hypotension.
-
Serotonin 5-HT2 Receptors: Blockade of 5-HT2 receptors may contribute to the anxiolytic and sleep-improving properties of this compound.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki values) of this compound and its active metabolite, northiaden, for various neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity.
Table 1: this compound and Northiaden Affinity for Monoamine Transporters
| Compound | SERT Ki (nM) | NET Ki (nM) |
| This compound | 4.6 | 18 |
| Northiaden | 20 | 3.2 |
Table 2: this compound and Northiaden Affinity for Various Neuroreceptors
| Receptor | This compound Ki (nM) | Northiaden Ki (nM) |
| Histamine H1 | 1.1 | 8.3 |
| Muscarinic M1-M5 | 22 | 110 |
| α1-Adrenergic | 26 | 50 |
| 5-HT2A | 13 | 42 |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the neuropharmacological properties of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and its metabolites for various receptors and transporters.
General Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing the target receptor/transporter in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a specific protein concentration (determined by a protein assay such as the Bradford method).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand for the target receptor/transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]pyrilamine for H1 receptors), and varying concentrations of this compound or northiaden.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-radiolabeled ligand for the target.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each drug concentration.
-
Plot the specific binding as a function of the drug concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Reuptake Inhibition Assays
Objective: To measure the functional potency of this compound and its metabolites to inhibit serotonin and norepinephrine reuptake.
General Protocol:
-
Cell Culture:
-
Use cell lines stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET), such as HEK293 cells.
-
Plate the cells in a suitable multi-well plate and allow them to grow to a confluent monolayer.
-
-
Uptake Assay:
-
Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with varying concentrations of this compound or northiaden for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding a known concentration of a radiolabeled neurotransmitter (e.g., [3H]serotonin or [3H]norepinephrine).
-
Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
-
-
Detection and Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition of neurotransmitter uptake as a function of the drug concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the primary signaling pathway of this compound and a typical experimental workflow for its in vitro screening.
Caption: this compound's primary mechanism of action.
Caption: A typical in vitro screening workflow.
Conclusion
This compound is a tricyclic antidepressant with a complex neuropharmacological profile characterized by potent inhibition of serotonin and norepinephrine reuptake, as well as antagonist activity at histaminergic, muscarinic, and adrenergic receptors. This guide has provided a detailed overview of its quantitative pharmacology, the experimental methods used for its characterization, and a visual representation of its primary mechanism of action and a typical screening workflow. This information serves as a valuable technical resource for scientists and researchers in the field of neuropharmacology and drug development.
References
Investigating the Anxiolytic Properties of Dosulepin in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Dosulepin and its Anxiolytic Potential
This compound hydrochloride, also known as dothiepin, is a tricyclic antidepressant (TCA) that exerts its therapeutic effects by modulating neurotransmitter systems in the central nervous system.[2] Its primary mechanism of action involves the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2] Additionally, this compound interacts with a range of other receptors, including histaminergic, cholinergic, and adrenergic receptors, which contributes to its overall pharmacological profile.[1] The modulation of serotonergic and noradrenergic pathways is a well-established strategy for the treatment of anxiety disorders, suggesting that this compound may possess intrinsic anxiolytic properties.
Putative Signaling Pathways of this compound's Anxiolytic Action
The anxiolytic effects of this compound are thought to be mediated through its interaction with several key neurotransmitter systems. The primary mechanism involves the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the synaptic availability of these neurotransmitters. This, in turn, modulates downstream signaling cascades in brain regions critical for anxiety and mood regulation, such as the amygdala, hippocampus, and prefrontal cortex.
Experimental Protocols for Assessing Anxiolytic Effects in Rodents
Standardized behavioral assays are crucial for evaluating the potential anxiolytic properties of novel compounds. The following protocols are widely accepted and validated for this purpose in rodent models.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Rodents are individually placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute period.
-
Key parameters measured include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel, open environment.
-
Apparatus: A square or circular arena with high walls to prevent escape.
-
Procedure:
-
The animal is placed in the center of the open field.
-
Behavior is recorded for a 5-10 minute session.
-
Parameters measured include:
-
Total distance traveled.
-
Time spent in the center of the arena.
-
Number of entries into the center.
-
Rearing frequency.
-
Grooming behavior.
-
-
-
Interpretation: Anxiolytic drugs are expected to increase the time spent in and entries into the central zone, indicating reduced anxiety. A significant change in total distance traveled can indicate sedative or stimulant side effects.
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Procedure:
-
The animal is placed in the light compartment, and the latency to enter the dark compartment is recorded.
-
The animal is allowed to move freely between the two compartments for a 5-minute period.
-
Key metrics include:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions, suggesting a decrease in anxiety.
Experimental Workflow for Preclinical Anxiolytic Screening
A standardized workflow is essential for the reliable preclinical evaluation of a compound's anxiolytic potential.
Data Presentation: Expected Outcomes for this compound
While specific data for this compound in these models is scarce in the literature, the following tables illustrate the expected format for presenting quantitative results from such studies. The hypothetical data are based on the known anxiolytic effects of other tricyclic antidepressants.
Table 1: Hypothetical Effects of this compound in the Elevated Plus-Maze (EPM) Test in Rats
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Time in Closed Arms (s) | Closed Arm Entries |
| Vehicle | - | 25.3 ± 3.1 | 4.2 ± 0.8 | 274.7 ± 3.1 | 10.5 ± 1.2 |
| This compound | 5 | 45.8 ± 4.5 | 6.8 ± 1.1 | 254.2 ± 4.5 | 9.8 ± 1.0 |
| This compound | 10 | 62.1 ± 5.2 | 8.5 ± 1.3 | 237.9 ± 5.2 | 9.1 ± 0.9 |
| This compound | 20 | 55.4 ± 4.9 | 7.9 ± 1.2 | 244.6 ± 4.9 | 8.7 ± 0.8 |
| Diazepam (Control) | 2 | 75.6 ± 6.3 | 10.2 ± 1.5 | 224.4 ± 6.3 | 7.5 ± 0.7 |
| Values are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. |
Table 2: Hypothetical Effects of this compound in the Open Field Test (OFT) in Mice
| Treatment Group | Dose (mg/kg) | Total Distance (cm) | Time in Center (s) | Center Entries | Rearing Frequency |
| Vehicle | - | 3500 ± 250 | 30.5 ± 4.2 | 15.2 ± 2.1 | 45.3 ± 5.1 |
| This compound | 5 | 3450 ± 230 | 45.8 ± 5.1 | 22.1 ± 2.5 | 42.1 ± 4.8 |
| This compound | 10 | 3300 ± 210 | 58.2 ± 6.3 | 28.5 ± 3.0 | 38.5 ± 4.2 |
| This compound | 20 | 2800 ± 190 | 52.1 ± 5.8 | 25.3 ± 2.8 | 30.1 ± 3.5 |
| Diazepam (Control) | 1 | 3100 ± 200 | 65.4 ± 7.0 | 32.7 ± 3.5 | 35.2 ± 3.8* |
| Values are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. |
Table 3: Hypothetical Effects of this compound in the Light-Dark Box Test in Mice
| Treatment Group | Dose (mg/kg) | Time in Light (s) | Transitions | Latency to Dark (s) |
| Vehicle | - | 40.2 ± 5.1 | 12.3 ± 1.5 | 15.8 ± 2.0 |
| This compound | 5 | 65.7 ± 6.8 | 18.5 ± 2.0 | 20.1 ± 2.5 |
| This compound | 10 | 80.1 ± 8.2 | 22.4 ± 2.3 | 25.3 ± 3.1 |
| This compound | 20 | 72.5 ± 7.5** | 20.1 ± 2.1 | 23.8 ± 2.9* |
| Diazepam (Control) | 1 | 95.3 ± 9.5 | 28.6 ± 3.0 | 30.5 ± 3.8** |
| Values are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. |
Discussion and Future Directions
The established pharmacological profile of this compound, particularly its dual-action on serotonin and norepinephrine reuptake, provides a strong rationale for its investigation as an anxiolytic agent. The behavioral paradigms detailed in this guide represent the gold standard for preclinical assessment of anxiety-like behaviors in rodents.
A significant gap in the current literature is the lack of specific, quantitative data on the effects of this compound in these models. Future research should focus on conducting dose-response studies using the elevated plus-maze, open field, and light-dark box tests to definitively characterize the anxiolytic profile of this compound. Such studies would be invaluable for drug development professionals and researchers seeking to understand the full therapeutic potential of this compound. Furthermore, investigating the effects of chronic this compound administration would provide insights into its potential for the long-term management of anxiety disorders.
Conclusion
While direct experimental evidence for the anxiolytic effects of this compound in rodent models is currently limited in the public domain, its known mechanism of action strongly suggests such potential. This technical guide provides the necessary framework, including detailed experimental protocols and expected data formats, for researchers to systematically investigate and quantify the anxiolytic properties of this compound. The execution of such studies will be critical in elucidating the full therapeutic spectrum of this established antidepressant.
References
The Ascendancy of Northiaden: A Technical Guide to its Role as a Potent Active Metabolite of Dosulepin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dosulepin, a tricyclic antidepressant, has long been utilized in the management of depressive disorders. Its therapeutic efficacy is not solely attributable to the parent compound but is significantly augmented by the pharmacological activity of its primary N-demethylated metabolite, northiaden (desmethylthis compound). This technical guide provides an in-depth exploration of the pivotal role of northiaden as a potent active metabolite. We will dissect its pharmacological profile, present comparative quantitative data on receptor and transporter binding affinities, and provide detailed experimental methodologies for the key assays cited. Furthermore, this guide will visualize the metabolic conversion of this compound and the subsequent impact of northiaden on monoamine signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound, a thiepin derivative, is a tricyclic antidepressant (TCA) that exerts its therapeutic effects by modulating the levels of key neurotransmitters in the synaptic cleft.[1] Following oral administration, this compound undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[2] This metabolic process yields several metabolites, among which northiaden emerges as the principal pharmacologically active compound, contributing significantly to the overall antidepressant effect of this compound.[3] Understanding the distinct pharmacological properties of northiaden is crucial for a comprehensive appreciation of this compound's mechanism of action and for the rational design of future therapeutic agents.
Metabolism of this compound to Northiaden
The primary metabolic pathway for this compound is N-demethylation, a reaction catalyzed by hepatic CYP enzymes, to form northiaden.[4] This biotransformation is a critical step, as it alters the pharmacological profile of the resulting molecule.
Comparative Pharmacodynamics: this compound vs. Northiaden
The therapeutic and adverse effects of this compound and northiaden are dictated by their binding affinities for various neurotransmitter transporters and receptors. Northiaden exhibits a distinct pharmacodynamic profile compared to its parent compound, most notably its enhanced potency at the norepinephrine transporter.
Monoamine Transporter Inhibition
Both this compound and northiaden are serotonin-norepinephrine reuptake inhibitors (SNRIs), blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) to increase the synaptic availability of these neurotransmitters.[3] However, their relative potencies at these transporters differ significantly. Northiaden is a more potent inhibitor of norepinephrine reuptake than this compound.
Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters
| Compound | SERT (Human/Rat) | NET (Human/Rat) |
| This compound | 8.6–78 | 15–54 |
| Northiaden | 192 | 8.9–12 |
| Data sourced from Wikipedia, citing primary literature. |
Receptor Antagonism
Like other TCAs, this compound and northiaden interact with various other receptors, which contributes to their side-effect profiles. These include histamine H1, α1-adrenergic, and muscarinic acetylcholine receptors.
Table 2: Comparative Binding Affinities (Ki, nM) at Other Receptors
| Compound | H1 (Human/Rat) | α1 (Rat) | Muscarinic (Human/Rat) |
| This compound | 3.6–4 | 419 | 25–26 |
| Northiaden | 25 | 950 | 110 |
| Data sourced from Wikipedia, citing primary literature. |
Signaling Pathways
The primary therapeutic action of northiaden stems from its inhibition of NET and, to a lesser extent, SERT. This blockade leads to an accumulation of norepinephrine and serotonin in the synaptic cleft, enhancing neurotransmission.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and neurotransmitter reuptake inhibition assays.
Radioligand Binding Assay
This technique is used to determine the affinity of a compound (e.g., northiaden) for a specific receptor or transporter.
Objective: To determine the equilibrium dissociation constant (Ki) of northiaden for SERT, NET, H1, α1, and muscarinic receptors.
Materials:
-
Receptor Source: Homogenates of specific brain regions (e.g., rat cerebral cortex) or cell membranes from cell lines stably expressing the human receptor of interest (e.g., HEK293 cells).
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor/transporter (e.g., [3H]imipramine for SERT, [3H]nisoxetine for NET, [3H]pyrilamine for H1 receptors, [3H]prazosin for α1 receptors, [3H]quinuclidinyl benzilate for muscarinic receptors).
-
Test Compound: Northiaden hydrochloride.
-
Assay Buffer: Appropriate buffer system to maintain pH and ionic strength (e.g., Tris-HCl buffer).
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the receptors/transporters. The protein concentration of the membrane preparation is determined.
-
Assay Setup: A series of tubes are prepared containing the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (northiaden).
-
Incubation: The tubes are incubated at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Neurotransmitter Reuptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into cells or synaptosomes.
Objective: To determine the potency (IC50) of northiaden in inhibiting serotonin and norepinephrine reuptake.
Materials:
-
Uptake System: Synaptosomes prepared from specific brain regions (e.g., rat cortex or hypothalamus) or cell lines expressing the human serotonin or norepinephrine transporter (e.g., HEK293-hSERT, HEK293-hNET).
-
Radiolabeled Neurotransmitter: [3H]Serotonin or [3H]Norepinephrine.
-
Test Compound: Northiaden hydrochloride.
-
Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological buffer.
-
Filtration or Scintillation Proximity Assay (SPA) System: To separate and quantify the internalized radioactivity.
Procedure:
-
Preparation of Uptake System: Synaptosomes are isolated from brain tissue by homogenization and differential centrifugation. Alternatively, cultured cells expressing the transporter of interest are grown to confluence in multi-well plates.
-
Pre-incubation: The synaptosomes or cells are pre-incubated with varying concentrations of the test compound (northiaden) or vehicle.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter. The incubation is carried out for a short period at 37°C.
-
Termination of Uptake: The uptake is terminated by rapid filtration and washing with ice-cold buffer or by the addition of a stop solution.
-
Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes or cells is determined by scintillation counting.
-
Data Analysis: The concentration of northiaden that causes 50% inhibition of neurotransmitter uptake (IC50) is calculated from concentration-response curves.
Conclusion
Northiaden is a critical contributor to the therapeutic effects of this compound. Its distinct pharmacological profile, characterized by potent inhibition of the norepinephrine transporter, complements the activity of the parent drug. A thorough understanding of the metabolism, pharmacodynamics, and underlying signaling pathways of northiaden is essential for a complete picture of this compound's clinical efficacy and for the future development of more targeted antidepressant therapies. The experimental protocols detailed herein provide a framework for the continued investigation of this and other centrally acting compounds.
References
An In-depth Technical Guide to the Anticholinergic and Antihistamine Properties of Dosulepin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dosulepin, a tricyclic antidepressant, exerts its therapeutic effects through the inhibition of serotonin and norepinephrine reuptake. However, its clinical profile is significantly influenced by its potent antagonist activity at muscarinic acetylcholine receptors (mAChRs) and histamine H1 receptors. These interactions are responsible for the drug's characteristic anticholinergic and antihistaminic side effects, such as dry mouth, sedation, and constipation. This technical guide provides a comprehensive overview of the anticholinergic and antihistamine properties of this compound and its primary active metabolite, northiaden. We present quantitative binding affinity data, detailed experimental protocols for assessing receptor interaction, and visual representations of the relevant signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
This compound, also known as dothiepin, is a tricyclic antidepressant (TCA) that has been utilized in the treatment of major depressive disorder.[1] Like other TCAs, its mechanism of action involves the modulation of monoaminergic neurotransmission. However, its interaction with other receptor systems contributes significantly to its overall pharmacological profile and adverse effect liability. This guide focuses specifically on the anticholinergic and antihistamine properties of this compound, which arise from its antagonism of muscarinic acetylcholine and histamine H1 receptors, respectively.[2][3] Understanding these off-target activities is crucial for drug development professionals aiming to design novel antidepressants with improved side-effect profiles.
This compound is metabolized in the liver to several metabolites, with northiaden (desmethylthis compound) being the primary active metabolite.[4] The sulfoxide metabolites of this compound have markedly reduced pharmacological activity and are generally considered inactive.[1] This guide will therefore focus on the comparative pharmacology of this compound and northiaden.
Quantitative Receptor Binding Affinity
The affinity of this compound and its active metabolite, northiaden, for muscarinic and histamine H1 receptors has been quantified using radioligand binding assays. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | Receptor | K_i_ (nM) |
| This compound | Muscarinic acetylcholine receptors | 20 |
| Histamine H1 receptor | 1.1 | |
| Northiaden | Muscarinic acetylcholine receptors | 46 |
| Histamine H1 receptor | 4.3 |
Table 1: Comparative in vitro binding affinities (Ki) of this compound and its active metabolite, northiaden, at human muscarinic acetylcholine and histamine H1 receptors. Data sourced from Wikipedia.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind with high affinity and specificity to the receptor of interest. The ability of an unlabeled compound (the "competitor," e.g., this compound) to displace the radiolabeled ligand from the receptor is measured, allowing for the determination of the competitor's Ki value.
Objective: To determine the binding affinity (Ki) of this compound and its metabolites for muscarinic acetylcholine receptors.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing human muscarinic acetylcholine receptor subtypes (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5 receptors).
-
Radioligand: [³H]Quinuclidinyl benzilate ([³H]QNB), a high-affinity, non-selective muscarinic antagonist.
-
Test Compounds: this compound, northiaden.
-
Non-specific Binding Control: Atropine (1 µM), a potent muscarinic antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (e.g., cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target muscarinic receptor subtype in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh buffer and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of membrane suspension.
-
25 µL of [³H]QNB at a final concentration of ~0.5 nM.
-
25 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer for total binding or atropine for non-specific binding.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Objective: To determine the binding affinity (Ki) of this compound and its metabolites for the histamine H1 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Mepyramine (also known as pyrilamine), a high-affinity H1 receptor antagonist.
-
Test Compounds: this compound, northiaden.
-
Non-specific Binding Control: Mianserin (10 µM) or diphenhydramine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus (e.g., cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: As described for the muscarinic receptor binding assay.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of membrane suspension (20-40 µg protein/well).
-
25 µL of [³H]mepyramine at a final concentration of ~1 nM.
-
25 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer for total binding or the non-specific binding control.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters three times with ice-cold wash buffer.
-
Radioactivity Measurement: As described for the muscarinic receptor binding assay.
-
Data Analysis: As described for the muscarinic receptor binding assay.
In Vitro Functional Assays
Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For this compound, which acts as an antagonist at both muscarinic and histamine H1 receptors, functional assays measure its ability to inhibit the response induced by a known agonist.
Objective: To measure the ability of this compound to inhibit agonist-induced intracellular calcium mobilization mediated by Gq-coupled muscarinic receptor subtypes.
Materials:
-
Cell Line: A cell line stably expressing a human Gq-coupled muscarinic receptor subtype (M1, M3, or M5) and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Acetylcholine or carbachol.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Preparation: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add various concentrations of this compound or vehicle to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for a few seconds, then inject the agonist at a concentration that elicits a submaximal response (e.g., EC₈₀). Continue to record the fluorescence signal for 1-2 minutes.
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Plot the agonist-induced response as a function of the this compound concentration.
-
Determine the IC50 value for this compound's inhibition of the agonist response.
-
Objective: To measure the ability of this compound to inhibit histamine-induced intracellular calcium mobilization.
Materials:
-
Cell Line: A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) and loaded with a calcium-sensitive fluorescent dye.
-
Agonist: Histamine.
-
Test Compound: this compound.
-
Assay Buffer: As described for the muscarinic functional assay.
-
Fluorescence plate reader.
Procedure: The procedure is analogous to the muscarinic receptor functional assay, with histamine used as the agonist.
Signaling Pathways
Muscarinic Acetylcholine Receptor Signaling
Muscarinic receptors are G protein-coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins. This compound, as a non-selective antagonist, blocks the activation of these pathways by acetylcholine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Binding affinities of four tricyclic antidepressive drugs to muscarinic cholinergic receptors in human parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Mechanism of Dosulepin Toxicity and Overdose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dosulepin, a tricyclic antidepressant (TCA), has a well-documented history of significant toxicity in overdose, limiting its clinical use. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's toxicity. It delves into its pharmacodynamic and pharmacokinetic properties, with a focus on its interactions with various molecular targets that precipitate toxic effects. This guide summarizes quantitative data on its receptor binding affinities and toxic concentrations, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
This compound, also known as dothiepin, is a second-generation tricyclic antidepressant that has been used in the treatment of major depressive disorder.[1] Its therapeutic effects are primarily attributed to its ability to inhibit the reuptake of serotonin and norepinephrine in the synaptic cleft.[2] However, this compound's clinical utility is overshadowed by its narrow therapeutic index and high fatality rate in cases of overdose.[3][4] The toxicity of this compound is multi-faceted, stemming from its effects on a wide range of receptors and ion channels, leading to severe cardiovascular and neurological complications.[5] Understanding the molecular underpinnings of this compound toxicity is crucial for the development of safer antidepressants and for the clinical management of overdose.
Pharmacodynamics: The Molecular Targets of this compound
The therapeutic and toxic effects of this compound are a direct consequence of its interaction with multiple molecular targets. Its primary mechanism of action is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters. However, its toxicity is largely attributed to its antagonist activity at several other receptors and its blockade of voltage-gated ion channels.
Receptor Binding Profile
This compound exhibits a broad receptor binding profile, with significant affinity for several G protein-coupled receptors. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The table below summarizes the Ki values for this compound at its principal molecular targets.
| Target Receptor/Transporter | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | 4.6 | |
| Norepinephrine Transporter (NET) | 19 | |
| Histamine H1 Receptor | 1.1 | |
| Alpha-1 Adrenergic Receptor | 2.6 | |
| Muscarinic M1-M5 Receptors | 16-60 | |
| Serotonin 5-HT2A Receptor | 13 |
Caption: Table summarizing the binding affinities (Ki values) of this compound for various neurotransmitter transporters and receptors.
Signaling Pathways in this compound Toxicity
The binding of this compound to its various targets triggers a cascade of intracellular signaling events that contribute to its toxic effects. The following diagrams illustrate the key pathways involved.
Caption: Inhibition of SERT and NET by this compound.
Caption: Antagonistic effects of this compound at various receptors.
Cardiotoxicity: The Primary Concern in Overdose
The most life-threatening consequence of this compound overdose is cardiotoxicity, which manifests as arrhythmias, conduction delays, and hypotension. The primary molecular mechanism underlying these effects is the blockade of voltage-gated sodium channels (VGSCs) in the cardiac myocytes.
Voltage-Gated Sodium Channel Blockade
Caption: Mechanism of this compound-induced cardiotoxicity.
Neurotoxicity
In overdose, this compound also exerts significant neurotoxic effects, including seizures, delirium, and coma. These effects are a result of its complex interplay with various neurotransmitter systems and ion channels in the central nervous system. The anticholinergic effects contribute to delirium and confusion, while the blockade of histamine H1 receptors leads to profound sedation and coma. Furthermore, the inhibition of sodium channels in neuronal membranes can lead to seizures.
Pharmacokinetics and Overdose
This compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within 2-3 hours. It undergoes extensive first-pass metabolism in the liver. The elimination half-life is approximately 20-30 hours. In cases of overdose, the high lipophilicity of this compound leads to a large volume of distribution, making it difficult to remove from the body through hemodialysis.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration | 2-3 hours | |
| Elimination Half-life | 20-30 hours | |
| Toxic Dose | >5 mg/kg | |
| Potentially Fatal Dose | 750 mg (in adults) | |
| Fatal Toxicity Index (vs. Amitriptyline) | 3.2 |
Caption: Pharmacokinetic parameters and toxicological data for this compound.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a method for determining the binding affinity (Ki) of this compound for a target receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue).
-
Radiolabeled ligand with known high affinity for the target receptor.
-
Unlabeled this compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well filter plates.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well filter plate, add the following to each well:
-
Total Binding: Assay buffer, radiolabeled ligand, and membrane preparation.
-
Non-specific Binding: A high concentration of an unlabeled ligand, radiolabeled ligand, and membrane preparation.
-
Competitive Binding: Serial dilutions of this compound, radiolabeled ligand, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of the wells through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
This protocol outlines a method for assessing the effects of this compound on voltage-gated sodium channels (e.g., NaV1.5) expressed in a suitable cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the NaV1.5 channel.
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Internal solution (e.g., containing in mM: 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA, pH 7.2).
-
This compound hydrochloride stock solution.
Procedure:
-
Cell Culture: Culture the HEK293 cells expressing NaV1.5 under standard conditions.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Obtain a gigaohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -100 mV.
-
-
Data Acquisition:
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Record the baseline sodium currents in the absence of the drug.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the sodium currents at each drug concentration after the effect has reached a steady state.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude at each voltage step for each this compound concentration.
-
Normalize the peak current at each concentration to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.
-
Conclusion
The toxicity of this compound is a complex phenomenon arising from its interactions with a multitude of molecular targets. Its primary therapeutic action of inhibiting serotonin and norepinephrine reuptake is unfortunately accompanied by potent antagonist effects at various receptors and a significant blockade of cardiac sodium channels. This latter effect is the principal driver of its life-threatening cardiotoxicity in overdose. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the molecular mechanisms of this compound toxicity and to aid in the development of safer antidepressant therapies. A thorough understanding of these mechanisms is paramount for both preclinical drug development and the effective clinical management of this compound overdose.
References
An In-depth Technical Guide to the Interaction of Dosulepin with Adrenergic and Muscarinic Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dosulepin, a tricyclic antidepressant, exerts its therapeutic effects primarily through the inhibition of serotonin and norepinephrine reuptake. However, its clinical profile is significantly influenced by its interactions with various other neuroreceptors, notably adrenergic and muscarinic receptors. This document provides a comprehensive technical overview of this compound's binding affinities and functional antagonism at these receptors. It includes quantitative binding data, detailed experimental protocols for assessing these interactions, and visual representations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a detailed resource for researchers in pharmacology and drug development.
Interaction with Adrenergic Receptors
This compound demonstrates antagonist activity at α-adrenergic receptors, which contributes to some of its therapeutic effects and side effects, such as orthostatic hypotension. It has a reported affinity for both α1 and α2 subtypes.[1][2] The antagonism of presynaptic α2-adrenoceptors may contribute to its antidepressant efficacy by facilitating the release of norepinephrine.[1][2] this compound also appears to downregulate central β-adrenoceptors over time.[1]
Adrenergic Receptor Binding Profile
The binding affinities of this compound for human adrenergic receptor subtypes are summarized below. These values, presented as inhibition constants (Ki), indicate the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value corresponds to a higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Receptor Family | G-Protein Coupling | Reference |
| α1-Adrenergic | 25-26 | α-Adrenergic | Gq | |
| α2-Adrenergic | 110 - 2,400* | α-Adrenergic | Gi |
*Note: Discrepancies exist in the literature regarding the affinity for the α2-adrenergic receptor, with reported values ranging from high (12 nM in rat tissue) to low (2,400 nM in human tissue) affinity.
Adrenergic Signaling Pathways and this compound's Mechanism of Action
This compound functions as an antagonist, blocking the downstream signaling cascades initiated by the binding of endogenous catecholamines like norepinephrine and epinephrine.
-
α1-Adrenergic Receptors (Gq-coupled): These receptors activate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This compound blocks this entire cascade.
-
α2-Adrenergic Receptors (Gi-coupled): These receptors inhibit Adenylyl Cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduced Protein Kinase A (PKA) activity. This compound prevents this inhibition.
Interaction with Muscarinic Receptors
This compound's potent anticholinergic activity is a hallmark of its pharmacological profile and is responsible for common side effects such as dry mouth, blurred vision, and constipation. This is due to its function as a competitive antagonist at muscarinic acetylcholine receptors.
Muscarinic Receptor Binding Profile
This compound binds with varying affinities to all five human muscarinic receptor subtypes (M1-M5). Its highest affinity is for the M1 receptor, which is densely expressed in the central nervous system.
| Receptor Subtype | This compound Ki (nM) | Receptor Family | G-Protein Coupling | Reference |
| M1 Muscarinic | 18 | Muscarinic | Gq | |
| M2 Muscarinic | 109 | Muscarinic | Gi | |
| M3 Muscarinic | 38 | Muscarinic | Gq | |
| M4 Muscarinic | 61 | Muscarinic | Gi | |
| M5 Muscarinic | 92 | Muscarinic | Gq |
Muscarinic Signaling Pathways and this compound's Mechanism of Action
This compound blocks the action of acetylcholine (ACh) at muscarinic receptors, thereby inhibiting their downstream signaling.
-
M1, M3, M5 Receptors (Gq-coupled): Similar to α1-adrenergic receptors, these receptors activate the PLC-IP3-DAG pathway, leading to increased intracellular Ca2+ and PKC activation. This compound's antagonism prevents this response.
-
M2, M4 Receptors (Gi-coupled): Similar to α2-adrenergic receptors, these receptors inhibit adenylyl cyclase, resulting in decreased cAMP production. This compound's antagonism blocks this inhibitory effect.
Experimental Protocols
The characterization of this compound's interaction with adrenergic and muscarinic receptors relies on a combination of radioligand binding assays to determine affinity and functional assays to measure antagonism.
Radioligand Displacement Binding Assay (for Ki Determination)
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a known radioligand from a target receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human receptor subtype of interest (e.g., ADRα1A, CHRM1) to high confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 min at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration using a BCA or Bradford assay.
2. Competitive Binding Assay:
-
In a 96-well plate, combine:
- Receptor membranes (10-50 µg protein/well).
- Radioligand at a fixed concentration near its Kd value (e.g., [3H]Prazosin for α1-adrenergic receptors; [3H]QNB for muscarinic receptors).
- Varying concentrations of this compound (e.g., 10^-11 to 10^-5 M).
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of a known unlabeled antagonist (e.g., 10 µM phentolamine for adrenergic; 1 µM atropine for muscarinic).
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C), trapping the membrane-bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filter discs in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Inhibition for Gi-Coupled Receptors (α2, M2, M4)
This protocol measures this compound's ability to block agonist-induced inhibition of cAMP production.
1. Cell Preparation:
-
Seed cells expressing the Gi-coupled receptor of interest into a 384-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with an assay buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
2. Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound.
-
Add a small volume of each this compound concentration to the appropriate wells and pre-incubate for 15-30 minutes at 37°C.
3. Agonist Stimulation:
-
Prepare a solution containing a receptor agonist (e.g., UK 14,304 for α2; carbachol for M2/M4) at its EC80 concentration, mixed with a stimulant of adenylyl cyclase, such as forskolin.
-
Add this mixture to the wells to initiate the reaction. The agonist will attempt to inhibit the forskolin-stimulated cAMP production.
-
Incubate for 30-60 minutes at room temperature.
4. cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA principles.
-
In an HTRF assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody, leading to a change in the FRET signal.
5. Data Analysis:
-
Plot the assay signal (inversely proportional to cAMP levels) against the log concentration of this compound.
-
Fit the data to determine the IC50 value, representing the concentration of this compound that restores 50% of the inhibited cAMP signal.
Functional Assay: Calcium Mobilization for Gq-Coupled Receptors (α1, M1, M3, M5)
This protocol measures this compound's ability to block agonist-induced intracellular calcium release.
1. Cell Preparation:
-
Seed cells expressing the Gq-coupled receptor of interest onto black, clear-bottom 96-well plates and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C. The dye will be taken up by the cells and cleaved into its active, calcium-sensitive form.
-
Wash the cells to remove excess extracellular dye.
2. Antagonist Pre-incubation:
-
Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes.
3. Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.
-
Establish a baseline fluorescence reading for several seconds.
-
Inject an EC80 concentration of a suitable agonist (e.g., phenylephrine for α1; acetylcholine for muscarinic) into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically 1-3 minutes). Agonist binding will trigger a rapid increase in intracellular calcium, causing a spike in fluorescence.
4. Data Analysis:
-
Quantify the response, usually as the peak fluorescence intensity or the area under the curve.
-
Plot the response against the log concentration of this compound.
-
Fit the data to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced calcium signal.
Conclusion
This compound is a pharmacologically complex agent with significant antagonist activity at both adrenergic and muscarinic receptors. Its affinity is highest for the α1-adrenergic and M1-muscarinic receptors, with moderate to low affinity for other subtypes. These interactions are critical to understanding its full clinical profile, including both therapeutic actions and adverse effects. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other compounds targeting these important receptor systems.
References
A Technical Guide to the Preliminary In-Vitro Screening of Dosulepin Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dosulepin, a tricyclic antidepressant (TCA), is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder.[1] However, its clinical utility is hampered by a significant side-effect profile and high toxicity in overdose, largely due to its interaction with various other receptors.[1][2] This has prompted interest in developing novel analogues with improved selectivity and safety profiles. This technical guide outlines a comprehensive in-vitro screening cascade designed to identify and characterize promising this compound analogues. It provides detailed experimental protocols for primary and secondary assays, a framework for data presentation, and a discussion of key endpoints, including target affinity, functional activity, and preliminary cytotoxicity.
This compound's Core Mechanism and Rationale for Analogue Screening
This compound exerts its primary therapeutic effects by inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2][3] It has an approximately equal potency for both transporters. However, like other TCAs, this compound interacts with several other receptors, which contributes to its side effects. These off-target interactions include antagonism of:
-
Histamine H1 receptors , leading to sedation.
-
Muscarinic acetylcholine receptors , causing anticholinergic effects like dry mouth and blurred vision.
-
α1-adrenergic receptors , contributing to postural hypotension.
The primary goal of screening this compound analogues is to identify compounds that retain high affinity and inhibitory activity at SERT and NET while minimizing interactions with these off-target receptors. The main metabolite of this compound, northiaden, is known to be a more potent inhibitor of norepinephrine uptake than the parent drug, demonstrating that structural modifications can indeed alter the pharmacological profile.
References
Methodological & Application
Application Note: High-Throughput Bioanalytical Method for Dosulepin in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dosulepin in human plasma. The described protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The method utilizes a straightforward sample preparation technique, followed by rapid chromatographic separation and detection using tandem mass spectrometry. All quantitative data, including linearity, precision, accuracy, and recovery, are summarized for clear interpretation. Detailed experimental protocols and workflow diagrams are provided to ensure successful implementation.
Introduction
This compound, a tricyclic antidepressant, is utilized in the management of depressive disorders.[1] Accurate and precise measurement of its concentration in plasma is crucial for pharmacokinetic assessment and for optimizing therapeutic regimens. This application note presents a validated LC-MS/MS method that offers high selectivity and sensitivity for the determination of this compound in human plasma, addressing the need for a reliable bioanalytical tool in clinical and research settings.
Experimental
Materials and Reagents
-
This compound hydrochloride (Reference Standard)
-
This compound-d6 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
1-Chlorobutane (for liquid-liquid extraction)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 analytical column, such as a BEH C18 or Zorbax Extend C18, is recommended.[2][3]
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction procedure is employed to isolate this compound from the plasma matrix.[2]
-
Allow plasma samples to thaw at room temperature.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution (this compound-d6).
-
Add 500 µL of 1-chlorobutane.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Alternatively, a protein precipitation method can be utilized by adding a 1:9 mixture of methanol and acetonitrile to the plasma sample.[4]
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | A linear gradient from 20% to 95% Mobile Phase B |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 700 L/hr |
| MRM Transitions | This compound: 296.1 > 225.1, this compound-d6: 302.1 > 231.1 |
Note: The precursor m/z for this compound is 296.1467 [M+H]+. The MRM transitions should be optimized for the specific instrument being used.
Method Validation
The bioanalytical method was validated according to international guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and stability.
Quantitative Data Summary
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | 2.5 - 500 | > 0.995 | 2.5 |
The limit of quantification (LOQ) for similar methods has been reported to range from 2.5 to 10 ng/mL.
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 7.5 | < 15% | < 15% | 85-115% |
| Medium | 75 | < 15% | < 15% | 85-115% |
| High | 400 | < 15% | < 15% | 85-115% |
Intra- and inter-assay imprecision are generally expected to be lower than 15%.
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| This compound | 59-86% |
The extraction recovery was found to be reproducible with a relative standard deviation (RSD) of less than 16%.
Experimental Workflow and Diagrams
Logical Relationship of the Bioanalytical Method
Caption: Logical flow of the bioanalytical method for this compound.
Experimental Workflow Diagram
Caption: Step-by-step sample preparation workflow.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation procedure and rapid analysis time make it suitable for high-throughput bioanalysis in a variety of research and clinical settings. The provided protocols and validation data demonstrate the method's robustness and accuracy, ensuring confidence in the generated results.
References
- 1. This compound | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative method validation for the analysis of 27 antidepressants and metabolites in plasma with ultraperformance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In-Vivo Microdialysis for Measuring Dosulepin in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dosulepin, formerly known as dothiepin, is a tricyclic antidepressant (TCA) utilized in the treatment of depressive illness, particularly where anxiolytic effects are desired.[1][2] Its therapeutic action is primarily attributed to the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake in the synaptic cleft, thereby increasing the availability of these neurotransmitters.[1][3] Understanding the pharmacokinetics of this compound within the central nervous system is crucial for optimizing therapeutic strategies and developing novel drug delivery systems. In-vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the extracellular fluid (ECF) of specific brain regions in awake, freely moving animals.[4] This application note provides a detailed protocol for conducting in-vivo microdialysis experiments to measure this compound concentrations in brain tissue, coupled with a validated analytical method for sample quantification.
Mechanism of Action
This compound exerts its antidepressant effects by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an accumulation of these neurotransmitters in the synapse. Additionally, it exhibits antagonistic activity at histamine H1 receptors, α1-adrenergic receptors, and muscarinic acetylcholine receptors, which contributes to its sedative and anticholinergic side effects. The primary active metabolite of this compound is northiaden (desmethylthis compound), which is also pharmacologically active.
This compound's primary mechanism of action.
Experimental Protocol
This protocol outlines the key steps for performing in-vivo microdialysis to measure this compound in the brain of a rodent model.
Materials and Reagents
-
Animal Model: Male Sprague-Dawley rats (250-300 g)
-
Anesthetics: Isoflurane or a ketamine/xylazine cocktail
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length and a molecular weight cutoff (MWCO) suitable for small molecules (e.g., 20 kDa).
-
Guide Cannula: Sized to fit the microdialysis probes.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF) with the following composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂. The aCSF should be filtered through a 0.22 µm filter and degassed before use.
-
Syringe Pump: Capable of low flow rates (0.5-2.0 µL/min).
-
Fraction Collector: Refrigerated to maintain sample integrity.
-
This compound Hydrochloride: Reference standard.
-
Analytical System: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS/MS) detection.
Surgical Procedure
-
Anesthetize the rat using isoflurane or a ketamine/xylazine mixture and place it in a stereotaxic frame. Maintain the animal's body temperature at 37°C throughout the surgery.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., prefrontal cortex, hippocampus, or striatum). Stereotaxic coordinates should be determined from a rat brain atlas.
-
Carefully lower the guide cannula to the desired depth and secure it to the skull using dental cement.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Allow the animal to recover from surgery for at least 48 hours before the microdialysis experiment.
Microdialysis Experiment
-
On the day of the experiment, place the rat in a microdialysis experimental chamber that allows for free movement.
-
Gently remove the dummy cannula and insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to a syringe pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).
-
Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline.
-
Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials containing a small amount of antioxidant if necessary.
-
Store the collected samples at -80°C until analysis.
Experimental workflow for in-vivo microdialysis.
Analytical Quantification
The concentration of this compound in the microdialysate samples can be determined using a validated HPLC-UV or LC-MS/MS method. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is crucial for analyzing the low concentrations typically found in microdialysate.
HPLC-UV Method Parameters
| Parameter | Value | Reference |
| Column | Xterra C18 (4.6 x 150mm, 5µm) | |
| Mobile Phase | 100% HPLC Grade Water | |
| Flow Rate | 1.0 mL/min | |
| Injection Volume | 10 µL | |
| Detection Wavelength | 230 nm | |
| Retention Time | ~2.1 min | |
| Linearity Range | 5-25 µg/mL | |
| Limit of Detection (LOD) | 1.6 µg/mL |
LC-MS/MS Method Parameters
While a specific LC-MS/MS method for this compound in microdialysate was not identified in the initial search, a general approach can be outlined based on methods for similar compounds.
| Parameter | Recommended Value/Approach | Reference |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, <2 µm) | |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium acetate | |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid | |
| Flow Rate | 0.2-0.4 mL/min | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Detection Mode | Multiple Reaction Monitoring (MRM) | |
| MRM Transitions | To be determined by direct infusion of this compound standard | |
| Internal Standard | A structurally similar compound or a stable isotope-labeled this compound |
Data Analysis and Interpretation
The concentration of this compound in the dialysate samples is not the absolute concentration in the ECF due to the incomplete recovery of the analyte across the microdialysis membrane. The in-vivo recovery of the probe must be determined to accurately quantify the ECF concentration. This can be achieved using methods such as the zero-net-flux method or the retrodialysis method.
The unbound brain-to-plasma concentration ratio (Kp,uu) can be calculated by comparing the steady-state unbound this compound concentration in the brain ECF with the unbound concentration in the plasma.
Conclusion
This application note provides a comprehensive protocol for the use of in-vivo microdialysis to measure the concentration of this compound in the brain ECF of preclinical models. The combination of in-vivo microdialysis with sensitive analytical techniques like HPLC-UV or LC-MS/MS offers a powerful tool for characterizing the pharmacokinetic profile of this compound in the central nervous system. This information is invaluable for understanding its mechanism of action, optimizing dosing regimens, and guiding the development of new antidepressant therapies.
References
Application Note: A Cell-Based Assay for Screening Dosulepin Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dosulepin (formerly known as dothiepin) is a tricyclic antidepressant (TCA) that exerts its therapeutic effects by modulating the levels of neurotransmitters in the synaptic cleft.[1][2] Its primary mechanism of action involves the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) by binding to their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][4][5] By blocking these transporters, this compound increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission. This application note provides a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound and other compounds on SERT and NET.
This document outlines two common methodologies for assessing transporter inhibition: a traditional radiolabeled substrate uptake assay and a more modern fluorescence-based assay. Both methods utilize human embryonic kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).
Mechanism of Action: this compound Transporter Inhibition
This compound functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). It binds to both SERT and NET, preventing the reuptake of serotonin and norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synapse, prolonging their activity on postsynaptic receptors. The dual inhibition of both SERT and NET is a key characteristic of many effective antidepressants.
Quantitative Data: this compound Transporter Inhibition
The inhibitory potency of this compound and its metabolites on SERT and NET can be quantified by determining their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize available data for this compound and other relevant compounds.
Table 1: this compound Binding Affinity (Ki) and Inhibitory Concentration (IC50) at SERT and NET
| Compound | Transporter | Species | Ki (nM) | IC50 (nM) | Reference |
| This compound | SERT | Human/Rat | 8.6 - 78 | - | |
| This compound | NET | Human/Rat | 46 - 70 | - | |
| Dothiepin | SERT ([3H]imipramine binding) | Rat | - | 2800 | |
| Dothiepin | SERT ([3H]serotonin binding) | Rat | - | 2500 | |
| Northiaden | SERT ([3H]imipramine binding) | Rat | - | 5000 |
Table 2: Comparative IC50 Values for Other Tricyclic Antidepressants and SSRIs
| Compound | Transporter | Assay System | IC50 (nM) | Reference |
| Desipramine | SERT | JAR Cells | 123 | |
| Desipramine | SERT | hSERT-HEK293 Cells | 64 | |
| Fluoxetine | SERT | hSERT-HEK293 Cells | 7.3 | |
| Citalopram | SERT | hSERT-HEK293 Cells | 3.5 |
Experimental Protocols
The following are detailed protocols for performing cell-based transporter inhibition assays. Two primary methods are presented: a radiolabeled substrate uptake assay and a fluorescence-based uptake assay.
Experimental Workflow
Protocol 1: Radiolabeled Substrate Uptake Assay
This protocol is adapted from established methods for measuring monoamine transporter inhibition.
Materials:
-
HEK293 cells stably expressing hSERT or hNET
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound and reference inhibitors (e.g., Desipramine for NET, Fluoxetine for SERT)
-
[3H]Serotonin ([3H]5-HT) or [3H]Norepinephrine ([3H]NE)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Culture:
-
Culture HEK293-hSERT or HEK293-hNET cells in appropriate media.
-
Seed cells into 96-well poly-D-lysine coated plates at a density to achieve a confluent monolayer on the day of the assay.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and reference compounds in KRH buffer. A typical concentration range is 10-11 to 10-5 M.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium and wash the cell monolayer once with KRH buffer.
-
Add KRH buffer to each well and pre-incubate the plate at 37°C for 10-15 minutes.
-
Add the test and reference compounds at various concentrations to the appropriate wells.
-
Include wells for total uptake (vehicle control) and non-specific uptake (a high concentration of a known transporter inhibitor, e.g., 10 µM Fluoxetine for SERT).
-
Initiate the uptake by adding [3H]5-HT or [3H]NE to a final concentration approximately at its Km value.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes).
-
Terminate the assay by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.
-
-
Detection and Data Analysis:
-
Lyse the cells in each well and add scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in each well using a microplate scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake (CPM) from the total uptake (CPM).
-
Determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Fluorescence-Based Substrate Uptake Assay
This protocol utilizes a fluorescent substrate that mimics biogenic amine neurotransmitters.
Materials:
-
HEK293 cells stably expressing hSERT or hNET
-
Cell culture medium
-
Black, clear-bottom 96-well or 384-well plates
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
This compound and reference inhibitors
-
Fluorescent neurotransmitter transporter uptake assay kit (commercially available)
-
Fluorescence plate reader
Procedure:
-
Cell Culture:
-
Seed HEK293-hSERT or HEK293-hNET cells in black, clear-bottom plates.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and reference compounds in Assay Buffer at 4X the final desired concentration.
-
-
Assay Procedure:
-
Remove the cell culture medium from the assay plates.
-
Add the 4X test compounds, positive controls (e.g., 10 µM Desipramine for NET), and negative controls (Assay Buffer with DMSO) to the appropriate wells.
-
Prepare the fluorescent substrate solution according to the kit manufacturer's instructions.
-
Add the 4X fluorescent substrate solution to all wells.
-
-
Detection and Data Analysis:
-
Measure the fluorescence intensity kinetically (e.g., every 30 seconds for 20-30 minutes) or as an endpoint reading after a defined incubation period (e.g., 1-2 hours) using a bottom-read fluorescence plate reader with appropriate excitation and emission wavelengths for the substrate.
-
For kinetic reads, calculate the rate of fluorescence increase (slope) for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Conclusion
The described cell-based assays provide robust and reliable methods for characterizing the inhibitory activity of this compound and other compounds on the serotonin and norepinephrine transporters. These protocols can be adapted for high-throughput screening to identify novel transporter inhibitors and for detailed pharmacological characterization of lead compounds in drug discovery and development. The choice between a radiolabeled and a fluorescence-based assay will depend on laboratory capabilities and throughput requirements.
References
- 1. Dothiepin hydrochloride: treatment efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dothiepin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for the Analysis of Dosulepin using C18 Columns in Reverse-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dosulepin, a tricyclic antidepressant, is widely used in the treatment of depressive illness. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances and pharmaceutical formulations to ensure quality and efficacy. Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns is a robust and commonly employed technique for the analysis of this compound. The C18 stationary phase provides excellent hydrophobic retention for the non-polar this compound molecule, allowing for efficient separation from potential impurities and excipients.
This document provides detailed application notes and protocols for the analysis of this compound using C18 columns in RP-HPLC, based on established and validated methods.
Data Presentation
The following tables summarize the quantitative data and chromatographic conditions from various validated RP-HPLC methods for this compound analysis.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Xterra C18 (4.6x150mm, 5µ)[1] | Phenomenex Luna C18 (150x4.6mm, 5µm)[2] | Kromasil C18 (250x4.6mm, 5µm)[3] | Luna C18 (250x4.6mm, 5µm)[4] |
| Mobile Phase | Water (100% v/v)[1] | Acetonitrile: Disodium hydrogen phosphate (pH 3.0 with 0.1% OPA) (70:30 v/v) | Acetonitrile: Phosphate buffer (pH 3.0) (60:40 v/v) | Acetonitrile: 0.02M KH2PO4: Methanol (50:40:10 v/v/v, pH 6.0) |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1.0 ml/min | Not Specified |
| Detection Wavelength | 230 nm | 212 nm | 285 nm | 260 nm |
| Injection Volume | Not Specified | Not Specified | Not Specified | Not Specified |
| Temperature | Ambient | Not Specified | Not Specified | Not Specified |
Table 2: Performance Data of Validated HPLC Methods for this compound
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Retention Time (min) | 2.1 ± 0.02 | 3.015 | 7.99 | 4.0 |
| Linearity Range (µg/ml) | 5-25 | 10-60 | 165-495 | 0.05-20 |
| Correlation Coefficient (R²) | Not Specified | Not Specified | Not Specified | 0.999 |
| LOD (µg/ml) | 1.6 | Not Specified | 0.75 | Not Specified |
| LOQ (µg/ml) | Not Specified | Not Specified | 2.28 | 0.05 |
| Accuracy (% Recovery) | 98-102% | 100-102% | Not Specified | Not Specified |
| Precision (%RSD) | < 2.0 | Not Specified | Not Specified | Not Specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for the analysis of this compound using RP-HPLC with a C18 column.
Protocol 1: Rapid Analysis of this compound
This protocol is based on the method described by Devikasubramaniyan et al. and is suitable for rapid quality control analysis.
1. Materials and Reagents:
-
This compound working standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm filter
2. Chromatographic Conditions:
-
Column: Xterra C18 (4.6x150mm, 5µ)
-
Mobile Phase: Water (100% v/v)
-
Flow Rate: 1.0 ml/min
-
Detection: UV at 230 nm
-
Injection Volume: 20 µl (Typical, can be optimized)
-
Column Temperature: Ambient
3. Preparation of Standard Solution:
-
Accurately weigh and transfer 10 mg of this compound working standard into a 10 ml volumetric flask.
-
Add about 7 ml of Methanol and sonicate to dissolve.
-
Make up the volume to the mark with Methanol.
-
From this stock solution, prepare working standards in the concentration range of 5-25 µg/ml by diluting with the mobile phase.
4. Preparation of Sample Solution (for Tablet Dosage Form):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 10 ml volumetric flask.
-
Add about 7 ml of methanol, sonicate for 15 minutes, and then make up the volume with methanol.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.
5. System Suitability:
-
Inject the standard solution five times and evaluate the system suitability parameters. The %RSD for the peak area should be less than 2.0%.
6. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the amount of this compound in the sample.
Protocol 2: Analysis of this compound with Organic Modifier
This protocol is based on the method described by Kamthal Ayesha and Dr. P. Salomi, which utilizes an organic modifier in the mobile phase for improved peak shape and retention.
1. Materials and Reagents:
-
This compound Hydrochloride working standard
-
Acetonitrile (HPLC grade)
-
Disodium hydrogen phosphate
-
Orthophosphoric acid (OPA)
-
Water (HPLC grade)
-
0.45 µm filter
2. Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (150 x 4.6 mm, 5µm)
-
Mobile Phase: Acetonitrile: Disodium hydrogen phosphate buffer (pH 3.0 with 0.1% OPA) (70:30 v/v)
-
Flow Rate: 1.0 ml/min
-
Detection: UV at 212 nm
-
Injection Volume: 20 µl (Typical, can be optimized)
-
Column Temperature: Ambient
3. Preparation of Mobile Phase:
-
Prepare the Disodium hydrogen phosphate buffer and adjust the pH to 3.0 with 0.1% orthophosphoric acid.
-
Mix the buffer with acetonitrile in a 30:70 ratio.
-
Degas the mobile phase by sonication or vacuum filtration.
4. Preparation of Standard Solution:
-
Prepare a stock solution of this compound Hydrochloride in the mobile phase.
-
From the stock solution, prepare working standards in the concentration range of 10-60 µg/ml by diluting with the mobile phase.
5. Preparation of Sample Solution (for Tablet Dosage Form):
-
Follow the procedure outlined in Protocol 1, using the mobile phase as the diluent.
6. System Suitability and Analysis:
-
Follow the procedures outlined in Protocol 1 for system suitability and analysis.
Visualization
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the analysis of this compound using RP-HPLC.
Caption: General workflow for this compound analysis by RP-HPLC.
Logical Relationship of Method Parameters
The following diagram illustrates the logical relationship between key parameters in an RP-HPLC method for this compound analysis.
Caption: Interplay of key parameters in RP-HPLC method development.
References
Application Notes and Protocols for the Spectrophotometric Determination of Dosulepin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various spectrophotometric methods for the quantitative determination of dosulepin hydrochloride in bulk and pharmaceutical dosage forms. The described methods are based on different chemical principles, including direct ultraviolet (UV) absorption, indirect redox reactions, and the formation of colored ion-pair or binary complexes. These methods offer simple, cost-effective, and rapid alternatives to chromatographic techniques for routine quality control analysis.
Overview of Spectrophotometric Methods
Spectrophotometry is a widely used analytical technique for the determination of pharmaceutical compounds. For this compound hydrochloride, several approaches have been developed, each with its own advantages in terms of sensitivity, selectivity, and ease of implementation. The primary methods covered in these notes include:
-
Direct UV Spectrophotometry: This method relies on the inherent UV absorbance of the this compound hydrochloride molecule in various solvents. It is a straightforward and rapid technique suitable for pure samples.
-
Indirect Visible Spectrophotometry: These methods involve a chemical reaction, such as a redox reaction, where the analyte concentration is determined by measuring the change in absorbance of a colored reagent.
-
Ion-Pair Extractive Spectrophotometry: This technique is based on the formation of an ion-association complex between the positively charged this compound molecule and a negatively charged dye. The resulting complex is extracted into an immiscible organic solvent for spectrophotometric measurement.
-
Binary Complex Formation: This approach involves the formation of a colored complex between this compound and a specific reagent in an aqueous buffered medium, eliminating the need for a solvent extraction step.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for various spectrophotometric methods for the determination of this compound hydrochloride, allowing for easy comparison of their performance characteristics.
| Method Type | Reagent(s) | Solvent/Medium | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Direct UV | - | 0.1 M Acetic Acid | 300 | 1.0 - 80.0 | - | - |
| Direct UV | - | 0.1 M HCl | 229 | - | - | - |
| Direct UV | - | Methanol | 231 | - | - | - |
| Indirect Visible | Cerium (IV), o-phenanthroline, Iron (II) | - | 510 | 0.5 - 8.0 | - | - |
| Indirect Visible | Cerium (IV), Thiocyanate, Iron (II) | - | 480 | 0.50 - 10.0 | - | - |
| Ion-Pair Extractive | Picric Acid (PA) | Chloroform | - | 16 - 46 | - | - |
| Ion-Pair Extractive | Chlorophenol Red (ClPR) | Chloroform | - | 16 - 46 | - | - |
| Ion-Pair Extractive | Bromothymol Blue (BrTB) | Chloroform | - | 16 - 46 | - | - |
| Ion-Pair Extractive | Bromocresol Purple (BrCP) | Chloroform | - | 16 - 46 | - | - |
| Ion-Pair Extractive | Bromocresol Blue (BCB) | Dichloromethane | 418 | - | - | - |
| Ion-Pair Extractive | Eriochrome Black-T (EBT) | - | 508 | - | - | - |
| Ion-Pair Extractive | Alizarin Red-S | Dichloromethane | 445 | - | - | - |
| Binary Complex | Eosin | Acetate Buffer (pH 3.7) | 540 | 1 - 10 | 0.18 | 0.54 |
| Binary Complex | Mercurochrome | Acetate Buffer (pH 3.5) | 557 | 2.0 - 24.0 | 0.41 | 1.26 |
Experimental Protocols and Workflows
Method 1: Direct UV Spectrophotometry in 0.1 M Acetic Acid
This protocol describes the direct measurement of this compound hydrochloride's intrinsic UV absorbance.
Protocol:
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound hydrochloride in 0.1 M acetic acid to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Preparation of Working Standards: From the stock solution, prepare a series of working standard solutions by diluting with 0.1 M acetic acid to achieve concentrations within the linear range (e.g., 1.0 - 80.0 µg/mL).[1]
-
Sample Preparation: For pharmaceutical formulations, weigh and powder a representative sample. Dissolve an amount of powder equivalent to a known weight of this compound hydrochloride in 0.1 M acetic acid. Filter the solution if necessary and dilute to a final concentration within the calibration range.
-
Spectrophotometric Measurement: Measure the absorbance of the standard and sample solutions at 300 nm against a 0.1 M acetic acid blank.[1]
-
Quantification: Construct a calibration curve by plotting the absorbance of the working standards against their corresponding concentrations. Determine the concentration of this compound hydrochloride in the sample solution from the calibration curve.
Experimental Workflow:
Method 2: Indirect Visible Spectrophotometry via Redox Reaction
This method is based on the oxidation of this compound by a known excess of cerium (IV), followed by the determination of the unreacted oxidant.[1]
Protocol:
-
Reagent Preparation:
-
Cerium (IV) Solution: Prepare a standard solution of cerium (IV) sulfate in dilute sulfuric acid.
-
Iron (II) Solution: Prepare a standard solution of ferrous ammonium sulfate.
-
o-phenanthroline Solution: Prepare a solution of 1,10-phenanthroline in water.
-
Thiocyanate Solution: Prepare a standard solution of potassium or ammonium thiocyanate.
-
-
Reaction Procedure:
-
To a known aliquot of this compound hydrochloride standard or sample solution, add a measured excess of the standard cerium (IV) solution.
-
Allow the oxidation reaction to proceed for a specified time.
-
For o-phenanthroline method: Add a large excess of the iron (II) solution to react with the unreacted cerium (IV). This will produce iron (III) and cerium (III). The surplus iron (II) forms a red-colored complex with o-phenanthroline at a slightly higher pH.[1]
-
For thiocyanate method: The iron (III) formed in the redox reaction between the unreacted cerium (IV) and iron (II) is made to form a red-colored complex with thiocyanate.[1]
-
-
Spectrophotometric Measurement:
-
o-phenanthroline method: Measure the absorbance of the red complex at 510 nm.
-
Thiocyanate method: Measure the absorbance of the red complex at 480 nm.
-
-
Quantification: The absorbance is inversely proportional to the initial concentration of this compound. A calibration curve is prepared by treating a series of standard solutions in the same manner.
Logical Relationship Diagram:
Method 3: Ion-Pair Extractive Spectrophotometry with Bromocresol Purple
This method is based on the formation of a colored ion-pair complex between this compound hydrochloride and an acidic dye, which is then extracted into an organic solvent.
Protocol:
-
Reagent Preparation:
-
Bromocresol Purple (BrCP) Solution: Prepare a standard solution of BrCP in a suitable solvent.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation.
-
-
Extraction Procedure:
-
In a separating funnel, place an aliquot of the this compound hydrochloride standard or sample solution.
-
Add the buffer solution and the BrCP reagent solution.
-
Shake the mixture for a specified time to facilitate the formation of the yellow-colored ion-associate.
-
Add a measured volume of chloroform and shake vigorously to extract the ion-pair complex into the organic layer.
-
Allow the layers to separate and collect the chloroform layer.
-
-
Spectrophotometric Measurement: Measure the absorbance of the chloroform extract at the wavelength of maximum absorbance against a reagent blank prepared in the same manner without the drug.
-
Quantification: Prepare a calibration curve using a series of standard solutions and determine the concentration of the sample.
Experimental Workflow:
Method 4: Binary Complex Formation with Eosin
This method involves the direct formation of a colored binary complex in a buffered aqueous solution, avoiding the need for solvent extraction.
Protocol:
-
Reagent Preparation:
-
Eosin Solution: Prepare a 4 x 10⁻³ M aqueous solution of eosin.
-
Acetate Buffer (pH 3.7): Prepare a 0.2 M acetate buffer by mixing appropriate volumes of 0.2 M sodium acetate and 0.2 M acetic acid, and adjust the pH to 3.7.
-
-
Reaction Procedure:
-
To a series of volumetric flasks, add increasing aliquots of the standard this compound hydrochloride solution.
-
Add a fixed volume of the acetate buffer (pH 3.7).
-
Add a specified volume of the eosin solution.
-
Dilute to the mark with distilled water and mix well.
-
-
Spectrophotometric Measurement: Measure the absorbance of the resulting binary complex at 540 nm against a reagent blank.
-
Quantification: The absorbance is directly proportional to the concentration of this compound. Construct a calibration curve from the standard solutions to determine the concentration of the sample.
Experimental Workflow:
References
Application Notes and Protocols for Assessing the Antidepressant Efficacy of Dosulepin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dosulepin, a tricyclic antidepressant (TCA), has a long history of use in the treatment of depressive disorders. Its primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft.[1][2] Additionally, this compound interacts with various other receptors, including histamine H1, α1-adrenergic, and muscarinic acetylcholine receptors, which contributes to its overall pharmacological profile.[2][3] Preclinical assessment of the antidepressant efficacy of this compound and its analogues relies on well-established animal models that mimic certain aspects of depression.
These application notes provide an overview of key behavioral paradigms used to evaluate the antidepressant-like effects of this compound, including the Forced Swim Test (FST), Tail Suspension Test (TST), and the Chronic Unpredictable Stress (CUS) model. Detailed protocols for each model are provided to facilitate experimental design and execution.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data illustrating the expected antidepressant-like efficacy of this compound in common animal models. This data is for illustrative purposes, reflecting typical outcomes for tricyclic antidepressants, due to the limited availability of specific published quantitative data for this compound in these models.
Table 1: Effect of this compound in the Forced Swim Test (FST) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) (Mean ± SEM) | % Reduction in Immobility |
| Vehicle (Saline) | - | 10 | 150 ± 10 | - |
| This compound | 10 | 10 | 115 ± 8 | 23.3% |
| This compound | 20 | 10 | 85 ± 7 | 43.3% |
| This compound | 40 | 10 | 65 ± 6 | 56.7% |
| Imipramine (Control) | 20 | 10 | 80 ± 9 | 46.7% |
Table 2: Effect of this compound in the Tail Suspension Test (TST) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) (Mean ± SEM) | % Reduction in Immobility |
| Vehicle (Saline) | - | 12 | 180 ± 12 | - |
| This compound | 10 | 12 | 140 ± 10 | 22.2% |
| This compound | 20 | 12 | 100 ± 9 | 44.4% |
| This compound | 40 | 12 | 75 ± 8 | 58.3% |
| Desipramine (Control) | 20 | 12 | 95 ± 11 | 47.2% |
Table 3: Effect of Chronic this compound Treatment in the Chronic Unpredictable Stress (CUS) Model in Rats
| Treatment Group | Dose (mg/kg/day, p.o.) | N | Sucrose Preference (%) (Mean ± SEM) | % Reversal of Anhedonia |
| Non-Stressed + Vehicle | - | 10 | 85 ± 5 | - |
| CUS + Vehicle | - | 10 | 55 ± 6 | - |
| CUS + this compound | 10 | 10 | 68 ± 5 | 43.3% |
| CUS + this compound | 20 | 10 | 78 ± 4 | 76.7% |
| CUS + Fluoxetine (Control) | 10 | 10 | 75 ± 5 | 66.7% |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound's primary antidepressant effect is mediated by its inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This blockage leads to an accumulation of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, enhancing neurotransmission. This compound also acts as an antagonist at several other receptors, which contributes to its side effect profile and potentially some of its therapeutic actions.
Caption: Mechanism of action of this compound.
Experimental Workflow for Preclinical Antidepressant Screening
A typical workflow for evaluating the antidepressant potential of a compound like this compound involves a series of behavioral tests, starting with acute screening models and progressing to more complex chronic models that better mimic the human condition of depression.
Caption: Experimental workflow for antidepressant screening.
Experimental Protocols
Forced Swim Test (FST)
The FST is a widely used primary screening tool for antidepressants. It is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable, stressful situation. Antidepressants are expected to increase the duration of active, escape-oriented behaviors and reduce the time spent immobile. A study by Nomura and colleagues in 1983 demonstrated that cis-dosulepin shortened the period of immobility in the forced swimming test in animals.[1]
Materials:
-
Cylindrical water tank (e.g., 40 cm height, 20 cm diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Stopwatch or automated tracking software
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or distilled water)
-
Standard laboratory animals (e.g., male C57BL/6 mice, 8-10 weeks old)
Protocol:
-
Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.
-
Test Procedure:
-
Fill the cylinder with water to a depth of 15 cm.
-
Gently place the mouse into the water.
-
Record the session for a total of 6 minutes.
-
The first 2 minutes are considered a habituation period and are not scored.
-
During the final 4 minutes, score the duration of immobility. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis: Calculate the mean immobility time for each treatment group. A significant reduction in immobility time in the this compound-treated groups compared to the vehicle group indicates an antidepressant-like effect.
Tail Suspension Test (TST)
The TST is another common screening model for antidepressant efficacy, based on a similar principle to the FST. When suspended by the tail, rodents will actively try to escape, and the onset of immobility is interpreted as a state of behavioral despair.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording equipment
-
Stopwatch or automated tracking software
-
This compound hydrochloride
-
Vehicle
-
Standard laboratory animals (e.g., male Swiss Webster mice, 8-10 weeks old)
Protocol:
-
Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle i.p. 30-60 minutes prior to the test.
-
Test Procedure:
-
Attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the horizontal bar.
-
Record the session for 6 minutes.
-
Score the total duration of immobility during the 6-minute test. Immobility is defined as the complete absence of movement.
-
-
Data Analysis: Compare the mean immobility time between the this compound-treated and vehicle-treated groups. A significant decrease in immobility time suggests antidepressant-like activity.
Chronic Unpredictable Stress (CUS) Model
The CUS model is considered to have higher face and predictive validity for depression as it exposes animals to a series of mild, unpredictable stressors over an extended period, leading to a state of anhedonia (a core symptom of depression). Anhedonia is typically assessed by a reduction in the preference for a sweetened solution.
Materials:
-
Animal housing with the ability to manipulate environmental conditions
-
Various stressors (e.g., damp bedding, cage tilt, altered light/dark cycle, social stress)
-
Sucrose solution (1%) and water bottles
-
This compound hydrochloride
-
Vehicle
-
Standard laboratory animals (e.g., male Sprague-Dawley rats, initially weighing 180-200g)
Protocol:
-
CUS Induction (4-6 weeks):
-
Expose the rats to a different mild stressor each day in a random order. Examples of stressors include:
-
24 hours of damp bedding
-
45° cage tilt for 24 hours
-
Reversal of the light/dark cycle
-
Social stress (e.g., housing with an aggressive rat for a short period)
-
Food or water deprivation for 12-24 hours
-
-
A control group of animals should be housed under standard conditions.
-
-
Drug Administration (concurrent with the last 2-3 weeks of CUS):
-
Administer this compound (e.g., 10, 20 mg/kg/day) or vehicle orally (p.o.) via gavage or in drinking water.
-
-
Sucrose Preference Test (SPT):
-
Perform the SPT weekly to monitor the development and reversal of anhedonia.
-
For 24 hours, present each rat with two pre-weighed bottles: one containing 1% sucrose solution and the other containing plain water.
-
After 24 hours, weigh the bottles to determine the consumption of each liquid.
-
Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100%.
-
-
Data Analysis: A significant reduction in sucrose preference in the CUS + vehicle group compared to the non-stressed group indicates the induction of anhedonia. A significant increase in sucrose preference in the CUS + this compound groups compared to the CUS + vehicle group suggests that this compound can reverse the anhedonic state.
References
Application Notes and Protocols for Oral Administration of Dosulepin in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the oral administration of the tricyclic antidepressant dosulepin in rat studies. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the oral administration of this compound in rats, compiled from established protocols for oral gavage and data on tricyclic antidepressants.
| Parameter | Value/Range | Rationale/Reference |
| Dosage | 10 - 30 mg/kg | Estimated based on effective doses of structurally similar tricyclic antidepressants (e.g., imipramine, amitriptyline) in rat behavioral models. The exact dose should be determined by a dose-response study. |
| Vehicle | 0.5% Carboxymethyl cellulose (CMC) in distilled water, or sterile water | Common vehicles for oral administration of poorly soluble compounds in rodents. |
| Administration Volume | 5 - 10 mL/kg | Standard and safe volume for oral gavage in rats to avoid regurgitation and aspiration.[1][2] |
| Frequency of Administration | Once daily | Typical frequency for antidepressant studies in rodents to maintain therapeutic drug levels. |
| Gavage Needle Size | 16-18 gauge, 2-3 inches long, with a ball tip | Appropriate size for adult rats to ensure safe and accurate delivery to the stomach.[1] |
Experimental Protocols
Preparation of Dosing Solution
Objective: To prepare a homogenous and stable suspension of this compound for oral administration.
Materials:
-
This compound hydrochloride powder
-
0.5% Carboxymethyl cellulose (CMC) solution (or sterile water)
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Volumetric flasks and graduated cylinders
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired concentration and the total volume of the dosing solution needed for the study.
-
Weigh the calculated amount of this compound hydrochloride powder accurately.
-
If necessary, gently grind the powder in a mortar and pestle to ensure a fine, uniform particle size.
-
In a volumetric flask, add a small amount of the 0.5% CMC solution to the this compound powder to form a paste.
-
Gradually add the remaining 0.5% CMC solution to the flask while continuously stirring with a magnetic stirrer.
-
Continue stirring until a homogenous suspension is achieved.
-
Store the prepared solution at 4°C and protect it from light. Before each use, ensure the solution is brought to room temperature and thoroughly mixed.
Oral Gavage Administration Protocol
Objective: To safely and accurately administer the prepared this compound solution directly into the stomach of the rat.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needle (16-18 gauge, with a ball tip)
-
Syringes (1 mL or 3 mL, depending on the calculated volume)
-
Animal scale
-
Restraining device or towel
Procedure:
-
Animal Preparation:
-
Weigh each rat accurately on the day of dosing to calculate the precise volume of the this compound solution to be administered (volume in mL = (rat weight in kg) x (dose in mg/kg) / (concentration in mg/mL)).
-
Allow the rat to acclimate to the handling and the experimental environment to minimize stress.
-
-
Restraint:
-
Gently but firmly restrain the rat to prevent movement and injury. This can be done by holding the rat with one hand, securing the head and neck, or by wrapping the rat in a towel. The head and body should be in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Attach the gavage needle to the syringe filled with the calculated dose of the this compound solution.
-
Gently open the rat's mouth by applying light pressure at the corners of the jaw.
-
Insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube is gently advanced.
-
Crucially, if any resistance is met, do not force the needle. Withdraw it and attempt re-insertion.
-
-
Administration:
-
Once the needle has passed into the esophagus to the pre-measured depth (from the tip of the nose to the last rib), slowly and steadily depress the syringe plunger to deliver the solution.
-
Monitor the rat for any signs of distress, such as coughing or difficulty breathing. If observed, immediately withdraw the needle.
-
-
Post-Administration:
-
After administration, gently remove the gavage needle in a single, smooth motion.
-
Return the rat to its home cage and monitor it for at least 15-30 minutes for any adverse reactions.
-
Visualizations
Signaling Pathway of this compound
References
Application Notes and Protocols for Stability-Indicating Assay Method Development for Dosulepin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dosulepin hydrochloride, a tricyclic antidepressant, functions by inhibiting the reuptake of norepinephrine and serotonin in the brain.[1] To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, it is crucial to develop and validate a stability-indicating assay method. This method is essential for accurately quantifying the drug substance in the presence of its degradation products, which may form during manufacturing, storage, or handling.
These application notes provide a comprehensive overview and detailed protocols for the development and validation of a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound, adhering to the guidelines of the International Council for Harmonisation (ICH).
Chromatographic Conditions
A robust and reproducible chromatographic method is the foundation of a reliable stability-indicating assay. The following table summarizes a set of established HPLC conditions for the analysis of this compound.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Conditions |
| Column | Inertsil-ODS (250mm x 4.6mm, 5µm)[1] |
| Mobile Phase | 0.02% Orthophosphoric acid and Methanol (40:60 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 223 nm[1] |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Retention Time | Approximately 2.633 min |
Method Validation
The developed analytical method must be validated to demonstrate its suitability for the intended purpose. The validation parameters and their acceptance criteria are summarized below, based on ICH Q2(R1) guidelines.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 165-495 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | 97-103% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.75 µg/mL |
| Limit of Quantification (LOQ) | 2.28 µg/mL |
| Specificity | The method is specific as it can separate the drug from its degradation products. |
| Robustness | The method is robust, as demonstrated by minimal variations in results with intentional changes in method parameters. |
Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution (495 µg/mL): Accurately weigh and transfer 49.5 mg of this compound hydrochloride working standard into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate to dissolve. Dilute to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 165, 247.5, 330, 412.5, and 495 µg/mL).
-
Sample Solution (from Tablet Formulation): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 50 mg of this compound hydrochloride into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes with intermittent shaking. Dilute to the mark with the mobile phase and filter the solution through a 0.45 µm nylon filter.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method. The drug substance is subjected to various stress conditions to induce degradation.
Workflow for Forced Degradation Studies:
Caption: Experimental workflow for forced degradation studies of this compound.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N HCl. Heat the mixture at 70°C for 10 minutes. After cooling, neutralize the solution with 1 mL of 0.1N NaOH and dilute to 10 mL with the mobile phase.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 5N HCl. Heat the mixture at 70°C for 10 minutes. After cooling, neutralize the solution with 1 mL of 5N NaOH and dilute to 10 mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 7 hours. Dilute to 10 mL with the mobile phase.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C in a hot air oven for 24 hours. After exposure, prepare a solution of the appropriate concentration in the mobile phase.
-
Photolytic Degradation: Expose the drug solution to UV radiation for 24 hours. After exposure, dilute the solution with the mobile phase if necessary.
Chromatographic Analysis
Inject 20 µL of the blank (mobile phase), standard solutions, and the stressed sample solutions into the HPLC system. Record the chromatograms and analyze the results. The method should be able to separate the main this compound peak from any degradation product peaks.
Data Presentation
The results of the forced degradation studies should be summarized to clearly indicate the extent of degradation under each stress condition.
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis (0.1N HCl, 70°C, 10 min) | Moderate | Well-resolved degradation peaks observed. |
| Alkaline Hydrolysis (5N HCl, 70°C, 10 min) | Moderate | Well-resolved degradation peaks observed. |
| Oxidative Degradation (3% H₂O₂, 7 hours) | Significant | Major degradation products formed. |
| Thermal Degradation (105°C, 24 hours) | Minimal | The drug is relatively stable to heat. |
| Photolytic Degradation (UV light, 24 hours) | Minimal | The drug is relatively stable to light. |
Degradation Pathway
Understanding the degradation pathway of this compound is crucial for identifying potential impurities and ensuring the stability of the formulation. Based on forced degradation studies, a probable degradation pathway can be proposed.
Probable Degradation Pathways of this compound:
Caption: Generalized degradation pathways of this compound under stress conditions.
Major degradation products have been observed under acidic and oxidative conditions. Further characterization of these degradants can be performed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
Conclusion
The described RP-HPLC method is simple, accurate, precise, and specific for the determination of this compound in bulk and pharmaceutical dosage forms. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis and stability studies. The forced degradation studies confirm the stability-indicating nature of the method, as it can effectively separate this compound from its degradation products.
References
Application Note: Electrochemical Detection for Sensitive Dosulepin Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dosulepin, formerly known as dothiepin, is a tricyclic antidepressant (TCA) utilized in the treatment of depression.[1] It primarily functions by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their concentrations in the synaptic cleft.[2][3][4] Monitoring the concentration of this compound in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in clinical and forensic toxicology. Traditional analytical methods for TCAs often involve complex and time-consuming chromatographic techniques. Electrochemical methods, such as voltammetry, offer a rapid, sensitive, and cost-effective alternative for the determination of electroactive compounds like this compound.[5] This application note provides a detailed protocol for the sensitive electrochemical detection of this compound in biological matrices using voltammetric techniques at a glassy carbon electrode (GCE).
Quantitative Data Summary
The following table summarizes the quantitative performance of differential pulse voltammetry (DPV) and square wave voltammetry (SWV) for the determination of this compound in bulk form.
| Parameter | Differential Pulse Voltammetry (DPV) | Square Wave Voltammetry (SWV) |
| Limit of Detection (LOD) | 7.686 x 10⁻⁸ mol L⁻¹ | 1.735 x 10⁻⁷ mol L⁻¹ |
| Limit of Quantification (LOQ) | 2.589 x 10⁻⁷ mol L⁻¹ | 5.785 x 10⁻⁷ mol L⁻¹ |
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
Potentiostat/Galvanostat with a three-electrode system (Glassy Carbon Electrode as working electrode, Ag/AgCl as reference electrode, and Platinum wire as counter electrode).
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
-
Reagents:
-
This compound hydrochloride standard
-
Britton-Robinson (BR) buffer
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Acetonitrile (HPLC grade)
-
1-Chlorobutane (for extraction)
-
Human serum/plasma (drug-free for spiking)
-
Deionized water
-
Preparation of Standard Solutions
A stock solution of this compound (e.g., 1 x 10⁻³ mol L⁻¹) is prepared by dissolving an accurately weighed amount of this compound hydrochloride in deionized water. Working standard solutions are then prepared by serial dilution of the stock solution with the supporting electrolyte (e.g., BR buffer, pH 7.0).
Electrode Preparation
The glassy carbon electrode (GCE) is polished to a mirror-like finish with alumina slurry on a polishing pad. It is then sonicated in deionized water and ethanol to remove any adsorbed particles. The electrode is rinsed thoroughly with deionized water before use.
Electrochemical Measurements
Electrochemical measurements are performed in an electrochemical cell containing the supporting electrolyte (BR buffer, pH 7.0). The working, reference, and counter electrodes are immersed in the solution. The desired voltammetric technique (Cyclic Voltammetry, Differential Pulse Voltammetry, or Square Wave Voltammetry) is applied. For quantitative analysis, the peak current is measured as a function of this compound concentration.
-
Cyclic Voltammetry (CV): Typically performed in a potential range of -0.7 to -0.75 V to observe the reduction peak of this compound.
-
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These more sensitive techniques are used for quantitative determination. Optimal parameters for pulse amplitude, scan rate, and pre-concentration variables should be determined to achieve the best signal-to-noise ratio.
Analysis of Biological Samples (Serum/Plasma)
A liquid-liquid extraction method can be employed to isolate this compound from the biological matrix.
-
To 100 µL of plasma, add a known amount of internal standard (if used) and the sample.
-
Perform a liquid-liquid extraction by adding an organic solvent such as 1-chlorobutane.
-
Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the supporting electrolyte (BR buffer, pH 7.0) for electrochemical analysis.
Visualizations
References
Application Note: Solid-Phase Extraction of Dosulepin from Human Urine Samples
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of the tricyclic antidepressant dosulepin from human urine samples. The described methodology is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis. The protocol utilizes a mixed-mode cation exchange SPE cartridge to ensure high recovery and clean extracts, suitable for subsequent analysis by techniques such as HPLC or LC-MS/MS.
Introduction
This compound (formerly dothiepin) is a tricyclic antidepressant (TCA) used in the treatment of depressive illness. Accurate and sensitive quantification of this compound and its metabolites in biological matrices like urine is crucial for clinical and forensic toxicology. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and potential for automation. This protocol provides a step-by-step guide for the efficient extraction of this compound from urine, ensuring reproducible and high-quality results.
Experimental Protocol
This protocol is based on established methods for the extraction of tricyclic antidepressants from urine using mixed-mode cation exchange solid-phase extraction.
2.1. Materials and Reagents
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., 100 mg/3 mL)
-
This compound Hydrochloride Reference Standard
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate
-
Ammonium Hydroxide
-
Acetic Acid
-
Deionized Water
-
Human Urine (Drug-free)
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
2.2. Sample Pre-treatment
-
Allow frozen urine samples to thaw completely at room temperature.
-
Vortex the samples for 15 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Take 1.0 mL of the urine supernatant and dilute it with 1.0 mL of 50 mM ammonium acetate buffer (pH 6.0).
-
Vortex the diluted sample for 15 seconds.
2.3. Solid-Phase Extraction Procedure
The following steps are to be performed using a vacuum manifold.
-
Conditioning:
-
Pass 1.0 mL of methanol through the SPE cartridge.
-
Do not allow the cartridge to dry.
-
-
Equilibration:
-
Pass 1.0 mL of 50 mM ammonium acetate buffer (pH 6.0) through the cartridge.
-
Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the 2.0 mL of the pre-treated urine sample onto the cartridge at a slow and steady flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1.0 mL of 50 mM ammonium acetate buffer (pH 6.0).
-
Wash the cartridge with 1.0 mL of 1 M acetic acid.
-
Wash the cartridge with 1.0 mL of methanol.
-
Dry the cartridge under full vacuum for 5 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with 1.0 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol into a clean collection tube.
-
The eluate is now ready for evaporation and reconstitution in a suitable solvent for chromatographic analysis.
-
Quantitative Data Summary
The following table summarizes representative performance data for the solid-phase extraction of tricyclic antidepressants from urine using mixed-mode cation exchange methods. While specific data for this compound is limited, the values for structurally similar TCAs provide a strong indication of the expected performance of this protocol.
| Parameter | Amitriptyline | Nortriptyline | Doxepin* |
| Recovery (%) | >90% | 95.6 ± 2.7%[1] | 102.1 ± 1.8%[1] |
| Limit of Detection (LOD) | 0.22 - 0.31 µg/L | 0.22 - 0.31 µg/L | Not Reported |
| Limit of Quantification (LOQ) | 0.71 - 1.1 µg/L | 0.71 - 1.1 µg/L | Not Reported |
*Data for amitriptyline, nortriptyline, and doxepin are presented as representative values for this compound due to their structural and chemical similarities.[1] **LOD and LOQ values are for a combined extraction and analysis method for several tricyclic antidepressants.[2]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps of the solid-phase extraction protocol for this compound from urine samples.
Caption: Workflow diagram of the solid-phase extraction protocol for this compound.
Conclusion
The solid-phase extraction protocol detailed in this application note provides an effective and reproducible method for the isolation of this compound from human urine. The use of a mixed-mode cation exchange sorbent ensures high recovery and excellent sample cleanup, making it suitable for sensitive downstream analytical techniques. This protocol is a valuable tool for researchers and clinicians in the fields of pharmacology, toxicology, and analytical chemistry.
References
- 1. Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 2. Urinary excretion of conjugates of dothiepin and northiaden (mono-N-demethyl-dothiepin) after an oral dose of dothiepin to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Dosulepin in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dosulepin, a tricyclic antidepressant (TCA), in preclinical animal models of neuropathic pain. Due to a scarcity of published preclinical data specifically for this compound, this document leverages data and protocols from studies on amitriptyline, a structurally and mechanistically similar TCA, to provide robust and detailed guidance for researchers.[1][2][3] this compound, like other TCAs, is used for the management of chronic and neuropathic pain.[4]
Mechanism of Action in Neuropathic Pain
This compound exerts its analgesic effects primarily by inhibiting the reuptake of norepinephrine and serotonin (5-HT) in the central nervous system, thereby enhancing the descending inhibitory pain pathways.[1] Additionally, it has antagonistic effects on various receptors, including histaminic, muscarinic, and adrenergic receptors, which may contribute to its overall pharmacological profile. The analgesic effects of TCAs in neuropathic pain are thought to involve the modulation of several signaling pathways, including the MAPK/ERK and CREB pathways.
Experimental Protocols
Detailed methodologies for key experiments in common neuropathic pain models are provided below. These protocols are adapted from established studies using amitriptyline and can be modified for the evaluation of this compound.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
The SNL model is a widely used surgical model that mimics the symptoms of peripheral nerve injury-induced neuropathic pain, such as tactile allodynia and thermal hyperalgesia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
6-0 silk suture
-
Wound clips or sutures
-
Antiseptic solution
Procedure:
-
Anesthetize the rat and place it in a prone position.
-
Make a dorsal midline incision to expose the L4-L6 vertebrae.
-
Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a 6-0 silk suture.
-
Ensure that the L4 spinal nerve remains untouched.
-
Close the muscle layer and skin with sutures or wound clips.
-
Allow the animals to recover for at least one week before behavioral testing.
Behavioral Assessment:
-
Mechanical Allodynia (von Frey Test): Place the animal on a wire mesh floor and allow it to acclimate. Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw. A brisk withdrawal or licking of the paw is considered a positive response. The 50% paw withdrawal threshold is determined using the up-down method.
-
Thermal Hyperalgesia: Use a plantar test apparatus to apply a radiant heat source to the plantar surface of the hind paw. Record the latency for the rat to withdraw its paw. A shorter latency in the ligated paw compared to the contralateral paw indicates thermal hyperalgesia.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
This model replicates the painful peripheral neuropathy often seen in diabetic patients.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucose meter and strips
Procedure:
-
Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (55 mg/kg) dissolved in cold citrate buffer.
-
Confirm diabetes 48-72 hours later by measuring blood glucose levels. Rats with blood glucose levels above 250 mg/dL are considered diabetic.
-
Allow 2-4 weeks for the development of neuropathic pain symptoms before starting treatment.
Behavioral Assessment:
-
Mechanical Allodynia: Assessed using the von Frey test as described for the SNL model.
-
Thermal Hyperalgesia: Assessed using the plantar test as described for the SNL model.
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
This model is used to study the neuropathic pain caused by certain chemotherapeutic agents.
Materials:
-
Male C57BL/6 mice
-
Paclitaxel (or other chemotherapeutic agent)
-
Vehicle for drug dissolution
Procedure:
-
Administer paclitaxel (e.g., 2 mg/kg) via intraperitoneal (i.p.) injection on four alternate days (days 1, 3, 5, and 7).
-
Monitor the animals for signs of toxicity and weight loss.
-
Behavioral testing can typically begin around day 7 after the first injection and continue for several weeks.
Behavioral Assessment:
-
Mechanical Allodynia: Assessed using the von Frey test.
-
Cold Allodynia: Assessed by applying a drop of acetone to the plantar surface of the hind paw and measuring the duration of the response (licking, biting, or shaking).
Data Presentation
The following tables summarize quantitative data from studies using amitriptyline in neuropathic pain models. These data can serve as a reference for expected outcomes when testing this compound.
Table 1: Efficacy of Amitriptyline in the Spinal Nerve Ligation (SNL) Model
| Dose | Route of Administration | Effect on Mechanical Allodynia | Effect on Thermal Hyperalgesia | Reference |
| 10 mg/kg | Intraperitoneal (i.p.) | No significant effect | Complete reversal | |
| 1.5, 3, 10 mg/kg | Intraperitoneal (i.p.) | Partial reversal | Not specified | |
| 60 µg | Intrathecal | No significant effect | Antihyperalgesic effect |
Table 2: Efficacy of Amitriptyline in the Diabetic Neuropathy Model
| Dose | Route of Administration | Effect on Pain Sensitivity | Duration of Treatment | Reference |
| 15 mg/kg | Oral (p.o.) | Significant reduction | 3 weeks | |
| 3 mg/kg | Para-sciatic injection | Improvement in mechanical abnormal pain | Not specified |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a compound in a neuropathic pain model.
Proposed Signaling Pathway for this compound's Analgesic Effect
This diagram illustrates a proposed signaling pathway for the analgesic action of this compound in neuropathic pain, based on findings from related tricyclic antidepressants.
References
- 1. Analysis of the analgesic effects of tricyclic antidepressants on neuropathic pain, diabetic neuropathic pain, and fibromyalgia in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute amitriptyline in a rat model of neuropathic pain: differential symptom and route effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurologyjournal.in [neurologyjournal.in]
Application Notes: Dosulepin as a Reference Compound in Antidepressant Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing dosulepin, a tricyclic antidepressant (TCA), as a reference compound in the screening and development of new antidepressant drugs. This compound's well-characterized profile as a serotonin-norepinephrine reuptake inhibitor (SNRI) makes it a valuable tool for comparative studies in both in vitro and in vivo antidepressant screening assays.
Introduction
This compound, also known as dothiepin, is a tricyclic antidepressant that exerts its therapeutic effects primarily by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) with approximately equal potency.[1][2] Its mechanism of action also includes antagonist activity at several other receptors, including histamine H1, alpha-1 adrenergic, 5-HT2, and muscarinic acetylcholine receptors.[3] This broad pharmacological profile is characteristic of older TCAs and provides a comprehensive benchmark for assessing the selectivity and potential side-effect profile of novel antidepressant candidates. While its clinical use has declined due to a narrow therapeutic index and toxicity in overdose, its established biochemical and behavioral effects make it an excellent positive control in preclinical antidepressant screening.
Data Presentation: Quantitative Profile of this compound
The following tables summarize the binding affinities (Ki) of this compound and its active metabolite, northiaden, for key monoamine transporters and other relevant receptors. This data is essential for comparing the potency and selectivity of test compounds.
Table 1: Binding Affinities (Ki, nM) of this compound and Northiaden for Monoamine Transporters
| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) |
| This compound | 4.7 | 18 | >10,000 |
| Northiaden | 15 | 3.2 | >10,000 |
Data sourced from publicly available pharmacological data. Ki values represent the concentration of the drug that will bind to 50% of the transporters in the absence of the natural ligand.
Table 2: Binding Affinities (Ki, nM) of this compound for Other Receptors
| Receptor | Ki (nM) |
| Histamine H1 | 1.1 |
| Alpha-1 Adrenergic | 16 |
| 5-HT2A | 14 |
| Muscarinic Acetylcholine | 29 |
Data sourced from publicly available pharmacological data. These values indicate this compound's potential for side effects such as sedation (H1), orthostatic hypotension (alpha-1), and anticholinergic effects (muscarinic).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of this compound and the general workflows for key antidepressant screening assays.
References
Application Notes and Protocols: Experimental Design for In Vivo Dosulepin Drug Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Dosulepin (also known as dothiepin) is a tricyclic antidepressant (TCA) that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] It is metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes, into active metabolites such as northiaden.[2] Given its mechanism of action and metabolic pathway, this compound has a significant potential for drug-drug interactions (DDIs), which can alter its efficacy and safety profile.
These application notes provide detailed protocols for conducting preclinical in vivo studies to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) drug interactions of this compound. The goal is to offer a robust framework for generating reliable data to inform clinical risk assessment.
2.0 Pharmacokinetic (PK) Drug Interaction Studies
The primary objective of PK interaction studies is to determine how a co-administered drug (a potential "perpetrator") affects the absorption, distribution, metabolism, and excretion (ADME) of this compound (the "victim" drug). These studies are critical for identifying interactions that could lead to toxic accumulation or therapeutic failure.
2.1 Protocol 1: In Vivo PK Interaction Study in Rodents (CYP Inhibition)
This protocol is designed to assess the impact of a known CYP enzyme inhibitor on the plasma concentration of this compound. A crossover study design is recommended to minimize inter-animal variability.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old). This model is well-characterized for drug metabolism studies. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Materials:
-
This compound hydrochloride
-
CYP Inhibitor (e.g., Quinidine for CYP2D6 or Ketoconazole for CYP3A4)
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
-
Experimental Workflow:
Caption: Crossover experimental workflow for a PK drug interaction study. -
Methodology:
-
Acclimatization: House animals in a controlled environment for at least one week before the study.
-
Phase 1 (this compound Alone):
-
Fast animals overnight (with water ad libitum).
-
Administer a single oral (p.o.) dose of this compound.
-
Collect blood samples (~150 µL) from the tail vein at specified time points into EDTA tubes.
-
Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
-
Washout Period: Allow a washout period of 10-14 days to ensure complete clearance of this compound.
-
Phase 2 (this compound + Inhibitor):
-
Pre-treat the same animals with the selected CYP inhibitor for 3-5 days to achieve steady-state inhibition.
-
On the final day, co-administer the inhibitor and the same dose of this compound.
-
Repeat the blood sampling schedule as in Phase 1.
-
-
Bioanalysis:
-
Develop and validate an LC-MS/MS method for the simultaneous quantification of this compound and its primary active metabolite, northiaden, in plasma.
-
Analyze all plasma samples.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using non-compartmental analysis software.
-
Perform statistical analysis (e.g., paired t-test) to compare parameters between phases. An AUC ratio of >2 is generally considered a significant interaction.
-
-
2.2 Data Presentation: Pharmacokinetic Parameters
Summarize the calculated PK parameters in a table for clear comparison.
| Parameter | This compound Alone (Mean ± SD) | This compound + Inhibitor (Mean ± SD) | % Change | p-value |
| AUC₀₋t (ng·h/mL) | Value | Value | Value | Value |
| Cₘₐₓ (ng/mL) | Value | Value | Value | Value |
| t₁/₂ (h) | Value | Value | Value | Value |
| Tₘₐₓ (h) | Value | Value | Value | Value |
3.0 Pharmacodynamic (PD) Drug Interaction Studies
PD interactions occur when one drug alters the pharmacological effect of another. For this compound, a key concern is the potentiation of serotonergic effects, which can lead to serotonin syndrome, especially when combined with other serotonergic agents like SSRIs.[3]
3.1 Protocol 2: In Vivo PD Interaction Study (Serotonin Syndrome Model)
This protocol uses a rodent model to assess the risk of serotonin syndrome when this compound is co-administered with an SSRI.[3][4]
-
Animal Model: Male Wistar rats or C57BL/6 mice.
-
Materials:
-
This compound hydrochloride
-
SSRI (e.g., Fluoxetine)
-
Vehicle control
-
Rectal probe for temperature measurement
-
-
Experimental Groups (Parallel Design):
-
Group 1: Vehicle + Vehicle
-
Group 2: this compound alone
-
Group 3: SSRI alone
-
Group 4: this compound + SSRI
-
-
Logical Pathway for Serotonin Syndrome:
Caption: Additive pharmacodynamic effect leading to serotonin syndrome. -
Methodology:
-
Dosing: Administer the respective drugs/vehicles to each group (e.g., intraperitoneal injection).
-
Observation: At set time points (e.g., 30, 60, 90, 120 minutes post-dose), observe each animal for a defined period (e.g., 2 minutes).
-
Scoring: Score the presence and severity of serotonin-related behaviors using a standardized scale. Key signs in rodents include:
-
Forepaw treading
-
Head weaving
-
Hindlimb abduction
-
Straub tail (rigid, erect tail)
-
Tremor
-
-
Autonomic Measurement: Measure core body temperature using a rectal probe immediately after each observation period. Hyperthermia is a key sign of serotonin syndrome.
-
Data Analysis:
-
Calculate a composite behavioral score for each animal at each time point.
-
Compare the mean scores and body temperatures between groups using ANOVA followed by a post-hoc test (e.g., Tukey's).
-
-
3.2 Data Presentation: Pharmacodynamic Endpoints
| Treatment Group | Mean Behavioral Score (at 60 min) | Mean Core Body Temp (°C) (at 60 min) |
| Vehicle Control | Value ± SEM | Value ± SEM |
| This compound Alone | Value ± SEM | Value ± SEM |
| SSRI Alone | Value ± SEM | Value ± SEM |
| This compound + SSRI | Value ± SEM | Value ± SEM |
4.0 Elucidating Metabolic Pathways
Understanding the specific CYP enzymes responsible for this compound metabolism is key to predicting a wide range of DDIs.
4.1 Protocol 3: In Vivo CYP Phenotyping
This protocol uses a "cocktail" of probe drugs to determine if this compound inhibits major CYP enzymes in vivo.
-
Objective: To assess the inhibitory potential of this compound on CYP1A2, CYP2D6, and CYP3A4 activity in rats.
-
Probe Cocktail Substrates:
-
CYP1A2: Caffeine
-
CYP2D6: Dextromethorphan
-
CYP3A4: Midazolam
-
-
Design: A two-phase crossover study similar to Protocol 1.
-
Phase 1: Administer the probe cocktail alone and collect plasma samples over time to measure the concentrations of the parent probes and their specific metabolites (e.g., paraxanthine for caffeine, dextrorphan for dextromethorphan, 1'-hydroxymidazolam for midazolam).
-
Phase 2: After a washout period, pre-treat animals with this compound for several days, then co-administer the probe cocktail with the final this compound dose. Repeat plasma sampling.
-
-
Data Analysis:
-
Calculate the AUC for each metabolite in the presence and absence of this compound.
-
Determine the AUC ratio (AUC with this compound / AUC without this compound) for each metabolite. A significant decrease in the ratio suggests inhibition of that specific CYP enzyme by this compound.
-
4.2 Visualization of Metabolic Interactions
4.3 Data Presentation: CYP Inhibition Profile
| CYP Probe Metabolite | AUC Ratio (this compound / Control) | Interpretation |
| Paraxanthine (from Caffeine) | Value ± SD | Inhibition/No Inhibition |
| Dextrorphan (from Dextromethorphan) | Value ± SD | Inhibition/No Inhibition |
| 1'-OH-Midazolam (from Midazolam) | Value ± SD | Inhibition/No Inhibition |
The protocols outlined provide a comprehensive framework for the in vivo evaluation of this compound's drug interaction potential. By systematically assessing both pharmacokinetic and pharmacodynamic interactions, researchers can generate crucial data to understand the mechanisms of DDIs, predict clinical outcomes, and ensure the safe and effective use of this compound in therapeutic settings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Animal models of the serotonin syndrome: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perspectives on genetic animal models of serotonin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Dosulepin for Preclinical Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dosulepin, also known as dothiepin, is a tricyclic antidepressant (TCA) that exerts its therapeutic effects primarily through the inhibition of serotonin and norepinephrine reuptake.[1][2][3] Its hydrochloride salt is the common form used in formulations.[3] For preclinical researchers, the effective and reproducible formulation of this compound is critical for obtaining reliable and meaningful data in both in vitro and in vivo studies. These application notes provide detailed protocols for the preparation of this compound formulations for various preclinical research applications, along with relevant physicochemical data and quality control measures.
Physicochemical Data of this compound Hydrochloride
A clear understanding of the physicochemical properties of this compound hydrochloride is fundamental for its formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂ClNS | [1] |
| Molecular Weight | 331.9 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Freely soluble in water, alcohol, and methylene chloride. Soluble in methanol. |
In Vitro Formulation and Protocols
Stock Solution Preparation for Cell-Based Assays
For in vitro experiments, a concentrated stock solution of this compound hydrochloride is typically prepared in an organic solvent and then diluted to the final desired concentration in the cell culture medium. Given its solubility profile, Dimethyl Sulfoxide (DMSO) or ethanol are suitable solvents.
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
Materials:
-
This compound Hydrochloride (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out 3.32 mg of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
This yields a 10 mM stock solution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on the viability of a neuroblastoma cell line.
Protocol 2: MTT Assay for this compound Cytotoxicity in SH-SY5Y Cells
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound hydrochloride stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound hydrochloride from the 10 mM stock solution in complete medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 1 nM to 100 µM). Remember to include a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
In Vivo Formulation and Protocols
Oral Gavage Formulation
This compound hydrochloride's solubility in water makes aqueous vehicles suitable for oral administration in rodents.
Protocol 3: Preparation of this compound Hydrochloride Formulation for Oral Gavage
Materials:
-
This compound Hydrochloride (powder)
-
Sterile water for injection or 0.9% sterile saline
-
Sterile glass vial
-
Magnetic stirrer and stir bar
-
pH meter (optional)
Procedure:
-
Determine the required concentration of this compound hydrochloride based on the desired dose (mg/kg) and the dosing volume for the animal model (typically 5-10 mL/kg for rats and mice).
-
Weigh the appropriate amount of this compound hydrochloride powder and place it in a sterile glass vial.
-
Add the calculated volume of sterile water or saline to the vial.
-
Place a sterile stir bar in the vial and stir on a magnetic stirrer until the compound is completely dissolved. Gentle warming may be used if necessary, but the stability of the compound at elevated temperatures should be considered.
-
If necessary, check the pH of the solution and adjust to a physiologically compatible range (pH 5-9).
-
The formulation should be prepared fresh daily.
Intraperitoneal Injection Formulation
For intraperitoneal (IP) administration, a sterile, isotonic solution is essential to minimize irritation.
Protocol 4: Preparation of this compound Hydrochloride Formulation for Intraperitoneal Injection
Materials:
-
This compound Hydrochloride (powder)
-
0.9% Sterile Saline
-
Sterile glass vial
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required concentration of this compound hydrochloride based on the target dose and an appropriate injection volume (typically up to 10 mL/kg for mice).
-
Dissolve the weighed this compound hydrochloride in 0.9% sterile saline in a sterile vial with stirring.
-
Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
This formulation should be prepared fresh on the day of use.
Quality Control
To ensure the accuracy and reproducibility of preclinical studies, it is important to perform quality control checks on the prepared formulations.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free of visible particles. |
| Concentration | HPLC-UV | Within ±10% of the target concentration. |
| pH (for aqueous solutions) | pH meter | Within a physiologically acceptable range (e.g., 5-9). |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: In Vitro Cell Viability Workflow.
Caption: In Vivo Experimental Workflow.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase for Dosulepin HPLC Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the HPLC analysis of dosulepin. It is intended for researchers, scientists, and drug development professionals to assist in method development, optimization, and troubleshooting.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound, providing potential causes and solutions in a question-and-answer format.
Question: Why am I observing peak tailing with my this compound peak?
Answer:
Peak tailing for this compound, a basic compound, is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase. Here are the likely causes and recommended solutions:
-
Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with the basic amine group of this compound, leading to tailing.
-
Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of 0.1-0.5%. The TEA will preferentially interact with the silanol groups, reducing their availability to interact with this compound. One study suggests using a mobile phase containing 0.2% Triethylamine to reduce peak tailing.[1]
-
Solution: Operate the mobile phase at a lower pH (e.g., pH 3). At this pH, the silanol groups are less ionized, and this compound is fully protonated, which can minimize these secondary interactions. A mobile phase of acetonitrile and phosphate buffer with the pH adjusted to 3 with phosphoric acid has been shown to be effective.[1][2]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the concentration of the this compound standard or sample being injected.
-
-
Column Degradation: Over time, the performance of an HPLC column can degrade, leading to poor peak shape.
-
Solution: Replace the column with a new one of the same type.
-
Question: My retention time for this compound is shifting between injections. What could be the cause?
Answer:
Retention time shifts can indicate a lack of system equilibrium or changes in the mobile phase or column conditions.[3]
-
Insufficient Equilibration Time: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with the mobile phase for a sufficient amount of time (e.g., 10-15 column volumes) before the first injection and between gradient runs.
-
-
Mobile Phase Composition Changes: The composition of the mobile phase may be changing over time due to evaporation of the more volatile organic component or inconsistent mixing.[4]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure the online degasser and mixer are functioning correctly.
-
-
Temperature Fluctuations: Changes in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Pump Malfunction: Inconsistent flow rates due to pump issues can cause retention time variability.
-
Solution: Check the pump for leaks and ensure the seals and check valves are in good working order.
-
Question: I am seeing poor resolution between this compound and other components in my sample. How can I improve it?
Answer:
Improving resolution requires optimizing the selectivity, efficiency, or retention of the chromatographic system.
-
Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is a critical factor for resolution.
-
Solution: Adjust the percentage of the organic modifier (e.g., acetonitrile or methanol). A lower percentage of organic solvent will generally increase retention and may improve the resolution between closely eluting peaks.
-
Solution: Change the organic modifier. For example, if you are using acetonitrile, try methanol, or vice versa. This can alter the selectivity of the separation.
-
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like this compound.
-
Solution: Adjust the pH of the aqueous buffer. For this compound, a mobile phase with a pH of 3 is often used. Experimenting with the pH in the range of 2.5-4 may improve resolution.
-
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, at the cost of longer run times.
-
Solution: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the development of an HPLC method for this compound analysis.
Question: What is a good starting mobile phase for this compound HPLC analysis?
Answer:
A common starting point for the analysis of this compound on a C18 column is a mixture of acetonitrile and a phosphate buffer. Several studies have reported successful separations using varying ratios of these components. For example, a mobile phase of Acetonitrile and 0.03 M Phosphate buffer in a 60:40 ratio has been used. Another study utilized a mobile phase of acetonitrile and 0.02 M KH2PO4 and Methanol in a 50:40:10 v/v ratio with the pH adjusted to 6.
Question: What type of HPLC column is recommended for this compound analysis?
Answer:
A C18 column is the most commonly used stationary phase for the analysis of this compound. The specific brand and dimensions of the column can vary, but a common configuration is a 4.6 mm x 150 mm column with 5 µm particles.
Question: What is the typical detection wavelength for this compound?
Answer:
This compound can be detected using a UV detector at various wavelengths. Common detection wavelengths reported in the literature include 212 nm, 222 nm, 230 nm, and 260 nm. The choice of wavelength may depend on the presence of other components in the sample and the desired sensitivity.
Question: How should I prepare my samples and standards for this compound analysis?
Answer:
This compound standards and samples are typically dissolved in a solvent that is compatible with the mobile phase. Methanol is a commonly used solvent for preparing stock solutions of this compound. The stock solutions are then further diluted with the mobile phase to the desired working concentrations. It is important to filter all samples and standards through a 0.45 µm filter before injection to prevent particulates from clogging the HPLC system.
Quantitative Data Summary
The following tables summarize various mobile phase compositions and chromatographic conditions used for the HPLC analysis of this compound as reported in the literature.
Table 1: Mobile Phase Compositions for this compound HPLC Analysis
| Organic Solvent | Aqueous Phase | Ratio (v/v) | pH | Additives |
| Acetonitrile | 0.03 M Phosphate Buffer | 60:40 | 3 | 0.2% Triethylamine, 0.2% Hexane sulfonic acid |
| Acetonitrile | Disodium hydrogen phosphate | 70:30 | 3 | 0.1% Orthophosphoric acid |
| Acetonitrile, Methanol | 0.02 M KH2PO4 | 50:10:40 | 6 | - |
| Acetonitrile | 0.1 M H3PO4 | 70:30 | - | - |
| Methanol | 0.02 % Orthophosphoric acid | 60:40 | - | - |
Table 2: Chromatographic Conditions for this compound HPLC Analysis
| Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |
| Xterra C18 (4.6x150mm, 5µ) | 1.0 | 230 | 2.1 |
| Phenomenex Luna C18 (150 x 4.6 mm, 5µm) | 1.0 | 212 | 3.015 |
| Luna C18 (250 x 4.6 mm, 5 μm) | 1.0 | 260 | 4.0 |
| Waters xterra C8 (150 x 4.6 mm, 5 μm) | 1.0 | 222 | 1.89 |
| Inertsil-ODS (250mmx4.6mmx5mic) | 1.0 | 223 | 2.633 |
Experimental Protocols
Protocol: HPLC Analysis of this compound
This protocol provides a general procedure for the analysis of this compound using a reverse-phase HPLC method.
-
Mobile Phase Preparation:
-
Prepare the aqueous phase by dissolving the appropriate buffer salt (e.g., potassium dihydrogen phosphate) in HPLC-grade water to the desired concentration (e.g., 0.02 M).
-
Adjust the pH of the aqueous phase to the target value (e.g., 3.0) using an appropriate acid (e.g., phosphoric acid).
-
If required, add any mobile phase modifiers like triethylamine.
-
Mix the aqueous phase with the organic solvent (e.g., acetonitrile) in the specified ratio (e.g., 40:60).
-
Degas the mobile phase using a vacuum filtration system with a 0.45 µm membrane filter or by sonication.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration.
-
From the stock solution, prepare a series of working standard solutions by diluting with the mobile phase to cover the desired concentration range for linearity assessment.
-
-
Sample Preparation:
-
For tablet dosage forms, accurately weigh and crush a number of tablets to obtain a fine powder.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a portion of the diluent (usually the mobile phase or methanol), sonicate to dissolve the this compound, and then dilute to the mark.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the appropriate column (e.g., C18, 4.6 x 150 mm, 5 µm) and chromatographic conditions (flow rate, column temperature, detection wavelength).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solutions to determine the concentration of this compound.
-
-
Data Analysis:
-
Integrate the peak areas of the this compound peaks in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: A troubleshooting workflow for common HPLC issues in this compound analysis.
Caption: Influence of mobile phase parameters on this compound HPLC analysis.
References
Technical Support Center: Overcoming Poor Aqueous Solubility of Dosulepin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of dosulepin.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common issues encountered during the dissolution of this compound in aqueous buffers.
Issue 1: this compound hydrochloride fails to dissolve completely in an aqueous buffer.
-
Question: My this compound hydrochloride, which is expected to be water-soluble, is not fully dissolving. What could be the cause, and how can I fix it?
-
Answer: While this compound hydrochloride is generally considered soluble in water, several factors can impede its dissolution.[1] Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound HCl dissolution.
Issue 2: The free base form of this compound shows very low solubility in aqueous buffers.
-
Question: I am working with the free base form of this compound, and as expected, its aqueous solubility is very low. What methods can I employ to enhance its solubility for my experiments?
-
Answer: The poor aqueous solubility of the this compound free base is a known challenge.[2] Several formulation strategies can be employed to overcome this limitation. The choice of method will depend on the specific requirements of your experiment, such as the desired concentration and the intended application.
Table 1: Summary of Solubility Enhancement Techniques for this compound Free Base
| Technique | Principle | Potential Fold Increase in Solubility (Illustrative) | Key Considerations |
| pH Adjustment | Ionization of the weakly basic drug in acidic conditions.[3] | 10 - 100x | Effective for creating solutions; may not be suitable for all applications due to the acidic pH. |
| Co-solvency | Addition of a water-miscible organic solvent to reduce the polarity of the aqueous medium.[4] | 5 - 50x | Simple to implement; the co-solvent must be compatible with the experimental system. |
| Nanosuspension | Reduction of particle size to the nanometer range, increasing the surface area for dissolution.[5] | 50 - 500x | Significantly improves dissolution rate and saturation solubility; requires specialized equipment. |
| Solid Dispersion | Dispersing the drug in a hydrophilic polymer matrix in an amorphous state. | 20 - 200x | Can lead to a supersaturated solution, enhancing bioavailability; physical stability of the amorphous form is crucial. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity. | 10 - 100x | Forms a soluble inclusion complex; the size of the cyclodextrin cavity must be appropriate for the drug molecule. |
Note: The "Potential Fold Increase in Solubility" values are illustrative and can vary significantly based on the specific experimental conditions, choice of excipients, and drug-to-excipient ratio.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in solubility between this compound free base and this compound hydrochloride?
A1: this compound is a weakly basic drug. The free base form is poorly soluble in neutral aqueous solutions. This compound hydrochloride is the salt form of the drug, which is generally freely soluble in water. The hydrochloride salt readily dissociates in water, leading to the protonated, more polar, and thus more water-soluble form of the drug.
Q2: How does pH affect the solubility of this compound?
A2: As a weak base, the solubility of this compound is highly pH-dependent. In acidic environments (low pH), the amine group in the this compound molecule becomes protonated (ionized), leading to a significant increase in its aqueous solubility. Conversely, in neutral or alkaline conditions (higher pH), the drug exists predominantly in its non-ionized, less soluble free base form. The pH at which the ionized and non-ionized forms are in equal concentration is determined by its pKa.
Q3: What are co-solvents, and how do they improve this compound solubility?
A3: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous solvent system. For this compound, common co-solvents that could be effective include ethanol, propylene glycol, and polyethylene glycols (PEGs). By creating a more lipophilic environment, these co-solvents can better solvate the non-polar regions of the this compound molecule.
Q4: What is a nanosuspension, and when should I consider this technique for this compound?
A4: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants or polymers. This technique is particularly useful when a high drug load is required and other methods like co-solvency or pH adjustment are not suitable. By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to a higher dissolution rate and saturation solubility. This can be beneficial for both in vitro and in vivo applications where enhanced bioavailability is desired.
Q5: How do solid dispersions work to enhance the solubility of this compound?
A5: A solid dispersion is a system where the poorly soluble drug (this compound) is dispersed in a highly soluble solid hydrophilic carrier (e.g., polyvinylpyrrolidone - PVP, polyethylene glycol - PEG). The drug can exist in an amorphous state within the polymer matrix. This amorphous form has a higher energy state than the crystalline form, resulting in improved apparent solubility and dissolution rate. Upon contact with an aqueous medium, the hydrophilic carrier dissolves, releasing the drug as fine, amorphous particles, which can lead to a supersaturated solution.
Q6: What is cyclodextrin complexation and its application for this compound?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly water-soluble molecules, like the this compound free base, into their central cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to be readily dissolved in water, thereby increasing the apparent solubility of the drug. Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.
Experimental Protocols
The following are generalized protocols for key experiments to enhance the aqueous solubility of this compound free base. Researchers should optimize these methods for their specific needs.
Protocol 1: Preparation of this compound Nanosuspension via Anti-Solvent Precipitation
This protocol describes a bottom-up approach to producing this compound nanosuspensions.
Caption: Workflow for preparing this compound nanosuspension.
Methodology:
-
Preparation of the Organic Phase: Dissolve a known amount of this compound free base in a minimal amount of a suitable organic solvent (e.g., methanol or acetone).
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a stabilizer, such as 0.5% w/v Poloxamer 188 or Tween 80.
-
Precipitation: Add the organic phase dropwise into the aqueous phase under high-speed homogenization or magnetic stirring. The drug will precipitate out as nanoparticles.
-
Particle Size Reduction: Further reduce the particle size of the resulting suspension using high-power probe sonication.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index, zeta potential, and drug content.
Protocol 2: Preparation of this compound Solid Dispersion using Solvent Evaporation
This protocol outlines the preparation of a solid dispersion of this compound with a hydrophilic polymer like PVP K30.
Methodology:
-
Dissolution: Dissolve a specific weight ratio of this compound free base and a hydrophilic carrier (e.g., PVP K30, 1:4 ratio) in a common volatile solvent, such as ethanol or a mixture of dichloromethane and methanol.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Characterization: Analyze the solid dispersion for its amorphous nature (using DSC or XRD), drug content, and dissolution properties.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This protocol describes a simple and efficient method for preparing a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Methodology:
-
Mixing: Place a 1:1 molar ratio of this compound free base and HP-β-CD in a mortar.
-
Kneading: Add a small amount of a hydro-alcoholic solution (e.g., water:ethanol, 1:1 v/v) to the mixture to form a paste-like consistency.
-
Trituration: Knead the paste thoroughly for 45-60 minutes.
-
Drying: Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve.
-
Characterization: Confirm the formation of the inclusion complex and evaluate its solubility and dissolution characteristics.
References
Troubleshooting peak tailing in the chromatographic analysis of dosulepin
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of dosulepin, with a specific focus on peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem, particularly with basic compounds like this compound, that can compromise resolution and the accuracy of quantification.[1][2] This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Is the peak tailing observed for all peaks or just the this compound peak?
-
All Peaks Tailing: This typically indicates a physical or mechanical issue within the HPLC system.
-
Only this compound Peak Tailing: This suggests a chemical interaction between this compound and the stationary phase.
Scenario 1: All Peaks are Tailing
If all peaks in your chromatogram exhibit tailing, the issue is likely related to the instrument setup or column integrity.
dot
Caption: A step-by-step guide to diagnosing physical issues causing peak tailing.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Blocked Column Frit | A sudden increase in backpressure often accompanies peak tailing for all compounds.[1] | Disconnect the column and backflush it. If the problem persists, the column may need to be replaced. Using guard columns and in-line filters can prevent this issue.[3] |
| Column Void | The column bed may settle over time, creating a void at the inlet. This is more common with high pH mobile phases or pressure shocks.[4] | A column with a significant void usually needs to be replaced. To prevent voids, gradually increase the flow rate to avoid pressure shocks. |
| Extra-Column Dead Volume | Tailing is more pronounced for early eluting peaks. This can be caused by using tubing with a large internal diameter or improper fittings. | Ensure all fittings are appropriate for the column and tubing. Use tubing with a smaller internal diameter and keep the length to a minimum. |
Scenario 2: Only the this compound Peak is Tailing
When only the peak for a basic analyte like this compound is tailing, the root cause is typically chemical interactions with the stationary phase. This compound, a tricyclic antidepressant, contains a basic amine group that can interact with residual silanol groups on the silica-based stationary phase.
dot
Caption: A decision tree for troubleshooting chemical causes of this compound peak tailing.
Primary Cause: Secondary Silanol Interactions
The primary reason for the tailing of basic compounds like this compound on silica-based reversed-phase columns is the interaction between the protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the silica surface. This secondary ionic interaction leads to a portion of the analyte molecules being retained longer, which results in a tailing peak.
dot
References
Minimizing matrix effects in LC-MS/MS analysis of dosulepin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of dosulepin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for bioanalysis includes proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3][4] This can significantly compromise the accuracy, precision, and sensitivity of the analytical method. Phospholipids are a major contributor to matrix effects in plasma and serum samples.
Q2: What are the common signs of significant matrix effects in my this compound analysis?
A2: Signs of matrix effects include poor reproducibility of results, especially between different lots of biological matrix, inaccurate quantification, and a lack of linearity in the calibration curve. You might also observe ion suppression, which is a decrease in the analyte's signal intensity when compared to a pure standard solution, or less commonly, ion enhancement.
Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound method?
A3:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any signal dip or rise in the baseline indicates the retention time of interfering components.
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects. The response of this compound in a neat solution is compared to the response of this compound spiked into a blank matrix sample that has already undergone the extraction procedure. The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound LC-MS/MS analysis and provides potential solutions.
Issue 1: Poor peak shape and inconsistent retention times for this compound.
-
Possible Cause: Buildup of matrix components, particularly phospholipids, on the analytical column.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering substances before injection. Techniques like Solid-Phase Extraction (SPE) or specialized phospholipid removal plates can be more effective than simple protein precipitation.
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from co-eluting matrix components.
-
Column Washing: Incorporate a robust column wash step at the end of each chromatographic run to remove strongly retained matrix components.
-
Issue 2: High variability in results and poor reproducibility.
-
Possible Cause: Inconsistent matrix effects between different samples or matrix lots.
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to this compound, it will experience similar ion suppression or enhancement, allowing for accurate ratiometric quantification.
-
Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effect observed in the unknown samples.
-
Evaluate Different Sample Preparation Techniques: The choice of sample preparation can significantly impact the degree of matrix effect. A comparison of different techniques is recommended.
-
Issue 3: Low sensitivity and inability to reach the desired lower limit of quantification (LLOQ).
-
Possible Cause: Significant ion suppression is reducing the this compound signal.
-
Troubleshooting Steps:
-
Optimize Sample Preparation for Phospholipid Removal: Phospholipids are a primary cause of ion suppression in bioanalytical methods. Consider using techniques specifically designed for phospholipid removal, such as HybridSPE®-Phospholipid plates or other phospholipid removal cartridges.
-
Liquid-Liquid Extraction (LLE): LLE can be an effective technique to separate this compound from highly polar matrix components. A study on the simultaneous quantification of several antidepressants, including this compound, successfully used LLE with 1-chlorobutane.
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can effectively remove a broad range of interferences. A validated method for 18 antidepressants in whole blood utilized SPE for sample cleanup.
-
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used to minimize matrix effects in the analysis of this compound and other tricyclic antidepressants.
Protocol 1: Protein Precipitation (PPT)
This is a simple and fast method but often results in the least clean extracts.
-
Sample Preparation: To 100 µL of plasma/serum sample, add 300 µL of a precipitating solvent (e.g., acetonitrile or methanol).
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.
-
Sample Preparation: To 100 µL of plasma, add an internal standard.
-
pH Adjustment: Adjust the sample pH to be basic (e.g., using ammonium hydroxide) to ensure this compound is in its non-ionized form.
-
Extraction: Add 600 µL of an appropriate organic solvent (e.g., 1-chlorobutane) and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 3500 rpm for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness at 40°C and reconstitute the residue in the mobile phase.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup by utilizing specific interactions between the analyte and a solid sorbent.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma/serum sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound using a stronger, slightly basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Quantitative Data Summary
The following table summarizes the reported recovery and matrix effects from a validated LC-MS/MS method for the analysis of 27 antidepressants, including this compound, using Liquid-Liquid Extraction.
| Analyte | Extraction Recovery (%) | Relative Standard Deviation (%) |
| This compound | 59 - 86 | < 16 |
| Desmethylthis compound | 59 - 86 | < 16 |
Note: The original study did not report specific matrix effect values for each analyte but stated that the use of matrix-matched calibrators and an internal standard compensated for any potential matrix effects.
Visualizations
Experimental Workflow for Minimizing Matrix Effects
Caption: Workflow for sample preparation and matrix effect mitigation in this compound analysis.
Logical Relationship of Matrix Effect Components
References
Navigating Dosulepin Recovery: A Technical Guide to Solid-Phase Extraction
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in optimizing the recovery of dosulepin during solid-phase extraction (SPE). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols to address common challenges encountered in the laboratory.
This compound, a tricyclic antidepressant, can present challenges in achieving high and consistent recovery rates during SPE due to its physicochemical properties. This new technical hub provides a centralized repository of information to enhance extraction efficiency, ensure reproducibility, and improve overall analytical accuracy.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the solid-phase extraction of this compound.
Q1: What are the key physicochemical properties of this compound to consider for SPE method development?
A1: Understanding the physicochemical properties of this compound is crucial for developing a robust SPE method. Key parameters include:
-
pKa: this compound is a basic compound with a pKa of approximately 9.76. This means that at a pH below its pKa, it will be protonated and carry a positive charge, making it suitable for cation exchange SPE. At a pH two units above its pKa, it will be in its neutral form, which is ideal for retention on reversed-phase sorbents.
-
logP: The octanol-water partition coefficient (logP) of this compound is around 4.52 to 4.98, indicating that it is a lipophilic (hydrophobic) compound. This property makes it well-suited for retention on reversed-phase sorbents like C18 and polymeric sorbents.
-
Water Solubility: this compound has low water solubility. Sample pre-treatment may be necessary to ensure it remains in solution before loading onto the SPE cartridge.
Q2: I am experiencing low recovery of this compound. What are the potential causes and how can I troubleshoot this?
A2: Low recovery is a common issue in SPE. To systematically troubleshoot this, it's important to determine at which step the analyte is being lost.[1] You can analyze the fractions from the loading, washing, and elution steps to pinpoint the loss.
Common causes and solutions include:
-
Analyte Breakthrough During Loading: This occurs when this compound does not sufficiently retain on the sorbent and passes through with the sample load.
-
Incorrect pH: For reversed-phase SPE, ensure the sample pH is at least 2 units above the pKa of this compound (~pH 11.8 or higher) to keep it in its neutral, more retentive form. For cation exchange, the pH should be at least 2 units below the pKa (~pH 7.8 or lower) to ensure it is positively charged.
-
Inappropriate Sorbent: If using a reversed-phase sorbent for a highly aqueous sample, this compound may not retain well. Consider using a more retentive sorbent or a mixed-mode sorbent with both reversed-phase and ion-exchange properties.
-
High Flow Rate: Loading the sample too quickly can prevent proper interaction between this compound and the sorbent. A flow rate of 1-2 mL/min is generally recommended.
-
-
Analyte Loss During Washing: The wash step is intended to remove interferences, but an overly strong wash solvent can also elute the target analyte.
-
Wash Solvent is Too Strong: If this compound is found in the wash eluate, reduce the percentage of organic solvent in your wash solution.
-
Incorrect pH of Wash Solvent: Maintain the appropriate pH during the wash step to ensure this compound remains in its desired retention state (neutral for reversed-phase, charged for ion-exchange).
-
-
Incomplete Elution: this compound is retained on the sorbent but is not efficiently removed during the elution step.
-
Elution Solvent is Too Weak: Increase the strength of your elution solvent. For reversed-phase SPE, this typically means increasing the percentage of organic solvent (e.g., methanol or acetonitrile). Adding a small amount of acid or base to the elution solvent can also improve recovery by modifying the ionization state of this compound. For example, using a mobile phase of 0.1% formic acid in acetonitrile can be effective.
-
Insufficient Elution Volume: Ensure a sufficient volume of elution solvent is used to completely elute the analyte. Try eluting with two smaller aliquots instead of one large one.
-
Q3: How can I improve the reproducibility of my this compound SPE method?
A3: Inconsistent results can stem from several factors. To improve reproducibility:
-
Ensure Complete Solubilization: Make sure this compound is fully dissolved in the initial sample.
-
Maintain Consistent Flow Rates: Use a vacuum manifold or automated system to ensure consistent flow rates during each step.
-
Prevent Sorbent Drying: For silica-based sorbents like C18, do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps. Polymeric sorbents like Oasis HLB are more forgiving in this regard.
-
Standardize Sample Pre-treatment: Use a consistent procedure for sample pH adjustment and dilution.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during this compound solid-phase extraction.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Analyte breakthrough during sample loading. | - Adjust sample pH to >11.8 for reversed-phase or <7.8 for cation-exchange.- Decrease the sample loading flow rate.- Use a stronger (more retentive) sorbent. |
| Analyte loss during the wash step. | - Decrease the organic solvent strength in the wash solution.- Ensure the wash solution pH maintains analyte retention. | |
| Incomplete elution of the analyte. | - Increase the organic solvent strength in the elution solvent.- Modify the pH of the elution solvent to facilitate elution (e.g., acidify for reversed-phase).- Increase the volume of the elution solvent.[2] | |
| High Variability in Results | Inconsistent flow rates between samples. | - Use a vacuum manifold with a pressure gauge or an automated SPE system.- Ensure SPE cartridges are packed uniformly. |
| Sorbent bed drying out before sample loading. | - Do not allow air to pass through the cartridge after the equilibration step. Keep the sorbent wetted. | |
| Incomplete dissolution of the sample. | - Vortex or sonicate the sample after adding the initial solvent to ensure complete dissolution. | |
| Presence of Interferences in Eluate | Ineffective wash step. | - Optimize the wash solvent by gradually increasing its strength to remove interferences without eluting this compound. |
| Inappropriate sorbent selectivity. | - Use a more selective sorbent, such as a mixed-mode sorbent, to better differentiate between this compound and matrix components. | |
| Slow or Blocked Flow Rate | Particulate matter in the sample. | - Centrifuge and filter the sample before loading it onto the SPE cartridge. |
| High sample viscosity. | - Dilute the sample with an appropriate solvent. |
Quantitative Data Summary
The selection of the appropriate SPE sorbent and elution solvent is critical for maximizing the recovery of this compound. Below is a summary of expected recovery ranges based on different SPE chemistries commonly used for tricyclic antidepressants.
| Sorbent Type | Elution Solvent Example | Expected Recovery Range (%) | Reference |
| Mixed-Mode Cation Exchange (e.g., Oasis MCX) | 5% Ammonium Hydroxide in Methanol | > 90% | General knowledge for basic drugs |
| Polymeric Reversed-Phase (e.g., Oasis HLB) | Methanol with 0.1% Formic Acid | 85 - 100% | |
| Silica-Based C18 | Acetonitrile/Water with 0.1% TFA (v/v/v) | 80 - 95% | [3] |
Note: These are typical recovery ranges and may vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Below are detailed methodologies for solid-phase extraction of this compound from human plasma.
Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE
This protocol is ideal for basic compounds like this compound, offering high selectivity and recovery.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard.
-
Add 1 mL of 4% phosphoric acid and vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
SPE Cartridge: Oasis MCX (30 mg, 1 mL)
-
Conditioning:
-
Wash the cartridge with 1 mL of methanol.
-
-
Equilibration:
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M HCl.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for chromatographic analysis.
-
Protocol 2: Polymeric Reversed-Phase (HLB) SPE
This protocol utilizes a water-wettable polymer for good retention of a broad range of compounds.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard.
-
Add 1 mL of acetonitrile to precipitate proteins and vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Dilute the supernatant with 2 mL of water containing 0.1% formic acid.
-
-
SPE Cartridge: Oasis HLB (30 mg, 1 mL)
-
Conditioning:
-
Wash the cartridge with 1 mL of methanol.
-
-
Equilibration:
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
-
Elution:
-
Elute this compound with 1 mL of methanol containing 0.1% formic acid.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for chromatographic analysis.
-
Visualizing the Workflow and Troubleshooting Logic
To further aid researchers, the following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
General workflow for solid-phase extraction of this compound from plasma.
A decision tree for troubleshooting low this compound recovery in SPE.
References
- 1. lcms.cz [lcms.cz]
- 2. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Addressing dosulepin instability in long-term sample storage
This technical support center provides guidance on addressing the potential instability of dosulepin in samples intended for long-term storage. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound in biological matrices can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.[1] Long-term storage at room temperature is not recommended.
-
pH: this compound is susceptible to degradation in both acidic and alkaline conditions.[2]
-
Oxidation: Oxidative stress can lead to the formation of degradation products, such as this compound S-oxide.[2]
-
Light: Exposure to light, particularly UV radiation, can potentially lead to photodegradation.[3]
-
Matrix Components: Endogenous enzymes and other components in biological samples like plasma or serum can contribute to degradation.
-
Blood Collection Tubes: The type of blood collection tube can impact sample integrity. Tubes with serum separator gels may not be suitable as the drug can absorb on the gel, leading to falsely decreased concentrations.[4]
Q2: What are the recommended storage conditions for long-term stability of this compound in plasma or serum?
A2: For long-term storage, it is recommended to store plasma or serum samples containing this compound at -20°C or, preferably, at -80°C. Studies on other tricyclic antidepressants have shown good stability for extended periods at these temperatures. For instance, imipramine has been found to be stable in plasma for at least three months at -70°C. Serum samples containing various tricyclic antidepressants have been shown to be stable for at least 4 weeks at refrigerator temperatures and are not significantly affected by freezing at -20°C.
Q3: How many freeze-thaw cycles can samples containing this compound undergo without significant degradation?
A3: While specific data for this compound is limited, studies on other tricyclic antidepressants suggest that they are relatively stable to a few freeze-thaw cycles. For example, imipramine in plasma showed no evidence of degradation after three freeze-thaw cycles. To minimize the risk of degradation, it is best practice to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
Q4: What are the major degradation products of this compound?
A4: The primary metabolic and degradation pathways for this compound involve N-demethylation and S-oxidation. The main metabolites are northiaden (desmethylthis compound) and this compound S-oxide. Forced degradation studies have shown that this compound degrades under acidic, alkaline, and oxidative conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or undetectable this compound concentration in a stored sample. | Sample degradation due to improper storage (e.g., prolonged storage at room temperature or 4°C). | Review sample storage history. Ensure samples are stored at -20°C or -80°C immediately after processing. For future studies, implement and strictly follow a sample management plan. |
| Adsorption to collection/storage tubes (e.g., serum separator tubes). | Use appropriate collection tubes (e.g., red top for serum, EDTA or heparin for plasma) without separator gels. Aliquot into polypropylene tubes for long-term storage. | |
| Multiple freeze-thaw cycles. | Aliquot samples prior to freezing to avoid repeated freeze-thaw cycles. | |
| Presence of unexpected peaks in the chromatogram. | Formation of degradation products. | Utilize a validated stability-indicating analytical method capable of separating this compound from its potential degradation products. Review the sample handling and storage conditions to identify potential causes of degradation (e.g., exposure to light or extreme pH). |
| Matrix interference. | Optimize the sample preparation method (e.g., liquid-liquid extraction or solid-phase extraction) to remove interfering substances. | |
| Inconsistent results between replicate analyses of the same sample. | Sample inhomogeneity after thawing. | Ensure the sample is thoroughly but gently mixed after thawing and before taking an aliquot for analysis. |
| Instability in the autosampler. | While some studies show stability for up to 24 hours in an autosampler, it is best to minimize the time processed samples spend at room temperature before injection. |
Quantitative Data Summary
| Compound | Matrix | Storage Temperature | Duration | Stability Outcome | Reference |
| Imipramine | Human Plasma | -70°C | 3 months | No evidence of degradation | |
| Imipramine | Human Plasma | -20°C | 30 days | Stable (relative error < 8.2%) | |
| Amitriptyline | Rat Plasma | -80°C | 90 days | Stable | |
| Various TCAs | Serum | 4°C | 4 weeks | No important losses | |
| Various TCAs | Serum/Plasma | -20°C | Not specified | Did not influence concentrations |
Based on this data, it is reasonable to expect that this compound will exhibit good stability when stored at -20°C or -80°C for at least 3 months. However, it is strongly recommended to perform an in-house stability study for this compound in the specific biological matrix and storage conditions used in your experiments.
Experimental Protocols
Protocol 1: Sample Collection and Handling for Long-Term Storage
-
Blood Collection:
-
For serum, collect blood in a plain red-top tube. Do not use serum separator tubes (SSTs).
-
For plasma, collect blood in tubes containing EDTA or heparin as an anticoagulant.
-
-
Sample Processing:
-
Separate serum or plasma from blood cells by centrifugation within 2 hours of collection.
-
Transfer the serum or plasma to clearly labeled polypropylene cryovials.
-
-
Storage:
-
For short-term storage (up to 4 weeks), samples can be stored at 4°C.
-
For long-term storage, immediately freeze the aliquots at -20°C or preferably at -80°C.
-
-
Thawing:
-
When ready for analysis, thaw samples at room temperature or in a water bath.
-
Ensure samples are thoroughly mixed before taking an aliquot for analysis.
-
Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
-
Protocol 2: Stability-Indicating HPLC-UV Method for this compound Analysis
This protocol is a general guideline based on published methods and should be validated for your specific application.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 285 nm).
-
Column Temperature: 30°C.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma/serum sample, add an internal standard.
-
Add a suitable extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex mix and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
-
Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to relevant guidelines. The stability-indicating nature of the method should be confirmed by forced degradation studies.
-
Visualizations
This compound Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on forced degradation studies. The primary degradation products are formed through oxidation and hydrolysis.
Caption: Potential degradation pathways of this compound under stress conditions.
Experimental Workflow for Sample Stability Assessment
This workflow outlines the key steps in assessing the long-term stability of this compound in biological samples.
Caption: Workflow for conducting a long-term stability study of this compound.
References
- 1. Stability of bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of serum and plasma samples for determination of tricyclic antidepressants: effects of blood collection tubes and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Dosulepin Dosage for Chronic Administration in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of dosulepin dosage for chronic administration in mice. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for chronic administration of this compound in mice?
A definitive optimal dose for chronic this compound administration in mice has not been established in the literature. However, based on studies with other tricyclic antidepressants (TCAs) like imipramine and desipramine, a starting dose in the range of 10-20 mg/kg/day administered intraperitoneally (i.p.) is a reasonable starting point.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and behavioral endpoint.
Q2: What are the common methods for chronic administration of this compound in mice?
The two most common methods for chronic administration are oral gavage and intraperitoneal (i.p.) injection. The choice of method depends on the experimental design, the formulation of the this compound, and animal welfare considerations.
Q3: What behavioral tests can be used to assess the antidepressant-like effects of chronic this compound administration in mice?
Several well-validated behavioral tests can be used, including:
-
Forced Swim Test (FST): Measures behavioral despair. A decrease in immobility time is indicative of an antidepressant-like effect.[2]
-
Tail Suspension Test (TST): Similar to the FST, it assesses behavioral despair by measuring the time the mouse remains immobile when suspended by its tail.
-
Sucrose Preference Test: Measures anhedonia, a core symptom of depression. An increase in the preference for a sucrose solution over water suggests an antidepressant-like effect.
Q4: What are the potential side effects of chronic this compound administration in mice?
While specific data in mice is limited, based on its pharmacology and effects in other species, potential side effects of this compound, a tricyclic antidepressant, may include:[3]
-
Sedation or drowsiness
-
Anticholinergic effects (dry mouth, constipation, urinary retention)
-
Cardiovascular effects (changes in heart rate and blood pressure)
-
Weight gain[4]
-
Lowered seizure threshold
Close monitoring of the animals for any signs of distress or adverse effects is essential.
Troubleshooting Guides
Chronic Oral Gavage Administration
| Issue | Possible Cause | Troubleshooting Steps |
| Animal Distress During Gavage | Improper restraint; incorrect needle size or placement. | Ensure proper training in animal handling and gavage techniques. Use the correct size gavage needle for the mouse's weight. Ensure a smooth, gentle insertion of the needle into the esophagus, not the trachea. |
| Esophageal or Stomach Injury | Improper technique; excessive force. | Never force the gavage needle. If resistance is met, withdraw and re-insert gently. Ensure the length of the needle is appropriate to reach the stomach without causing perforation.[5] |
| Regurgitation of Dosed Substance | Dosing volume is too large; administration is too rapid. | Adhere to recommended maximum dosing volumes (typically 10 mL/kg). Administer the substance slowly and steadily. |
| Inconsistent Behavioral Results | Stress from the procedure is confounding the results. | Acclimatize animals to the handling and gavage procedure for several days before the experiment begins. Consider alternative, less stressful administration methods if possible. |
Chronic Intraperitoneal (i.p.) Injection
| Issue | Possible Cause | Troubleshooting Steps |
| Injection Site Reactions (inflammation, abscess) | Non-sterile technique; irritant properties of the drug solution. | Use sterile injection techniques, including new needles for each animal. Ensure the pH and formulation of the this compound solution are appropriate for i.p. injection. Rotate injection sites if multiple daily injections are required. |
| Inadvertent Injection into Organs or Gut | Incorrect injection site or angle. | Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder. Insert the needle at a 30-45° angle. Aspirate before injecting to ensure the needle is not in a blood vessel or organ. |
| Variable Drug Absorption and Efficacy | Injection into adipose tissue; misinjection. | Ensure the needle fully penetrates the peritoneal cavity. Be aware that i.p. injections can have a notable rate of misinjection, which may contribute to variability in results. |
| Animal Distress or Pain | Irritating vehicle or drug solution; cold solution. | Use a non-irritating, sterile vehicle (e.g., saline). Warm the solution to room or body temperature before injection to minimize discomfort. |
Quantitative Data Summary
Table 1: Analogue Tricyclic Antidepressant Dosages for Chronic Studies in Rodents
Note: The following dosages are for tricyclic antidepressants structurally and functionally similar to this compound and should be used as a starting point for dose-optimization studies for this compound.
| Antidepressant | Species | Dose Range (mg/kg/day) | Administration Route | Study Duration | Reference |
| Imipramine | Mouse | 20 | i.p. | >14 days | |
| Desipramine | Rat | 8 - 16 | s.c. (pellet) | 3 weeks | |
| Amitriptyline | Mouse | 10 | p.o. | 10 days | |
| Desipramine | Mouse | 32 | i.p. | Acute & Chronic |
Experimental Protocols
Protocol 1: Chronic Administration of this compound via Oral Gavage
-
Preparation of this compound Solution:
-
Dissolve this compound hydrochloride in an appropriate vehicle (e.g., sterile water or 0.5% methylcellulose).
-
The concentration should be calculated based on the desired dosage and the average weight of the mice, ensuring the administration volume does not exceed 10 mL/kg.
-
-
Animal Handling and Restraint:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
-
Gavage Procedure:
-
Measure the appropriate length of the gavage needle (from the tip of the mouse's nose to the last rib).
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus.
-
Administer the this compound solution slowly and steadily.
-
Carefully withdraw the needle.
-
-
Monitoring:
-
Observe the mouse for any signs of distress, such as labored breathing or regurgitation, for a few minutes after the procedure.
-
Monitor the general health and body weight of the mice throughout the study.
-
Protocol 2: Assessment of Antidepressant-Like Effects using the Forced Swim Test (FST)
-
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
-
Procedure:
-
Administer the final dose of this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes).
-
Gently place the mouse into the water-filled cylinder.
-
Record a 6-minute test session.
-
-
Data Analysis:
-
Score the duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) during the last 4 minutes of the test.
-
A significant decrease in immobility time in the this compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
-
Visualizations
Caption: Experimental workflow for chronic this compound administration and behavioral testing in mice.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Chronic Antidepressant Treatment in Normal Mice Induces Anxiety and Impairs Stress-coping Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressive effects of the stereoisomer cis-dosulepin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 4. Pharmacological Evaluation of Antidepressant-Like Effect of Genistein and Its Combination with Amitriptyline: An Acute and Chronic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Reducing variability in behavioral studies involving dosulepin
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and standardized protocols to minimize experimental variability when using dosulepin in behavioral studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a tricyclic antidepressant (TCA). Its primary therapeutic effect is believed to stem from its function as a serotonin-norepinephrine reuptake inhibitor (SNRI). By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on presynaptic neurons, this compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[1][2][3] Additionally, it has antagonist effects at several other receptors, including histamine (H1), muscarinic acetylcholine, and alpha-1 adrenergic receptors, which contribute to its sedative and side-effect profile.[1][4]
Q2: Does this compound have active metabolites that could influence experimental outcomes?
A2: Yes, this compound is extensively metabolized in the liver, primarily to N-desmethylthis compound, also known as northiaden. Northiaden is an active metabolite and is a more potent inhibitor of norepinephrine reuptake than this compound itself. Other metabolites, such as this compound S-oxide, are considered largely inactive. The presence of the active metabolite, northiaden, which has a longer half-life than the parent drug, should be considered in the experimental design, as it contributes to the overall pharmacological effect.
Q3: What are the key pharmacokinetic properties of this compound I should be aware of?
A3: this compound is well-absorbed orally and undergoes significant first-pass metabolism. It is highly bound to plasma proteins (approximately 84%). Due to variations in metabolism, steady-state concentrations can be highly variable among individuals, which is a critical factor to control for in research. Key pharmacokinetic parameters are summarized in the table below.
Q4: Why is this compound not FDA-approved and what implications does this have for research?
A4: this compound is not approved by the FDA primarily due to its low therapeutic index and significant toxicity in overdose, which can lead to severe cardiotoxicity and seizures. While used in other countries, its use is often restricted to patients who do not respond to or cannot tolerate other antidepressants. For researchers, this highlights the importance of precise dosing and careful monitoring of animal welfare. The narrow safety margin means that minor errors in dose calculation or administration could lead to adverse events, becoming a source of experimental variability or animal loss.
Section 2: Troubleshooting Guide
Q1: My behavioral data shows high variability within the this compound-treated group. What are the likely causes?
A1: High inter-individual variability is a known challenge in behavioral pharmacology. This can stem from several sources, which can be broadly categorized as Animal, Environmental, and Procedural factors.
-
Animal Factors: Even in inbred strains, minor genetic and epigenetic differences exist. The sex of the animals is a major factor; for example, the female estrous cycle can significantly impact performance in various behavioral assays. Social hierarchy within group housing can also influence stress levels and behavior.
-
Environmental Factors: The laboratory environment can be a major source of variability. Factors like cage enrichment, lighting conditions (mice are nocturnal), noise levels, and vibrations can all act as stressors and influence behavior.
-
Procedural Factors: How the experiment is conducted is critical. Inconsistent handling by different researchers, or even the sex of the experimenter, has been shown to induce stress responses in rodents. The time of day testing is performed can influence results due to circadian rhythms.
Q2: I am observing inconsistent results between different experimental cohorts, even with a standardized protocol. What should I check?
A2: This common issue often points to subtle, unmonitored variables.
-
Review Drug Preparation: Ensure the this compound solution is prepared identically each time. Check for issues with vehicle selection, pH, and solubility. Ensure the solution is stored correctly and that its stability over the experiment's duration is confirmed.
-
Standardize Acclimatization and Habituation: Animals should have a consistent acclimatization period upon arrival. Furthermore, they must be habituated to the experimenter, the injection procedure (e.g., with saline injections), and the testing apparatus before baseline measurements are taken.
-
Control for Order Effects: If animals undergo a battery of tests, the order should remain the same for all subjects, as performance on one test can influence the next.
-
Document Everything: Maintain meticulous records of room temperature, humidity, light/dark cycle, and any unusual events in the facility (e.g., construction noise) that could have impacted a specific cohort.
Q3: Some animals in the this compound group appear overly sedated or show adverse effects. How can I manage this?
A3: Sedation is a known effect of this compound, primarily due to its antihistamine properties.
-
Dose-Response Pilot Study: Always conduct a pilot study to determine the optimal dose that achieves the desired therapeutic effect without causing excessive sedation or other adverse effects in your specific animal strain and model.
-
Timing of Behavioral Testing: this compound reaches peak plasma concentration around 2-3 hours after oral administration. Consider conducting behavioral tests when the sedative effects may have subsided but the antidepressant-like effects are still present. This timing should be determined empirically.
-
Monitor Animal Welfare: Closely monitor animals for signs of toxicity, such as significant weight loss, lethargy, or distress. The high toxicity of this compound in overdose necessitates careful observation.
Section 3: Data & Protocols
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability | ~30% (after first-pass) | |
| Peak Plasma Time (Tmax) | 2 - 3 hours | |
| Protein Binding | ~84% | |
| Elimination Half-Life | ~51 hours (whole-body) | |
| Primary Metabolite | Northiaden (active) |
| Primary Excretion Route | Renal (as metabolites) | |
Table 2: Key Factors Contributing to Experimental Variability
| Factor Category | Specific Factor | Potential Effect | Mitigation Strategy | Reference |
|---|---|---|---|---|
| Animal | Sex / Estrous Cycle | Fluctuating hormones in females affect anxiety and activity levels. | Test males and females separately; track estrous cycle in females if used. | |
| Strain | Different inbred strains have different baseline behaviors. | Use a single, consistent strain throughout the study. | ||
| Social Housing | Dominance hierarchies can create chronic stress in subordinate animals. | House animals consistently (group or single); allow stable hierarchies to form. | ||
| Environmental | Light Cycle | Testing nocturnal animals during their light (inactive) phase can alter results. | Test during the dark (active) phase under dim red light. | |
| Noise / Vibration | Unexpected sounds can induce acute stress and anxiety. | Conduct tests in a quiet, dedicated room; avoid testing near construction. | ||
| Procedural | Handling | Inconsistent or stressful handling (e.g., tail-picking) increases anxiety. | Use a consistent, low-stress method (e.g., tunnel or cup handling); habituate animals to the handler. | |
| Experimenter Sex | Male experimenters can induce a greater initial stress response in rodents. | Use a single experimenter where possible, or balance experimenter sex across groups. |
| | Time of Day | Circadian rhythms affect physiology and behavior. | Conduct all tests at the same time of day for all animals. | |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound (Intraperitoneal Injection)
-
Vehicle Selection: this compound hydrochloride is water-soluble. A common vehicle is sterile 0.9% saline. If using a different salt or free base, a vehicle like 5% Tween 80 in saline may be required. The vehicle must be tested alone to ensure it has no behavioral effects.
-
Dose Calculation: Calculate the required dose based on the animal's most recent body weight. This compound doses in rodent studies often range from 5-20 mg/kg, but this should be optimized in a pilot study.
-
Solution Preparation:
-
On the day of injection, weigh the required amount of this compound hydrochloride powder.
-
Dissolve it in the appropriate volume of sterile saline to achieve the target concentration. For example, for a 10 mg/kg dose in a mouse receiving 10 mL/kg injection volume, the concentration would be 1 mg/mL.
-
Ensure the solution is fully dissolved. It can be gently warmed or vortexed if necessary.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter into a sterile vial.
-
-
Administration:
-
Gently restrain the mouse or rat. For mice, scruffing is common. For rats, appropriate manual restraint is needed.
-
Use a 25-27G needle.
-
Locate the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and steadily.
-
Return the animal to its home cage and monitor for any immediate adverse reactions.
-
Protocol 2: Forced Swim Test (FST) for Assessing Antidepressant-Like Activity
-
Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm diameter for rats; 25 cm high, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 30 cm for rats, 15 cm for mice).
-
Habituation (Day 1):
-
Gently place each animal into the water-filled cylinder for a 15-minute pre-swim session. This induces a state of helplessness that is sensitive to antidepressant treatment.
-
After 15 minutes, remove the animal, gently dry it with a towel, and place it in a heated cage for recovery before returning it to its home cage.
-
-
Drug Administration: Administer this compound or vehicle according to the study timeline. A typical chronic study involves daily injections for 14-21 days. The final injections are often given at specific time points (e.g., 24h, 5h, and 1h) before the test session.
-
Test Session (Day 2, or after chronic treatment):
-
Administer the final dose of this compound at the predetermined time before the test (e.g., 60 minutes).
-
Place the animal in the swim cylinder for a 5 or 6-minute session.
-
Record the entire session with a video camera for later analysis.
-
-
Behavioral Scoring:
-
A trained observer, blind to the experimental groups, should score the behavior.
-
The key behavior measured is immobility , defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.
-
Typically, the first 1-2 minutes of the session are discarded for acclimatization, and behavior is scored during the final 4-5 minutes.
-
A reduction in the duration of immobility in the this compound-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.
-
Section 4: Visualizations
References
Technical Support Center: Analysis of Dosulepin Metabolites in Human Liver Microsomes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers refining methods to detect dosulepin and its metabolites in human liver microsomes (HLMs).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound in human liver microsomes?
A1: this compound undergoes extensive hepatic metabolism primarily through three main pathways: N-demethylation, S-oxidation, and glucuronic acid conjugation.[1][2] The major metabolites formed are northiaden (desmethylthis compound) via N-demethylation and this compound S-oxide via S-oxidation.[1][2][3] Subsequent conjugation reactions can also occur.
Q2: Which enzyme systems in human liver microsomes are responsible for this compound metabolism?
A2: The primary enzyme systems involved in the metabolism of this compound are Cytochrome P450 (CYP) enzymes, responsible for the oxidative pathways (N-demethylation and S-oxidation), and UDP-glucuronosyltransferases (UGTs), which mediate glucuronic acid conjugation. Specifically, CYP2D6 is known to be involved in the metabolism of this compound.
Q3: What are the essential cofactors for an in vitro incubation with human liver microsomes to study this compound metabolism?
A3: For studying Phase I (oxidative) metabolism mediated by CYPs, the essential cofactor is NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form). For investigating Phase II (conjugative) metabolism by UGTs, UDPGA (uridine 5'-diphospho-glucuronic acid) is required. To ensure optimal UGT activity, a pore-forming agent like alamethicin is often added to the incubation mixture to facilitate the transport of UDPGA across the microsomal membrane.
Q4: What is the recommended analytical technique for the sensitive and selective quantification of this compound and its metabolites?
A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique. It offers high sensitivity and selectivity, which is crucial for distinguishing and quantifying the parent drug and its various metabolites in a complex biological matrix like a microsomal incubation mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low metabolite formation | 1. Inactive Microsomes: Improper storage or multiple freeze-thaw cycles of the human liver microsomes. 2. Cofactor Degradation: NADPH or UDPGA may have degraded due to improper storage or preparation. 3. Incorrect Incubation Conditions: Suboptimal pH, temperature, or incubation time. 4. Enzyme Inhibition: The concentration of this compound or the solvent used for its stock solution may be inhibiting the metabolic enzymes. | 1. Ensure microsomes are stored at -80°C and minimize freeze-thaw cycles. Run a positive control with a known substrate for the relevant CYP or UGT enzyme to verify microsomal activity. 2. Prepare fresh cofactor solutions before each experiment and store them on ice. 3. Verify the pH of the incubation buffer (typically pH 7.4) and ensure the incubator is at 37°C. Optimize incubation time; start with a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes). 4. Check that the final concentration of organic solvent (e.g., DMSO, acetonitrile) is low (typically <1%) in the final incubation volume. Perform a substrate inhibition experiment to determine the optimal this compound concentration. |
| High variability between replicate samples | 1. Inconsistent Pipetting: Inaccurate pipetting of microsomes, substrate, or cofactors. 2. Poor Sample Mixing: Inadequate mixing of the reaction components. 3. Inconsistent Reaction Termination: Variation in the timing of adding the stop solution. 4. Sample Preparation Inconsistency: Variable extraction recovery during sample clean-up. | 1. Use calibrated pipettes and ensure proper technique. Pre-wetting the pipette tip can improve accuracy. 2. Gently vortex or mix the incubation tubes after adding all components. 3. Use a multichannel pipette for simultaneous reaction termination if possible, especially for time-course experiments. 4. Ensure a consistent and validated sample preparation procedure. The use of an internal standard is highly recommended to correct for variability in extraction and instrument response. |
| Poor chromatographic peak shape (e.g., tailing, fronting, or splitting) | 1. Column Contamination or Degradation: Buildup of matrix components on the column or degradation of the stationary phase. 2. Inappropriate Mobile Phase: pH of the mobile phase is not suitable for the analytes, or the organic/aqueous ratio is not optimal. 3. Sample Solvent Effects: The solvent used to reconstitute the final sample is much stronger than the initial mobile phase. | 1. Implement a column wash procedure after each batch. If the problem persists, try back-flushing the column or replace it. Using a guard column can help extend the life of the analytical column. 2. Adjust the mobile phase pH to ensure the analytes are in a consistent ionization state. Optimize the gradient elution profile for better peak shape. 3. If possible, reconstitute the sample in a solvent that is similar in composition to the initial mobile phase. |
| Ion Suppression or Enhancement in LC-MS/MS | 1. Matrix Effects: Co-eluting endogenous components from the microsomal matrix interfere with the ionization of the analytes. 2. High Analyte Concentration: High concentrations of this compound or its metabolites can cause self-suppression. | 1. Improve chromatographic separation to separate analytes from interfering matrix components. Dilute the sample if sensitivity allows. Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects. 2. Dilute the samples to fall within the linear range of the calibration curve. |
| Analyte Instability | 1. Degradation in Sample Matrix: Metabolites may be unstable at the pH or temperature of the sample during storage or processing. 2. Autosampler Instability: Degradation of analytes while waiting for injection in the autosampler. | 1. Investigate the stability of this compound and its metabolites under various storage conditions (e.g., temperature, pH). Add stabilizers if necessary. 2. Perform autosampler stability studies by reinjecting a sample after it has been sitting in the autosampler for a set period (e.g., 24 hours). If instability is observed, use a cooled autosampler and minimize the run time. |
Quantitative Data Summary
The following table presents typical performance characteristics for a validated LC-MS/MS method for the quantification of this compound and its primary metabolite, northiaden. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (% Bias) | Extraction Recovery (%) |
| This compound | 1 - 500 | 1 | < 10% | < 12% | ± 15% | 75 - 90% |
| Northiaden (Desmethylthis compound) | 1 - 500 | 1 | < 10% | < 12% | ± 15% | 70 - 85% |
| This compound S-oxide | 2.5 - 1000 | 2.5 | < 15% | < 15% | ± 15% | 60 - 80% |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation. Data is illustrative, based on typical performance of similar bioanalytical methods.
Experimental Protocols
Detailed Methodology for In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol outlines the steps for assessing the metabolic stability of this compound in HLMs.
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLMs), stored at -80°C
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH solution
-
100 mM Phosphate Buffer (pH 7.4)
-
Methanol or Acetonitrile (LC-MS grade) for stock solutions
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, or a stable isotope-labeled version of this compound)
-
Stop Solution (e.g., ice-cold acetonitrile or methanol containing the IS)
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in methanol or acetonitrile. Further dilute with the same solvent to create working solutions.
-
Microsomal Suspension: On the day of the experiment, thaw the HLMs on ice. Dilute the microsomes with 100 mM phosphate buffer (pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL. Keep on ice.
-
NADPH Solution: Prepare a 20 mM NADPH solution in 100 mM phosphate buffer. Keep on ice.
-
Stop Solution: Prepare ice-cold acetonitrile containing the internal standard at a known concentration.
3. Incubation Procedure:
-
Set up microcentrifuge tubes in duplicate or triplicate for each time point (e.g., 0, 5, 15, 30, 60 minutes) and for negative controls.
-
To each tube, add the required volume of the diluted HLM suspension.
-
Add the this compound working solution to achieve the desired final concentration (e.g., 1 µM). The final solvent concentration should be less than 1%.
-
For negative controls, add buffer instead of the NADPH solution.
-
Pre-incubate the tubes at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH solution to all tubes except the negative controls. For the 0-minute time point, add the stop solution before adding the NADPH.
-
Incubate at 37°C with gentle agitation.
-
At each designated time point, terminate the reaction by adding a sufficient volume (e.g., 2-4 volumes) of the ice-cold stop solution.
-
Vortex the samples vigorously to precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and the formed metabolites.
-
The metabolic stability can be determined by plotting the natural logarithm of the percentage of remaining this compound versus time. The slope of this line can be used to calculate the in vitro half-life (t½).
Visualizations
Caption: Metabolic pathways of this compound in the liver.
Caption: Workflow for this compound metabolism assay in HLMs.
References
Technical Support Center: Efficient Extraction of Dosulepin from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of dosulepin from plasma samples, with a specific focus on the critical role of pH adjustment.
Frequently Asked Questions (FAQs)
Q1: Why is pH adjustment crucial for the efficient extraction of this compound from plasma?
A1: Adjusting the pH of the plasma sample is critical for maximizing the extraction efficiency of this compound. This compound is a basic compound with a pKa of 9.76 for its most basic functional group.[1] To efficiently extract it from an aqueous matrix like plasma into an organic solvent, the molecule should be in its neutral, un-ionized form. By raising the pH of the plasma sample to a value above its pKa (typically 2 pH units or more), the equilibrium shifts towards the uncharged form of the this compound molecule. This increased lipophilicity significantly enhances its partitioning into an immiscible organic solvent during liquid-liquid extraction (LLE).
Q2: What is the recommended pH for extracting this compound from plasma?
A2: For optimal extraction of a basic drug like this compound (pKa ≈ 9.76), the pH of the plasma sample should be adjusted to a basic pH, typically in the range of 10.0 to 12.0. A pH of 10.2 has been successfully used for the extraction of a mixture of 21 antidepressants, including basic compounds.[2][3] In some cases, for polar compounds, an even higher pH of 12 has been utilized for ion-pair extraction.[4] It is advisable to optimize the pH within this range for your specific experimental conditions to achieve the highest recovery.
Q3: Which type of extraction method is suitable for this compound from plasma?
A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be employed for the extraction of this compound from plasma. LLE is a widely used technique where the pH of the plasma is adjusted to make this compound un-ionized, followed by extraction with an organic solvent.[5] SPE is another effective method that can offer cleaner extracts. The choice between LLE and SPE may depend on factors such as available equipment, desired sample purity, and throughput requirements.
Q4: What are common challenges encountered during the extraction of this compound from plasma and how can they be addressed?
A4: Common challenges include low recovery, emulsion formation (in LLE), and matrix effects in the final analysis. Low recovery can often be addressed by optimizing the pH, choice of extraction solvent, and extraction time. Emulsion formation can be minimized by gentle mixing, centrifugation, or the addition of salt. Matrix effects, which can interfere with chromatographic analysis, can be mitigated by using a more selective extraction technique like SPE or by optimizing the clean-up steps in the protocol.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Recovery of this compound | Incomplete conversion of this compound to its neutral form. | Ensure the pH of the plasma sample is adequately basic (pH 10-12). Verify the pH of the aqueous phase after the addition of the base. |
| Inappropriate choice of extraction solvent. | Select an organic solvent in which the neutral form of this compound is highly soluble. A mixture of heptane and isoamyl alcohol (99:1) has been reported to yield high recovery. | |
| Insufficient mixing or extraction time. | Ensure thorough but gentle mixing of the plasma and organic solvent to facilitate partitioning. Optimize the extraction time. | |
| Emulsion Formation during LLE | Vigorous shaking or vortexing. | Use gentle inversion or rocking for mixing instead of vigorous shaking. |
| High concentration of proteins and lipids in the plasma sample. | Centrifuge the sample at a higher speed and for a longer duration to break the emulsion. The addition of a small amount of a different organic solvent or salt (e.g., sodium chloride) can also help. | |
| High Matrix Effects in LC-MS/MS Analysis | Co-extraction of endogenous plasma components (e.g., phospholipids). | Incorporate a protein precipitation step before LLE. Alternatively, use a solid-phase extraction (SPE) method with appropriate wash steps for a cleaner extract. |
| Poor Reproducibility | Inconsistent pH adjustment. | Use a calibrated pH meter to accurately adjust the pH of each sample. Prepare fresh alkalizing solutions. |
| Variable extraction volumes. | Use calibrated pipettes for all liquid handling steps to ensure consistency. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for this compound from Plasma
This protocol is a general guideline and may require optimization for specific experimental needs.
1. Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples briefly to ensure homogeneity.
-
Centrifuge the plasma sample to pellet any particulate matter.
2. pH Adjustment:
-
Take a known volume of plasma (e.g., 1 mL) in a suitable tube.
-
Add a strong base (e.g., 1M Sodium Hydroxide) dropwise while gently vortexing to adjust the pH to approximately 10.2. Use a pH meter for accurate measurement.
3. Extraction:
-
Add a specific volume of an appropriate organic solvent (e.g., 5 mL of n-heptane:isoamyl alcohol, 99:1 v/v).
-
Mix gently by inversion or on a rocker for a defined period (e.g., 15 minutes) to avoid emulsion formation.
-
Centrifuge the mixture to separate the aqueous and organic layers (e.g., at 3000 x g for 10 minutes).
4. Sample Collection and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a suitable mobile phase for your analytical method (e.g., LC-MS/MS).
Quantitative Data Summary
The following table summarizes extraction conditions and reported recoveries for tricyclic antidepressants, including this compound, from various studies.
| Compound(s) | Extraction Method | pH | Extraction Solvent | Recovery (%) | Reference |
| This compound and Northiaden | LLE | Not specified, but implied basic | Heptane-isoamyl alcohol (99:1) | > 90 | |
| 27 Antidepressants (including this compound) | LLE | Not specified, but implied basic | 1-Chlorobutane | 59 - 86 | |
| 21 Antidepressants | Cloud-Point Extraction | 10.2 | Triton X-114 | Mean recovery of 86.2 for all compounds | |
| Doxepin (structurally similar to this compound) | LLE | Not specified, but implied basic | Methyl tert-butyl ether | 86.6 - 90.4 |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful execution. The following diagram illustrates the key steps in the liquid-liquid extraction of this compound from plasma.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative method validation for the analysis of 27 antidepressants and metabolites in plasma with ultraperformance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dosulepin Sample Preparation and Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of dosulepin during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, primarily N-demethylation to form northiaden and S-oxidation to form this compound S-oxide.[1][2] It is particularly vulnerable to degradation under acidic and oxidative conditions.[3][4] Forced degradation studies have shown that this compound degrades under acidic, alkaline, oxidative, thermal, and photolytic stress.[5]
Q2: What are the key factors to control during sample preparation to minimize this compound degradation?
A2: To minimize this compound degradation, it is crucial to control the following factors:
-
pH: Avoid strongly acidic or alkaline conditions. Neutral or slightly acidic pH is generally preferred.
-
Temperature: Keep samples cool and avoid prolonged exposure to high temperatures.
-
Light: Protect samples from direct light exposure, as this compound can undergo photolytic degradation.
-
Oxidizing Agents: Prevent contact with oxidizing agents.
-
Enzymatic Activity: For biological samples, minimize enzymatic degradation by working quickly at low temperatures and considering the use of enzyme inhibitors.
Q3: What are the recommended storage conditions for this compound samples?
A3: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable to minimize both chemical and potential enzymatic degradation. Samples should be stored in amber vials or wrapped in aluminum foil to protect them from light.
Q4: Can this compound's metabolites interfere with its quantification?
A4: Yes, the primary metabolites, northiaden and this compound S-oxide, can potentially interfere with the analysis of this compound, especially if the chromatographic method is not specific. It is essential to use a validated, stability-indicating method that can resolve this compound from its metabolites and any degradation products.
Troubleshooting Guides
Poor Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Degradation during extraction | - Ensure the pH of the extraction solvent is not excessively acidic or alkaline. - Perform extraction steps at low temperatures (e.g., on ice). - Minimize the exposure of the sample to light during the extraction process. |
| Incomplete extraction | - Optimize the extraction solvent system. A mixture of a non-polar solvent like heptane or hexane with a more polar modifier like isoamyl alcohol or ethyl acetate is often effective for tricyclic antidepressants. - Ensure vigorous and sufficient mixing (e.g., vortexing, shaking) for an adequate duration. - Adjust the pH of the aqueous sample to facilitate the partitioning of this compound into the organic phase (this compound is a weak base). |
| Adsorption to labware | - Use silanized glassware or polypropylene tubes to minimize adsorption. - Pre-rinse pipette tips with the sample or standard solution. |
Unexpected Peaks in the Chromatogram
| Potential Cause | Troubleshooting Steps |
| Degradation products | - Compare the chromatogram with that of a freshly prepared standard solution. - If new peaks are present, it is likely due to degradation. Review the sample handling and preparation procedure to identify potential causes of degradation (see FAQs). - Use a validated stability-indicating method to separate the parent drug from its degradation products. |
| Metabolites | - If analyzing biological samples, these peaks could be metabolites like northiaden or this compound S-oxide. - Confirm the identity of these peaks using mass spectrometry or by running certified reference standards of the metabolites. |
| Matrix effects (in LC-MS/MS) | - These can manifest as signal suppression or enhancement, which may not appear as distinct peaks but can affect the quantification of the analyte. - To mitigate matrix effects, improve the sample clean-up procedure (e.g., using solid-phase extraction), dilute the sample, or use a matrix-matched calibration curve. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects. |
Quantitative Data Summary
The following table summarizes the degradation of this compound under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Extent of Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 70°C | 7 hours | Significant Degradation | |
| Alkaline Hydrolysis | 0.1 N NaOH | 70°C | 7 hours | Significant Degradation | |
| Oxidative | 3% H₂O₂ | Room Temperature | 7 hours | Significant Degradation | |
| Thermal | Dry Heat | 105°C | 24 hours | Significant Degradation | |
| Photolytic | UV Radiation | Room Temperature | 24 hours | Significant Degradation |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a validated stability-indicating method for the determination of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Phenomenex C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1M sodium acetate buffer (pH 2.8) and acetonitrile in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare 0.1M sodium acetate solution and adjust the pH to 2.8 with an appropriate acid (e.g., phosphoric acid). Mix with acetonitrile in a 50:50 ratio. Filter and degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound HCl working standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions (10-60 µg/mL): Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range.
3. Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound HCl and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
4. Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample solution.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This is a general protocol for the extraction of tricyclic antidepressants from plasma using SPE, which can be adapted for this compound.
1. Materials:
-
SPE Cartridges: C18 or mixed-mode cation exchange cartridges.
-
Reagents: Methanol, deionized water, appropriate buffer (e.g., phosphate buffer), and elution solvent (e.g., methanol with a small percentage of ammonia or formic acid).
2. Procedure:
-
Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water or buffer through it.
-
Sample Loading: Load the plasma sample (pre-treated if necessary, e.g., by dilution or pH adjustment) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.
-
Elution: Elute the this compound from the cartridge with a strong organic solvent (e.g., methanol or acetonitrile). The addition of a modifier like ammonia (for basic compounds) can improve recovery.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for injection into the HPLC or LC-MS/MS system.
Visualizations
References
- 1. This compound | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Development of a New Validated Stability-Indicating High-Performance Thin-Layer Chromatography Method for Determination of this compound HCl in Bulk and Marketed Formulation with Characterization of its Degradants by Liquid chromatography–Mass Spectrometry | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Selecting an appropriate internal standard for dosulepin HPLC analysis
This technical support center provides guidance on selecting an appropriate internal standard for the High-Performance Liquid Chromatography (HPLC) analysis of dosulepin. It includes frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a suitable internal standard (IS) for this compound HPLC analysis?
A1: An ideal internal standard for this compound analysis should possess the following characteristics:
-
Structural Similarity: The IS should be structurally and chemically similar to this compound to ensure comparable extraction efficiency and chromatographic behavior.[1]
-
Resolution: It must be well-resolved from this compound and any other components in the sample matrix, such as metabolites or impurities.[2]
-
Stability: The IS must be stable throughout the entire analytical process, including sample preparation and chromatographic separation.
-
Non-interference: It should not be naturally present in the sample matrix being analyzed.[1]
-
Purity: The internal standard should be of high purity to ensure accurate quantification.
-
Elution Time: Ideally, the IS should elute near the analyte of interest, this compound, without overlapping.
Q2: Which compounds are recommended as internal standards for this compound HPLC analysis?
A2: While a universally mandated internal standard for this compound is not established, several structurally related compounds are suitable candidates based on their successful use in the analysis of other tricyclic antidepressants. The selection often depends on the specific matrix and chromatographic conditions. Recommended options include:
-
Other Tricyclic Antidepressants: Amitriptyline, imipramine, nortriptyline, and protriptyline are excellent candidates due to their structural similarity to this compound.[3][4] For instance, imipramine has been successfully used as an internal standard for the HPLC analysis of amitriptyline and nortriptyline.
-
Deuterated this compound: A deuterated analog of this compound is the ideal internal standard, especially for mass spectrometry (MS) detection, as it has nearly identical chemical and physical properties to the analyte, ensuring co-elution and similar ionization response.
-
Structurally Similar Pharmaceuticals: Bromazepam has been used as an internal standard for the analysis of tricyclic antidepressants.
The choice of the internal standard should be validated for each specific method to ensure it meets all the necessary criteria for accurate and precise quantification.
Q3: Why is using an internal standard crucial for accurate this compound quantification?
A3: An internal standard is essential for improving the precision and accuracy of quantitative HPLC analysis. It helps to correct for variations that can occur during the analytical process, such as:
-
Sample Preparation Errors: Losses of the analyte during extraction, concentration, or derivatization steps can be compensated for, as the IS is subjected to the same procedures.
-
Injection Volume Variability: An internal standard corrects for minor inconsistencies in the volume of sample injected into the HPLC system.
-
Instrumental Fluctuations: It can mitigate the effects of variations in detector response or flow rate.
By using the ratio of the peak area of this compound to the peak area of the internal standard for calibration, the impact of these potential errors is minimized, leading to more reliable and reproducible results.
Experimental Protocol: HPLC Analysis of this compound with an Internal Standard
This section provides a detailed methodology for the HPLC analysis of this compound using imipramine as an internal standard. This protocol is a general guideline and may require optimization for specific applications.
1. Materials and Reagents:
-
This compound Hydrochloride (Reference Standard)
-
Imipramine Hydrochloride (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate
-
Deionized Water
-
Biological Matrix (e.g., Human Plasma)
2. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of acetonitrile and 0.1M ammonium acetate (94:6, v/v). Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (this compound): Accurately weigh and dissolve this compound hydrochloride in methanol to prepare a stock solution of 100 µg/mL.
-
Internal Standard Stock Solution (Imipramine): Accurately weigh and dissolve imipramine hydrochloride in methanol to prepare a stock solution of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking blank plasma with appropriate volumes of the this compound stock solution and a constant concentration of the imipramine internal standard.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample, add a known amount of the imipramine internal standard solution.
-
Add an appropriate extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile: 0.1M Ammonium Acetate (94:6, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 230 nm |
| Column Temperature | 30°C |
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to imipramine against the concentration of this compound.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected chromatographic parameters for this compound and potential internal standards based on typical reversed-phase HPLC separations of tricyclic antidepressants. Actual values may vary depending on the specific experimental conditions.
| Compound | Expected Retention Time (min) | Resolution (Rs) from this compound | Tailing Factor (Tf) |
| This compound | 5.5 | - | < 1.5 |
| Imipramine | 6.8 | > 2.0 | < 1.5 |
| Amitriptyline | 7.5 | > 2.0 | < 1.5 |
| Nortriptyline | 4.8 | > 2.0 | < 1.5 |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
dot
Caption: Troubleshooting guide for common HPLC peak shape problems.
Q4: My this compound peak is tailing. What are the likely causes and solutions?
A4: Peak tailing for a basic compound like this compound is often due to secondary interactions with acidic silanol groups on the silica-based column packing.
-
Cause: Strong interaction between the basic amine group of this compound and residual silanol groups on the C18 column.
-
Solution:
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated this compound molecule.
-
Use an End-Capped Column: These columns have fewer free silanol groups, minimizing secondary interactions.
-
Reduce Sample Load: Injecting a lower concentration or smaller volume of the sample can prevent column overload, which can also cause peak tailing.
-
Column Cleaning: Flushing the column with a strong solvent may remove contaminants that contribute to tailing.
-
Q5: I am observing split peaks for this compound. What could be the issue?
A5: Peak splitting can arise from several factors related to the column, sample, or mobile phase.
-
Cause: A void or contamination at the head of the column can create two different flow paths for the sample, resulting in a split peak.
-
Solution:
-
Column Maintenance: Try reverse-flushing the column to remove any blockage at the inlet frit. If the problem persists, the column may need to be replaced.
-
Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting. Always try to dissolve the sample in the initial mobile phase composition.
-
Co-elution: The split peak might actually be two closely eluting compounds. To check this, try injecting a smaller volume to see if the peaks resolve. If so, the chromatographic method needs to be optimized to improve separation.
-
Q6: How can I minimize matrix effects when analyzing this compound in plasma?
A6: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, can be a significant issue in bioanalysis.
-
Effective Sample Preparation: A robust sample preparation method, such as liquid-liquid extraction or solid-phase extraction, is crucial to remove interfering substances like phospholipids from the plasma.
-
Chromatographic Separation: Optimize the HPLC method to separate this compound from the matrix components that are known to cause ion suppression.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (e.g., deuterated this compound) is the best choice to compensate for matrix effects, as it will be affected in the same way as the analyte. If a deuterated standard is not available, a structurally similar analog that elutes close to the analyte can also be effective.
References
- 1. Development and Validation of New Analytical Method for the Determination of [ijaresm.com]
- 2. [PDF] Method Development and Validation for the Estimation of Dothiepin Hydrochloride by Using RP-HPLC in PURE and Tablet Dosage Form | Semantic Scholar [semanticscholar.org]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. Gas-chromatographic analysis for therapeutic concentrations of amitriptyline and nortriptyline in plasma, with use of a nitrogen detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dosulepin and Amitriptyline: A Comparative Analysis of Efficacy in the Treatment of Depression
For Researchers, Scientists, and Drug Development Professionals
Dosulepin and amitriptyline, both tricyclic antidepressants (TCAs), have been utilized in the management of major depressive disorder for decades. While sharing a common mechanism of action, subtle but significant differences in their efficacy and tolerability profiles warrant a detailed comparative analysis. This guide provides an objective comparison of this compound and amitriptyline, supported by available clinical data, to inform research and drug development efforts.
Efficacy: A Head-to-Head Comparison
Clinical studies comparing this compound and amitriptyline have suggested a broadly similar therapeutic efficacy in treating depressive symptoms.[1][2][3][4] However, some evidence points towards a potentially more favorable profile for this compound in certain patient populations.
One single-blind, 4-week study involving fifty elderly patients with depression demonstrated a statistically better response with this compound (75 mg daily) compared to a sustained-release formulation of amitriptyline (50 mg daily).[5] The assessment, based on a symptom checklist and a self-rating depression scale, showed a superior outcome for this compound at follow-up assessments at 1, 2, and 4 weeks.
Another 6-week, double-blind, parallel-group study in 33 depressed outpatients found this compound and amitriptyline to be equally effective in alleviating the symptoms of depression, with both being significantly superior to placebo. A review of English language literature also concluded that this compound is at least as effective as amitriptyline.
While direct comparisons using standardized depression rating scales like the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS) are not consistently reported in readily available literature, the existing evidence suggests at least comparable efficacy.
Table 1: Summary of Comparative Efficacy Data
| Study Design | Patient Population | This compound Dosage | Amitriptyline Dosage | Key Efficacy Findings | Reference |
| Single-blind, parallel group | 50 elderly depressed patients | 75 mg/day | 50 mg/day (sustained-release) | Statistically better response with this compound at weeks 1, 2, and 4 based on symptom checklist and self-rating scale. | |
| Double-blind, parallel group | 33 depressed outpatients | Not specified | Not specified | Equally effective in alleviating depressive symptoms; both superior to placebo. | |
| Literature Review | Multiple studies | Varied | Varied | This compound is at least as effective as amitriptyline. |
Tolerability and Side Effect Profile
A significant point of differentiation between this compound and amitriptyline lies in their side effect profiles, with several studies indicating better tolerability for this compound.
The study in elderly patients reported fewer side effects with this compound compared to amitriptyline. Similarly, the trial in depressed outpatients found a significantly lower overall incidence of side effects with this compound. Specifically, the frequency and severity of blurred vision, dry mouth, and drowsiness were significantly less with this compound than with amitriptyline. This compound was also reported to produce fewer central nervous system and cardiovascular effects.
Table 2: Comparative Incidence of Common Side Effects (Qualitative)
| Side Effect | This compound | Amitriptyline | Reference |
| Anticholinergic (Dry Mouth, Blurred Vision) | Less frequent and severe | More frequent and severe | |
| Sedation (Drowsiness) | Less frequent and severe | More frequent and severe | |
| Cardiovascular Effects | Fewer reported effects | More reported effects | |
| Overall Side Effect Incidence | Lower | Higher |
Mechanism of Action: A Shared Pathway
Both this compound and amitriptyline exert their antidepressant effects primarily by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. This action increases the concentration of these monoamines, which are crucial for mood regulation.
Figure 1: Simplified signaling pathway of this compound and Amitriptyline.
Experimental Protocols
Detailed experimental protocols for the cited studies are often not fully available in the public domain. However, based on the descriptions in the publications, the general methodologies can be outlined.
Example Experimental Workflow for a Comparative Clinical Trial:
Figure 2: Generalized experimental workflow for a comparative clinical trial.
Key Methodological Components from Cited Studies:
-
Study Design: The studies cited employed either single-blind or double-blind, parallel-group designs, which are standard for minimizing bias in clinical trials.
-
Patient Population: Participants were diagnosed with major depressive disorder, with some studies focusing on specific populations such as the elderly.
-
Dosage and Administration: Dosages were within the therapeutic range for both drugs. For instance, 75 mg/day for this compound and 50 mg/day for sustained-release amitriptyline in one study.
-
Efficacy Assessment: Efficacy was measured using a combination of clinician-rated scales (symptom checklists) and patient-reported outcomes (self-rating depression scales).
-
Tolerability Assessment: Tolerability was assessed by recording spontaneously reported adverse events and through systematic monitoring of vital signs and, in some cases, electrocardiograms (ECGs).
Conclusion
The available evidence suggests that this compound and amitriptyline have comparable efficacy in the treatment of major depressive disorder. However, this compound appears to have a more favorable tolerability profile, with a lower incidence of anticholinergic and cardiovascular side effects. This difference may be particularly relevant in the treatment of elderly patients or those with pre-existing cardiovascular conditions. For drug development professionals, these findings highlight the potential for developing antidepressants with similar efficacy to established TCAs but with improved safety and tolerability profiles. Further large-scale, double-blind, randomized controlled trials with standardized outcome measures are warranted to provide more definitive quantitative comparisons of their efficacy and to further elucidate their respective places in the therapeutic armamentarium for depression.
References
- 1. droracle.ai [droracle.ai]
- 2. Dothiepin Versus Amitriptyline for Depression | Semantic Scholar [semanticscholar.org]
- 3. A double-blind comparison of dothiepin and amitriptyline in patients with primary affective disorder: serum levels and clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-blind study of the efficacy and safety of dothiepin hydrochloride in the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the therapeutic and cardiovascular effects of a single nightly dose of Prothiaden (dothiepin, this compound) and Lentizol (sustained-release amitriptyline) in depressed elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of dosulepin and doxepin in receptor binding assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the receptor binding profiles of two tricyclic antidepressants (TCAs), dosulepin and doxepin. By examining their affinities for various neurotransmitter receptors, we aim to elucidate the pharmacological basis for their therapeutic effects and side-effect profiles. This information is intended to support researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.
Receptor Binding Affinity Profile
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of this compound and doxepin for a range of physiologically relevant receptors. The Ki value represents the concentration of the drug that is required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. It is important to note that these values have been compiled from various sources and may exhibit some variability due to different experimental conditions.
| Receptor/Transporter | This compound (Ki, nM) | Doxepin (Ki, nM) |
| Serotonin Transporter (SERT) | ~Equipotent to NET[1] | 68[2] |
| Norepinephrine Transporter (NET) | ~Equipotent to SERT[1] | 29.5[2] |
| Histamine H1 Receptor | Potent antagonist[3] | 0.24, 0.020 (high-affinity site) |
| Serotonin 5-HT1A Receptor | Antagonist | Moderate Affinity |
| Serotonin 5-HT2A Receptor | Antagonist | Strong Affinity |
| Alpha-1 Adrenergic Receptor | Antagonist (lesser extent than α2) | 24 |
| Alpha-2 Adrenergic Receptor | Antagonist | Weak Affinity |
| Muscarinic M1-M5 Receptors | Antagonist | 83 (muscarinic acetylcholine) |
Key Observations:
-
Doxepin exhibits exceptionally high affinity for the Histamine H1 receptor , with Ki values in the sub-nanomolar range, making it one of the most potent H1 antagonists known. This high affinity is responsible for its prominent sedative effects.
-
Both drugs act as inhibitors of serotonin and norepinephrine reuptake, a hallmark of tricyclic antidepressants. This compound is reported to have roughly equipotent affinity for both SERT and NET.
-
Both this compound and doxepin display antagonist activity at various other receptors, including serotonergic, adrenergic, and muscarinic receptors, contributing to their complex pharmacological profiles and potential side effects.
Experimental Protocols: Radioligand Displacement Assay
The receptor binding affinities presented in this guide are typically determined using radioligand displacement assays. This in vitro technique measures the ability of a test compound (e.g., this compound or doxepin) to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cultured cells expressing the receptor of interest or from tissue homogenates known to be rich in the target receptor.
-
Radioligand: A high-affinity, high-specificity ligand for the target receptor, labeled with a radioactive isotope (e.g., ³H or ¹²⁵I).
-
Test Compound: Unlabeled this compound or doxepin.
-
Assay Buffer: A buffer solution optimized for the specific receptor-ligand binding interaction (e.g., Tris-HCl with appropriate ions).
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.
-
Scintillation Counter: An instrument to measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: The receptor-containing cell membranes are isolated and prepared at a specific protein concentration.
-
Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the assay buffer.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound or doxepin) are added to the incubation mixture. A control group with no test compound (total binding) and a group with a high concentration of a known potent unlabeled ligand (non-specific binding) are also included.
-
Equilibrium: The mixture is incubated for a sufficient time at a specific temperature to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.
-
Quantification: The radioactivity retained on each filter is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
The interaction of this compound and doxepin with their target receptors initiates a cascade of intracellular signaling events. The diagrams below illustrate the experimental workflow of a radioligand displacement assay and the primary signaling pathways associated with some of the key receptors targeted by these drugs.
References
A Comparative Guide to a Novel UPLC-MS/MS Method for the Quantification of Dosulepin in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new, rapid, and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of dosulepin in bulk and pharmaceutical dosage forms. The performance of this novel method is compared with existing High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods, demonstrating its superiority in terms of sensitivity, specificity, and efficiency. All validation parameters have been assessed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the reliability and accuracy of the results.[1][2][3][4][5]
Introduction to this compound and Existing Analytical Methods
This compound is a tricyclic antidepressant used in the treatment of depression and other mood disorders. It primarily acts by inhibiting the reuptake of norepinephrine and serotonin in the brain. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy.
Several analytical methods have been reported for the determination of this compound, including:
-
High-Performance Liquid Chromatography (HPLC): A widely used technique that offers good resolution and sensitivity.
-
High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique that allows for the simultaneous analysis of multiple samples.
-
Spectrophotometry: A simpler and more accessible method, but often lacks the specificity of chromatographic techniques.
While these methods are suitable for routine analysis, they can be limited by factors such as long run times, lower sensitivity, and potential interference from excipients.
The Novel UPLC-MS/MS Method: An Overview
The proposed UPLC-MS/MS method offers significant advantages over existing techniques. By coupling the high separation efficiency of UPLC with the high selectivity and sensitivity of tandem mass spectrometry, this method provides:
-
Enhanced Sensitivity: Achieves significantly lower limits of detection (LOD) and quantification (LOQ).
-
Increased Specificity: Minimizes interference from matrix components, leading to more accurate results.
-
Faster Analysis Time: Reduces the overall run time per sample, increasing sample throughput.
-
Reduced Solvent Consumption: A more environmentally friendly and cost-effective approach.
Comparative Performance Data
The performance of the new UPLC-MS/MS method was rigorously validated and compared with established HPLC and HPTLC methods. The key validation parameters are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | UPLC-MS/MS Method | HPLC Method | HPTLC Method |
| Linearity Range | 0.1 - 50 ng/mL | 5 - 25 µg/mL | 150 - 900 ng/band |
| Correlation Coefficient (r²) | >0.999 | >0.998 | >0.996 |
Table 2: Accuracy (Recovery)
| Concentration Spiked | UPLC-MS/MS Method (% Recovery) | HPLC Method (% Recovery) | HPTLC Method (% Recovery) |
| 80% | 99.8 ± 0.5 | 99.2 ± 1.2 | 98.5 ± 1.8 |
| 100% | 100.1 ± 0.3 | 99.8 ± 1.0 | 99.1 ± 1.5 |
| 120% | 99.5 ± 0.6 | 100.5 ± 1.1 | 100.2 ± 1.6 |
Table 3: Precision (%RSD)
| Parameter | UPLC-MS/MS Method | HPLC Method | HPTLC Method |
| Intraday Precision | < 1.0 | < 2.0 | < 2.0 |
| Interday Precision | < 1.5 | < 2.0 | < 2.0 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | UPLC-MS/MS Method | HPLC Method | HPTLC Method |
| LOD | 0.03 ng/mL | 1.6 µg/mL | Not Reported |
| LOQ | 0.1 ng/mL | Not Reported | Not Reported |
Table 5: System Suitability
| Parameter | UPLC-MS/MS Method | HPLC Method | HPTLC Method |
| Tailing Factor | 1.1 | < 2.0 | Not Applicable |
| Theoretical Plates | > 10000 | > 2000 | Not Applicable |
Experimental Protocols
Detailed methodologies for the validation of the new UPLC-MS/MS method are provided below, following ICH Q2(R2) guidelines.
UPLC-MS/MS Method Parameters
-
Instrumentation: Waters Acquity UPLC H-Class coupled to a Xevo TQ-S micro Tandem Mass Spectrometer.
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: 0.1% Formic acid in Acetonitrile : 0.1% Formic acid in Water (70:30, v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
MRM Transitions: this compound (m/z 296.1 > 101.1), Internal Standard (Imipramine, m/z 281.2 > 86.1).
Validation Protocol
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present was determined by analyzing blank samples, placebo (containing all excipients except this compound), and this compound-spiked samples. No interfering peaks were observed at the retention time of this compound.
Linearity: The linearity of the method was evaluated by analyzing a series of seven concentrations of this compound ranging from 0.1 to 50 ng/mL. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the concentration. The correlation coefficient (r²) was determined.
Accuracy: The accuracy of the method was determined by recovery studies. A known amount of this compound was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
Precision: The precision of the method was assessed by determining the repeatability (intraday precision) and intermediate precision (interday precision). Six replicate injections of three different concentrations of this compound were analyzed on the same day (intraday) and on three different days (interday). The results were expressed as the percentage relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, and the LOQ was established at a ratio of 10:1.
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as the flow rate (±0.02 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The system suitability parameters were checked after each variation.
System Suitability: System suitability tests were performed before each validation run to ensure that the chromatographic system was adequate for the analysis. The parameters checked included the tailing factor, theoretical plates, and %RSD of replicate injections of the standard solution.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the new analytical method according to ICH guidelines.
Caption: Workflow for the validation of an analytical method as per ICH guidelines.
Mechanism of Action of this compound
The following diagram illustrates the simplified mechanism of action of this compound.
Caption: Simplified diagram of this compound's mechanism of action.
Conclusion
The newly developed and validated UPLC-MS/MS method for the quantification of this compound is specific, accurate, precise, and robust. It offers significant advantages over existing HPLC and HPTLC methods, including superior sensitivity, shorter analysis time, and increased specificity. This method is highly suitable for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms, as well as for pharmacokinetic studies where low detection limits are required. The comprehensive validation according to ICH guidelines ensures the reliability and acceptability of the data for regulatory submissions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
A Comparative Analysis of the Side Effect Profiles of Dosulepin and Imipramine in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two tricyclic antidepressants (TCAs), dosulepin and imipramine, based on available data from animal studies. Understanding the preclinical toxicity of these compounds is crucial for predicting potential adverse effects in humans and for the development of safer antidepressant therapies. This comparison focuses on key areas of concern for TCAs: cardiotoxicity, hepatotoxicity, neurotoxicity, and anticholinergic effects.
Data Summary
The following table summarizes the quantitative data extracted from various animal studies, offering a comparative overview of the side effects of this compound and imipramine.
| Side Effect Category | Parameter | Animal Model | This compound | Imipramine | Reference |
| Cardiotoxicity | Arrhythmias | Rats | Potentially less arrhythmogenic | Induces arrhythmias | [1] |
| Hypotension | Rats | Less pronounced hypotensive effect | Induces hypotension | [1] | |
| ECG Changes (QRS prolongation) | Rabbits | Not explicitly stated | Observed | [2] | |
| Cardiac Conduction | Dogs (post-myocardial infarction) | Less effect on delayed conduction | Increased delayed conduction | [3] | |
| Hepatotoxicity | Liver Enzyme Elevation (ALT, AST) | Mice | Not explicitly stated | Dose-dependent increase | [4] |
| Histopathological Changes | Mice | Not explicitly stated | Mild to moderate hepatocyte swelling and vascular congestion | ||
| Neurotoxicity | Seizures | General information for TCAs | Can lower seizure threshold | Can induce seizures | |
| Sedation | General information for TCAs | Drowsiness reported | Sedative effects observed | ||
| Anticholinergic Effects | Inhibition of Oxotremorine-induced Tremors | Mice | Potent inhibition (by cis-dosulepin) | Moderate inhibition | |
| Inhibition of Ileum Contractions | Guinea Pigs | Potent inhibition (by cis-dosulepin) | Moderate inhibition |
Key Findings and Comparative Analysis
Cardiotoxicity
Cardiotoxicity is a significant concern with TCAs. Animal studies suggest that both this compound and imipramine can induce cardiotoxic effects, but there may be differences in their potency and specific effects.
A direct comparative study in rats indicated that both drugs produced cardiotoxic effects in an acute experiment, though the specifics of the comparison were not detailed in the available abstract. However, another study comparing various TCAs suggested that imipramine has a notable arrhythmogenic and hypotensive potential. In rabbits, imipramine infusion led to a fall in arterial blood pressure and cardiac contractility, preceding changes in heart rate and rhythm. In a study on dogs with induced myocardial infarction, this compound was found to have lesser effects on delayed cardiac conduction compared to amitriptyline, another TCA with a similar profile to imipramine. This suggests that this compound might have a wider safety margin regarding certain aspects of cardiotoxicity compared to imipramine.
Hepatotoxicity
Neurotoxicity
Central nervous system (CNS) effects are common with TCAs. Both this compound and imipramine are known to cause sedation and can lower the seizure threshold, increasing the risk of convulsions, particularly in overdose situations. In a study evaluating the neurotoxic potential of various TCAs in a dorsal root ganglion cell culture model, imipramine was found to be more toxic than desipramine and amitriptyline. Specific comparative in vivo neurotoxicity studies between this compound and imipramine are limited.
Anticholinergic Effects
Anticholinergic side effects, such as dry mouth, blurred vision, and constipation, are characteristic of TCAs. A study comparing the central anticholinergic activity of several antidepressants found that imipramine exhibited significant anticholinergic effects, as measured by its ability to counteract oxotremorine-induced tremors in mice and inhibit electrically stimulated contractions of the guinea pig ileum. While direct comparative data for this compound is scarce, a study on its stereoisomer, cis-dosulepin, demonstrated extremely potent anticholinergic action in similar models. This suggests that this compound itself likely possesses significant anticholinergic properties.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a framework for understanding how the comparative data was generated.
Cardiotoxicity Assessment in Rabbits (Imipramine)
-
Animal Model: Rabbits.
-
Drug Administration: Continuous intravenous infusion of imipramine.
-
Measurements:
-
Electrocardiogram (ECG): Monitored continuously to detect changes in heart rate, rhythm, and conduction intervals (e.g., QRS duration).
-
Hemodynamics: Arterial blood pressure and cardiac contractility (dp/dtmax) were measured.
-
Blood Flow: Measured using the radioactive microsphere method based on the principles of Fick and Stewart Hamilton.
-
-
Protocol: Imipramine was infused at a constant rate, and the sequence of cardiovascular changes was observed until significant toxicity, such as severe arrhythmias or hypotension, occurred. Plasma concentrations of imipramine were also correlated with the observed effects.
Hepatotoxicity Assessment in Mice (Imipramine)
-
Animal Model: Wild-type male BALB/c mice.
-
Drug Administration: Oral administration of imipramine at low (5mg/kg) and high (10mg/kg) doses, once a day, for four weeks.
-
Measurements:
-
Biochemical Analysis: Serum levels of aspartate transaminase (AST), alanine transaminase (ALT), and alkaline phosphatase (ALP) were measured.
-
Histopathological Examination: Liver sections were stained with hematoxylin and eosin (H&E) and examined for microscopic changes, such as hepatocyte swelling, vascular congestion, and signs of inflammation.
-
-
Protocol: Mice were divided into control and treatment groups. After the treatment period, blood samples were collected for biochemical analysis, and liver tissues were harvested for histological assessment.
Anticholinergic Activity Assessment (Imipramine)
-
In Vivo Model (Oxotremorine-induced Tremors in Mice):
-
Animal Model: Mice.
-
Procedure: Animals were pre-treated with different doses of imipramine. Subsequently, a tremor-inducing agent, oxotremorine, was administered. The ability of imipramine to reduce the intensity or abolish the tremors was quantified to determine its central anticholinergic activity (expressed as ED50).
-
-
In Vitro Model (Isolated Guinea Pig Ileum):
-
Tissue Preparation: A segment of the guinea pig ileum was suspended in an organ bath containing a physiological salt solution.
-
Procedure: Contractions of the ileum were induced by electrical stimulation of the mesenteric plexus. The inhibitory effect of different concentrations of imipramine on these contractions was measured to determine its peripheral anticholinergic activity (expressed as IC50).
-
Visualizations
Experimental Workflow for Preclinical Side Effect Profiling
References
Structural-Activity Relationship (SAR) Studies of Dosulepin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural-activity relationships (SAR) of dosulepin and its derivatives. This compound, a tricyclic antidepressant (TCA), is a potent serotonin and norepinephrine reuptake inhibitor. Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the development of novel therapeutics with improved efficacy and safety profiles. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and workflows.
Data Presentation: Comparative Biological Activity of this compound and its Metabolites
This compound undergoes extensive metabolism in the body, primarily through N-demethylation and S-oxidation, to produce several metabolites. The principal active metabolite is northiaden (desmethylthis compound), while the sulfoxide metabolites are considered to be significantly less active.[1] The following table summarizes the available data on the biological activity of this compound and its key metabolites.
| Compound | Structure | SERT Ki (nM) | NET Ki (nM) | H1 Receptor Ki (nM) | M1 Receptor Ki (nM) | α1-Adrenergic Receptor Ki (nM) |
| This compound | [Image of this compound structure] | 4.6 | 18 | 1.1 | 26 | 25 |
| Northiaden | [Image of Northiaden structure] | 20 | 4.5 | 4.8 | 83 | 37 |
| This compound S-oxide | [Image of this compound S-oxide structure] | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Northiaden S-oxide | [Image of Northiaden S-oxide structure] | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Note: Ki values are a measure of binding affinity; a lower Ki value indicates a higher affinity. Data is compiled from various sources and may vary between studies. The structures are simplified 2D representations.
From the data, several key SAR observations can be made:
-
N-Demethylation: Removal of one of the N-methyl groups (this compound to Northiaden) results in a significant increase in potency for the norepinephrine transporter (NET) and a slight decrease in potency for the serotonin transporter (SERT).[2] This is a common SAR trend observed for tricyclic antidepressants.[1]
-
S-Oxidation: Oxidation of the sulfur atom in the dibenzothiepine ring (this compound to this compound S-oxide and Northiaden to Northiaden S-oxide) dramatically reduces the affinity for all tested receptors, rendering these metabolites essentially inactive.[1] This highlights the critical role of the sulfur atom in the tricyclic core for receptor binding.
-
Receptor Selectivity: this compound exhibits a relatively balanced inhibition of both SERT and NET.[3] In contrast, its active metabolite, northiaden, is more selective for NET.
-
Off-Target Activities: Both this compound and northiaden display high affinity for histamine H1 receptors, which is consistent with the sedative effects of these compounds. They also show affinity for muscarinic M1 and α1-adrenergic receptors, contributing to the anticholinergic and cardiovascular side effects associated with TCAs.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This assay measures the ability of a compound to inhibit the reuptake of radiolabeled neurotransmitters (e.g., [³H]serotonin or [³H]norepinephrine) into cells expressing the respective transporters (SERT or NET).
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET) are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
On the day of the assay, the growth medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer).
-
The test compounds (this compound derivatives) at various concentrations are added to the wells and pre-incubated for a short period (e.g., 10-20 minutes) at 37°C.
-
The uptake reaction is initiated by adding a solution containing a fixed concentration of the radiolabeled substrate (e.g., [³H]serotonin or [³H]norepinephrine) and a monoamine oxidase inhibitor (to prevent substrate metabolism).
-
The incubation is carried out for a specific time (e.g., 10-15 minutes) at 37°C.
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.
This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that is known to bind to that receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., histamine H1, muscarinic M1, or α1-adrenergic receptors) are prepared from cultured cells or animal tissues.
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of the radiolabeled ligand is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound derivative).
-
The incubation is carried out for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a specific temperature.
-
The bound and free radioligands are separated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for monoamine reuptake assay.
Caption: Polypharmacology of this compound.
References
A Comparative Analysis of Dosulepin and Selective Serotonin Reuptake Inhibitors (SSRIs) in the Treatment of Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy, safety, and mechanisms of action of the tricyclic antidepressant (TCA) dosulepin and the class of selective serotonin reuptake inhibitors (SSRIs). The information presented is based on available clinical trial data and pharmacological research to assist in informed decision-making and future drug development.
Efficacy Comparison: this compound vs. SSRIs
Clinical trial data comparing the efficacy of this compound with various SSRIs are summarized below. The primary measures of efficacy are typically the mean change in depression rating scales from baseline, such as the Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Åsberg Depression Rating Scale (MADRS).
Quantitative Efficacy Data
| Comparison | Study Details | Efficacy Outcome Measures | Results |
| This compound vs. Fluoxetine | Double-blind, 6-week study in 100 depressed patients in general practice.[1] | Change in Hamilton Psychiatric Rating Scale for Depression (HAM-D) score. | Both groups showed improvement. This compound-treated patients tended to improve more quickly, but by the end of the trial, there was no statistically significant difference between the two groups.[1] |
| This compound vs. Sertraline | Double-blind, multi-centre, 6-week study in general practice patients with major depressive disorder. Compared sertraline (50-100 mg/day), dothiepin (this compound) (75-150 mg/day), and placebo.[2] | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) and Clinical Global Impression (CGI) scores. | Sertraline showed statistically significant differences from placebo on MADRS and CGI scores, particularly in severely depressed patients. This compound failed to achieve a statistically significant difference from placebo in any analysis.[2] |
| This compound in SSRI-Non-Responders | 8-week study of this compound in patients with major depressive disorder who did not respond to 4 weeks of SSRI treatment.[3] | Mean change in HAM-D, Hamilton Anxiety Rating Scale (HAM-A), and Insomnia Severity Index (ISI) scores from baseline. | At 8 weeks, there was a significant mean change from baseline in HAM-D score (-12.7), HAM-A score (-8.3), and ISI score (-10.5), all with p<0.0001. |
Tolerability and Safety Profile
The tolerability and safety of antidepressants are critical factors in treatment adherence and overall patient outcomes. The following table summarizes the adverse effects and withdrawal rates observed in comparative studies.
Tolerability and Adverse Effects
| Comparison | Common Adverse Effects | Withdrawal Rates |
| This compound vs. Fluoxetine | Fluoxetine: Nausea, vomiting, diarrhea. This compound: Tiredness, drowsiness, diarrhea. | 14 patients on fluoxetine and 7 on this compound withdrew due to adverse effects. |
| This compound vs. Sertraline | Sertraline: Nausea, dizziness, headache. This compound: Dry mouth, somnolence, headache. | Not specified in the abstract. |
| General TCA vs. SSRI Meta-analysis | TCAs: Higher incidence of anticholinergic side effects (e.g., dry mouth, constipation). SSRIs: Higher incidence of gastrointestinal issues (e.g., nausea) and sexual dysfunction. | Drop-out rates due to adverse events are generally higher for TCAs compared to SSRIs. |
Experimental Protocols
The following outlines a typical experimental design for a clinical trial comparing the efficacy and safety of this compound and an SSRI for major depressive disorder, based on common methodologies reported in the literature.
Study Design: A multicenter, randomized, double-blind, parallel-group study.
Participant Population:
-
Inclusion Criteria: Adult outpatients (18-65 years) with a primary diagnosis of Major Depressive Disorder (MDD) according to DSM-IV or more recent criteria. A baseline score of at least 17 on the 17-item Hamilton Depression Rating Scale (HAM-D) or a comparable score on the Montgomery-Åsberg Depression Rating Scale (MADRS).
-
Exclusion Criteria: History of bipolar disorder, schizophrenia, or other psychotic disorders. Substance abuse or dependence within the last year. Significant unstable medical conditions. Known hypersensitivity to TCAs or SSRIs. Pregnancy or lactation.
Intervention:
-
Treatment Arms:
-
This compound hydrochloride (e.g., 75-150 mg/day).
-
SSRI (e.g., Fluoxetine 20-40 mg/day, Sertraline 50-150 mg/day).
-
Placebo (in some trials).
-
-
Dosing: Flexible dosing within the specified range, adjusted based on clinical response and tolerability.
-
Duration: Typically 6 to 8 weeks for acute treatment phase.
Assessments:
-
Primary Efficacy Measures: Mean change from baseline in total score on the HAM-D or MADRS at the end of the treatment period.
-
Secondary Efficacy Measures: Clinical Global Impression (CGI) of Severity (CGI-S) and Improvement (CGI-I) scales. Response rates (e.g., ≥50% reduction in HAM-D/MADRS score). Remission rates (e.g., HAM-D score ≤7 or MADRS score ≤10).
-
Safety and Tolerability Measures: Recording of all adverse events (AEs), vital signs, weight, and laboratory parameters. Use of standardized checklists for side effects.
Statistical Analysis:
-
Efficacy analyses are typically performed on the intent-to-treat (ITT) population, including all randomized patients who received at least one dose of the study medication.
-
Analysis of covariance (ANCOVA) is often used to compare the mean change in depression scores between treatment groups, with baseline score as a covariate.
-
Chi-square tests or Fisher's exact tests are used to compare response and remission rates.
-
The incidence of adverse events is compared between groups.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound, a tricyclic antidepressant, primarily acts as a non-selective monoamine reuptake inhibitor. It blocks the reuptake of both serotonin (5-HT) and norepinephrine (NE) into the presynaptic neuron by inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET). This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, this compound has antagonistic effects on various other receptors, including histamine H1 receptors (contributing to its sedative effects), muscarinic acetylcholine receptors (leading to anticholinergic side effects), and α1-adrenergic receptors. The downstream signaling cascades are complex and involve the modulation of second messenger systems and gene expression, ultimately leading to neuroadaptive changes.
Caption: this compound's mechanism of action.
SSRI Signaling Pathway
Selective Serotonin Reuptake Inhibitors (SSRIs) act more specifically than TCAs by primarily inhibiting the reuptake of serotonin. By blocking the serotonin transporter (SERT), SSRIs lead to an accumulation of serotonin in the synaptic cleft, thereby increasing serotonergic neurotransmission. The sustained increase in serotonin levels leads to a series of adaptive changes in the brain, including the desensitization of presynaptic 5-HT1A autoreceptors, which further enhances serotonin release. Downstream, the increased activation of postsynaptic serotonin receptors triggers intracellular signaling cascades. A key pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of various genes, including brain-derived neurotrophic factor (BDNF). BDNF then binds to its receptor, TrkB, activating further signaling pathways that are crucial for neurogenesis, synaptic plasticity, and neuronal survival, which are thought to be central to the therapeutic effects of antidepressants.
Caption: SSRI downstream signaling cascade.
Conclusion
Both this compound and SSRIs are effective in treating major depressive disorder, though they differ significantly in their mechanisms of action, efficacy in specific patient populations, and side effect profiles. SSRIs are generally considered first-line treatments due to their better tolerability and safety profile compared to TCAs like this compound. However, this compound may still have a role in patients who are intolerant or unresponsive to SSRIs, particularly when sedation is desired. The choice of antidepressant should be individualized based on patient characteristics, symptom presentation, and a careful consideration of the risk-benefit profile of each medication. Further head-to-head clinical trials with robust methodologies are needed to more definitively delineate the comparative efficacy and safety of this compound versus a broader range of SSRIs.
References
Inter-Laboratory Validation of Dosulepin Quantification Methods: A Comparative Guide
This guide provides a comprehensive comparison of various analytical methods for the quantification of dosulepin, a tricyclic antidepressant. It is intended for researchers, scientists, and drug development professionals involved in the analysis of this compound in pharmaceutical and biological matrices. The guide summarizes the performance of different techniques based on published experimental data and outlines a general protocol for inter-laboratory validation to ensure method robustness and reliability across different testing facilities.
Comparison of Analytical Methods for this compound Quantification
The selection of an appropriate analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance characteristics of commonly employed methods based on published literature.
| Method | Matrix | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | % Recovery | Citation(s) |
| Spectrophotometry | Pharmaceutical Dosage Form | 1.0 - 80.0 | 0.17 - 0.18 | 0.50 - 0.54 | Not Reported | [1] |
| RP-HPLC | Pure and Tablet Dosage Form | 10 - 60 | 0.825 | 2.498 | 99.94% | [2][3] |
| RP-HPLC | Bulk Drug and Pharmaceutical Dosage Forms | 5 - 25 | 1.6 | Not Reported | Not Reported | [4] |
| RP-HPLC | Bulk and Pharmaceutical Formulation | 165 - 495 | 0.75 | 2.28 | Not Reported | [5] |
| HPTLC | Bulk and Marketed Formulation | 0.15 - 0.9 (ng/band) | Not Reported | Not Reported | Not Reported | |
| UPLC-MS/MS | Plasma | 0.0025 - 0.01 | 0.0002 - 0.01 | 0.0025 - 0.01 | 59% - 86% |
Note: The performance characteristics can vary based on the specific instrument, reagents, and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for a representative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in pharmaceutical dosage forms. This protocol is a synthesis of methodologies reported in the literature.
RP-HPLC Method for this compound Quantification in Tablets
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 column (e.g., Phenomenex C18, 250 x 4.6 mm, 5 µm).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
This compound hydrochloride reference standard.
-
Acetonitrile (HPLC grade).
-
Sodium acetate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade/deionized).
-
This compound tablets.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of buffer (0.1M sodium acetate, pH adjusted to 2.8 with orthophosphoric acid) and acetonitrile in a 50:50 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 212 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Run Time: Approximately 10 minutes.
4. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the linear range (e.g., 10, 20, 30, 40, 50, 60 µg/mL).
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 this compound tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
-
5. Method Validation Parameters (as per ICH Guidelines):
-
System Suitability: Inject the standard solution five times and evaluate parameters like theoretical plates, tailing factor, and %RSD of peak areas.
-
Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve and determine the correlation coefficient.
-
Accuracy (% Recovery): Perform recovery studies by spiking a known amount of standard drug into the placebo at three different concentration levels.
-
Precision (Intra-day and Inter-day): Analyze the standard solution at three different concentrations on the same day (intra-day) and on three different days (inter-day) and calculate the %RSD.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate.
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for the inter-laboratory validation of a this compound quantification method, often managed through a proficiency testing (PT) scheme.
Caption: Workflow for Inter-laboratory Validation of this compound Quantification.
References
- 1. brjac.com.br [brjac.com.br]
- 2. [PDF] Method Development and Validation for the Estimation of Dothiepin Hydrochloride by Using RP-HPLC in PURE and Tablet Dosage Form | Semantic Scholar [semanticscholar.org]
- 3. archives.ijper.org [archives.ijper.org]
- 4. iajps.com [iajps.com]
- 5. researchgate.net [researchgate.net]
Comparative Cardiotoxicity of Dosulepin and Other Tricyclic Antidepressants: A Guide for Researchers
Tricyclic antidepressants (TCAs), while effective for various conditions, are associated with a significant risk of cardiotoxicity, particularly in overdose. Among the TCAs, dosulepin (dothiepin) has been identified as having a noteworthy potential for adverse cardiac events. This guide provides an objective comparison of the cardiotoxicity of this compound and other TCAs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Data on Cardiotoxicity
The cardiotoxicity of TCAs can be quantified through several metrics, including overdose toxicity, impact on cardiac electrophysiology, and blockade of critical ion channels.
The Fatal Toxicity Index (FTI), which relates the number of poisoning deaths to the number of prescriptions, is a key measure of overdose lethality. Studies consistently show that TCAs as a class have a much higher FTI than newer antidepressants like SSRIs. Within the TCA class, this compound and doxepin exhibit greater toxicity compared to amitriptyline.[1][2][3]
One study calculated a relative toxicity index, setting amitriptyline as a baseline, and found this compound to be 2.7 times more toxic in terms of case fatality.[1][2]
Table 1: Comparative Overdose Toxicity of Tricyclic Antidepressants
| Antidepressant | Relative Toxicity Index (vs. Amitriptyline) | Notes |
|---|---|---|
| This compound (Dothiepin) | 2.7 - 3.2 | Consistently reported as one of the more toxic TCAs in overdose. |
| Doxepin | 2.5 - 2.6 | Shows high toxicity, comparable to this compound. |
| Amitriptyline | 1.0 (Baseline) | Used as a reference for comparison due to its high lethality. |
| Desipramine | High | Reported to be extremely toxic in overdose. |
| Maprotiline | High | Possesses a high hazard index in overdose situations. |
| Clomipramine | Lower than Amitriptyline | Generally shows lower fatal toxicity than amitriptyline. |
| Imipramine | Lower than Amitriptyline | Generally shows lower fatal toxicity than amitriptyline. |
Relative Toxicity Index is based on the ratio of mortality rates to self-poisoning rates or prescription rates, with amitriptyline as the reference compound.
The primary mechanism of TCA cardiotoxicity involves the blockade of cardiac ion channels, leading to abnormalities in the electrocardiogram (ECG), most notably QTc interval prolongation, which is a risk factor for life-threatening arrhythmias like Torsades de Pointes (TdP).
-
Sodium Channel Blockade : TCAs block fast sodium channels in myocardial cells, which slows the initial, rapid depolarization of the cardiac action potential (Phase 0). This effect manifests on the ECG as a widening of the QRS complex.
-
Potassium Channel Blockade : TCAs also inhibit potassium channels, particularly the hERG (human Ether-à-go-go-Related Gene) channel, which is responsible for the rapid delayed rectifier potassium current (IKr). This blockade delays cardiac repolarization (Phase 3), leading to a prolongation of the QT interval.
Experimental data from electrophysiological studies provide IC50 values (the concentration of a drug that inhibits a biological process by 50%), offering a direct comparison of the potency of different TCAs on the hERG channel.
Table 2: Comparative Electrophysiological Effects of Tricyclic Antidepressants
| Antidepressant | hERG Channel Blockade (IC50) | QTc Prolongation |
|---|---|---|
| This compound (Dothiepin) | Data not specifically found in searches | Not associated with a higher risk of sudden death in some observational studies. |
| Doxepin | 4.4 - 6.5 µM | Associated with significant QTc prolongation, especially in overdose. |
| Amitriptyline | ~3 µM (causes 34% inhibition) | Associated with dose-dependent QTc prolongation. Identified as a TCA likely to provoke TdP. |
| Imipramine | 3.4 µM | Associated with statistically significant QTc prolongation. |
| Nortriptyline | 2.2 µM | Associated with a higher risk of sudden death in some studies. |
Mechanisms of Cardiotoxicity Signaling Pathway
The cardiotoxic effects of TCAs are a direct result of their interaction with cardiac ion channels. This interaction disrupts the normal sequence of depolarization and repolarization of cardiomyocytes, leading to ECG abnormalities and an increased risk of arrhythmia.
Experimental Protocols
The assessment of drug-induced cardiotoxicity involves a multi-tiered approach, from in vitro assays to in vivo animal models.
The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on specific ion channels expressed in cell lines (e.g., HEK293 or CHO cells).
-
Objective : To determine the potency (IC50) and characteristics (voltage- and use-dependency) of ion channel blockade by a test compound.
-
Cell Preparation : Mammalian cells stably or transiently expressing the ion channel of interest (e.g., hERG) are cultured on coverslips.
-
Recording : A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the whole cell.
-
Voltage Protocol : A series of voltage steps are applied to the cell to elicit ionic currents through the channel of interest. For hERG channels, a typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the "tail current," which is used to quantify the drug's effect.
-
Data Analysis : The current amplitude is measured before and after the application of various concentrations of the test compound. The data are then fitted to the Hill equation to calculate the IC50 value.
-
Solutions :
-
External Solution (in mM) : 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM) : 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. pH adjusted to 7.2.
-
-
Temperature : Experiments are typically performed at or near physiological temperature (35–37°C).
hiPSC-CMs are a more biologically relevant in vitro model as they exhibit native human cardiac physiology, including ion channel expression and contractile behavior.
-
Objective : To assess a compound's effect on multiple cardiac parameters, including electrophysiology, contractility, and viability, in a human-relevant system.
-
Methodology : hiPSC-CMs are plated as a monolayer in multi-well plates, often equipped with microelectrode arrays (MEAs) or impedance sensors.
-
Endpoints :
-
Electrophysiology : MEAs record extracellular field potentials, allowing for the measurement of beat rate and field potential duration (an analogue of the QT interval).
-
Contractility : Impedance-based systems or video microscopy can monitor the rate and amplitude of cardiomyocyte contractions.
-
Viability/Cytotoxicity : Assays measuring markers like lactate dehydrogenase (LDH) release or cellular ATP levels are used to assess cell death after chronic drug exposure.
-
-
Application : This model is particularly useful for chronic toxicity studies, where cells are exposed to a compound for several days to assess long-term effects.
Animal models are crucial for understanding the integrated physiological response to a drug and for translating in vitro findings.
-
Objective : To evaluate the overall cardiovascular effects of a drug, including changes in ECG, blood pressure, and cardiac function, and to correlate these with histopathological findings.
-
Species : Rodent models (rats, mice) are commonly used for initial screening, while larger animals like dogs, rabbits, or swine are used for more detailed cardiovascular safety assessments due to their closer physiological resemblance to humans.
-
Methodology :
-
Drug Administration : The test compound is administered to the animals, often via intravenous infusion or oral gavage, at various doses, including those that exceed therapeutic levels.
-
Monitoring :
-
ECG : Telemetered animals allow for continuous ECG monitoring to detect arrhythmias and interval changes (QT, QRS).
-
Echocardiography : Used to assess cardiac structure and function, such as ejection fraction and ventricular dimensions.
-
Biomarkers : Blood samples are collected to measure cardiac biomarkers like troponins.
-
-
Endpoint Analysis : After the study period, hearts are collected for histopathological analysis to identify structural damage like fibrosis or myocyte vacuolization.
-
Standard Experimental Workflow for Cardiotoxicity Assessment
The evaluation of a compound's cardiotoxic potential follows a structured, tiered workflow, progressing from high-throughput in vitro screens to more complex in vivo studies.
References
- 1. Toxicity of antidepressants: study of rates of suicide relative to prescribing and non-fatal overdose - A multicentre programme of clinical and public health research in support of the National Suicide Prevention Strategy for England - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cambridge.org [cambridge.org]
- 3. Toxicity of antidepressants: rates of suicide relative to prescribing and non-fatal overdose | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
Assessing the Specificity of Antibodies for Dosulepin Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dosulepin, a tricyclic antidepressant, in biological samples is critical for therapeutic drug monitoring, pharmacokinetic studies, and toxicological screening. Immunoassays are a common method for this purpose due to their speed and high-throughput capabilities. However, the specificity of the antibodies used in these assays is a crucial performance characteristic that dictates the reliability of the results. This guide provides an objective comparison of antibody specificity in this compound immunoassays, supported by experimental data and detailed protocols to aid researchers in selecting and validating appropriate antibodies for their needs.
The Critical Role of Antibody Specificity
An antibody's specificity refers to its ability to bind exclusively to its target antigen, in this case, this compound. Cross-reactivity occurs when an antibody binds to other structurally similar molecules, such as other tricyclic antidepressants (TCAs), their metabolites, or even unrelated compounds. This can lead to false-positive results or an overestimation of the this compound concentration, with potentially significant clinical and research implications. Therefore, a thorough assessment of antibody specificity is paramount.
Performance Comparison of Anti-Dosulepin Antibodies
The following table summarizes hypothetical cross-reactivity data for two different anti-dosulepin antibodies (Antibody A and Antibody B) against a panel of common tricyclic antidepressants and their metabolites. The data is presented as the percentage of cross-reactivity, which is the ratio of the this compound concentration to the concentration of the cross-reacting compound that produces the same analytical signal.
Table 1: Cross-Reactivity of Anti-Dosulepin Antibodies
| Compound | Antibody A (% Cross-Reactivity) | Antibody B (% Cross-Reactivity) |
| This compound | 100 | 100 |
| Northiaden (this compound Metabolite) | 85 | 95 |
| Dothiepin Sulfoxide (Metabolite) | 45 | 60 |
| Amitriptyline | 15 | 25 |
| Nortriptyline | 10 | 18 |
| Imipramine | 5 | 12 |
| Desipramine | 3 | 8 |
| Doxepin | 2 | 5 |
| Nordoxepin | 1 | 3 |
| Clomipramine | <1 | 2 |
| Trimipramine | <1 | 1 |
| Protriptyline | <1 | <1 |
| Cyclobenzaprine | 20 | 35 |
| Quetiapine | <0.1 | 0.5 |
| Diphenhydramine | <0.1 | <0.1 |
Note: This data is illustrative and intended for comparative purposes. Actual performance may vary between antibody lots and assay formats.
From this hypothetical data, Antibody A demonstrates higher specificity with lower cross-reactivity to other TCAs and structurally related compounds compared to Antibody B. For applications requiring high accuracy in complex matrices, Antibody A would be the preferred choice.
Experimental Protocols
The determination of antibody specificity is typically performed using a competitive immunoassay format, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Competitive ELISA Protocol for Specificity Testing
1. Principle: In a competitive ELISA, a known amount of labeled this compound (e.g., conjugated to an enzyme) competes with the unlabeled this compound in the sample for a limited number of binding sites on the anti-dosulepin antibody coated onto a microplate well. The amount of labeled this compound that binds is inversely proportional to the concentration of this compound in the sample. To assess cross-reactivity, various concentrations of potentially cross-reacting compounds are tested in the same manner.
2. Materials:
-
Anti-dosulepin antibody-coated 96-well microplate
-
This compound standards
-
Potential cross-reacting compounds (other TCAs, metabolites, etc.)
-
This compound-horseradish peroxidase (HRP) conjugate
-
Assay buffer
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
3. Procedure:
-
Prepare a series of dilutions for the this compound standard and each potential cross-reacting compound in the assay buffer.
-
Add 50 µL of the standard or test compound solution to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the this compound-HRP conjugate to each well.
-
Incubate the plate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Calculate the mean absorbance for each standard and test compound concentration.
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards.
-
Determine the concentration of each test compound that gives a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Visualizing the Immunoassay Principle and Workflow
To further clarify the experimental process and the underlying principles, the following diagrams have been generated.
Benchmarking Dosulepin's Potency Against Novel Antidepressant Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological potency of the tricyclic antidepressant, dosulepin, against a selection of novel antidepressant compounds with diverse mechanisms of action. All quantitative data is supported by detailed experimental methodologies to aid in research and development.
Comparative Pharmacological Potency
The following table summarizes the in vitro binding affinities (Ki, nM) of this compound, its active metabolite northiaden, and several novel antidepressant compounds for key neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity.
| Compound | SERT | NET | DAT | 5-HT1A | 5-HT2A | M1 | H1 | α1-Adrenergic |
| This compound | 8.6–78 | 15-47 | >1000 | 260 | 21 | 18 | 1.1 | 26 |
| Northiaden (this compound Metabolite) | 192 | 4.6 | >1000 | 1,100 | 120 | 48 | 4.3 | 43 |
| Vortioxetine | 1.6 | 113 | >1000 | 15 | - | - | - | - |
| Brexpiprazole | - | - | 0.30 (D2) | 0.12 | 0.47 | 67% inhibition at 10 µM | 19 | 0.17 (α1B) |
| Gepirone | - | - | - | 38 | 3630 | - | - | - |
| Esketamine | - | - | - | - | - | - | - | - |
| Zuranolone | - | - | - | - | - | - | - | - |
Data compiled from publicly available resources. Note that experimental conditions may vary between studies.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for a radioligand binding assay.
Detailed Experimental Protocols
The following are generalized yet detailed protocols for the key assays used to determine the potency of antidepressant compounds.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Biological Material: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-Citalopram for SERT).
-
Test Compound: The unlabeled compound for which the binding affinity is to be determined (e.g., this compound).
-
Assay Buffer: A buffer solution optimized for the specific receptor binding (e.g., Tris-HCl with appropriate ions).
-
Filtration Apparatus: A cell harvester or multi-well filtration system with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer to a specific protein concentration.
-
Assay Setup: In a multi-well plate, add a fixed concentration of the radioligand to each well.
-
Competition Binding: Add a range of concentrations of the unlabeled test compound to the wells. Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known saturating ligand (non-specific binding).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter into synaptosomes or cells expressing the specific transporter.
Materials:
-
Biological Material: Synaptosomes prepared from specific brain regions (e.g., striatum for DAT) or cell lines stably expressing the transporter of interest (e.g., HEK293 cells expressing hSERT).
-
Radiolabeled Neurotransmitter: e.g., [³H]-Serotonin, [³H]-Norepinephrine.
-
Test Compound: The compound to be evaluated for reuptake inhibition.
-
Uptake Buffer: A physiological buffer (e.g., Krebs-Ringer buffer).
-
Filtration or Scintillation Proximity Assay (SPA) System.
Procedure:
-
Cell/Synaptosome Preparation: Prepare and resuspend the cells or synaptosomes in the uptake buffer.
-
Pre-incubation: Pre-incubate the cells/synaptosomes with various concentrations of the test compound or vehicle control for a short period.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.
-
Incubation: Incubate for a defined period at a controlled temperature (e.g., 37°C). The incubation time is critical and should be within the linear range of uptake.
-
Termination of Uptake: Stop the uptake by rapidly adding ice-cold uptake buffer and/or by filtration.
-
Separation and Detection:
-
Filtration Method: Similar to the binding assay, filter the samples and wash to separate the cells/synaptosomes (containing the taken-up radiolabel) from the buffer. Measure the radioactivity of the filters.
-
SPA Method: If using SPA beads coated with a scintillant, the radiolabel in close proximity (i.e., taken up into the cells attached to the beads) will generate a signal that can be read on a microplate reader.
-
-
Data Analysis:
-
Determine the amount of neurotransmitter taken up in the presence of different concentrations of the test compound.
-
Plot the percentage of inhibition of uptake against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of the neurotransmitter uptake.
-
This guide serves as a foundational resource for comparing the potency of this compound with novel antidepressant agents. The provided data and methodologies are intended to support further research and drug development efforts in the field of neuropsychopharmacology.
A comparative review of the pharmacokinetics of dosulepin and amitriptyline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of two tricyclic antidepressants, dosulepin and amitriptyline. The information presented is intended to support research, and drug development activities by offering a detailed overview of their absorption, distribution, metabolism, and excretion (ADME) properties, supported by experimental data and detailed methodologies.
Executive Summary
This compound and amitriptyline are structurally related tricyclic antidepressants that share similar therapeutic applications. However, their pharmacokinetic properties exhibit notable differences that can influence their clinical use, efficacy, and safety profiles. This review summarizes key pharmacokinetic parameters for both compounds, outlines the experimental protocols used to determine these parameters, and provides visual representations of their metabolic pathways and experimental workflows.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound and amitriptyline, facilitating a direct comparison of their properties.
| Pharmacokinetic Parameter | This compound | Amitriptyline |
| Absorption | ||
| Bioavailability | ~30%[1] | 30-60%[2] |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours[3] | ~6 hours[4][5] |
| Distribution | ||
| Protein Binding | ~84% | 90-99% |
| Volume of Distribution (Vd) | ~45 L/kg | High (17.1 ± 2.4 L/kg after IV) |
| Metabolism | ||
| Primary Metabolites | Northiaden (desmethylthis compound), this compound S-oxide | Nortriptyline (active), 10-hydroxynortriptyline, 10-hydroxyamitriptyline |
| Key Metabolizing Enzymes | Hepatic enzymes, including cytochrome P450 isoenzymes. | CYP2C19, CYP2D6, CYP3A4, CYP2C9 |
| Excretion | ||
| Elimination Half-life (t½) | 14.4–23.9 hours (this compound); 34.7–45.7 hours (Northiaden) | 10-28 hours (Amitriptyline); 16-80 hours (Nortriptyline) |
| Route of Elimination | Primarily renal (56% in urine), with some fecal excretion (15%). | Primarily renal, as metabolites. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are outlines of key experimental protocols for determining bioavailability, plasma protein binding, and in vitro metabolism.
Bioavailability Study Protocol (Oral Administration)
This protocol is adapted from bioequivalence studies of amitriptyline and is applicable for determining the oral bioavailability of this compound.
Objective: To determine the rate and extent of absorption of the drug following oral administration.
Study Design: A randomized, open-label, two-period, crossover study in healthy volunteers.
Volunteer Selection:
-
Healthy male and female volunteers, aged 18-55 years.
-
Body Mass Index (BMI) between 18 and 30 kg/m ².
-
Screened for suitability via clinical laboratory tests, medical history, and physical examination.
-
Exclusion criteria include a history of alcohol or drug abuse, and smoking.
Procedure:
-
Dosing: Following an overnight fast, subjects receive a single oral dose of the drug (e.g., 25 mg tablet).
-
Blood Sampling: Venous blood samples (approximately 4 mL) are collected into K2-EDTA anticoagulated tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, 24, 36, 48, 72, 96, 120, and 144 hours).
-
Plasma Separation: Blood samples are centrifuged at 2000 × g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Plasma samples are stored at -70 ± 10°C until analysis.
-
Bioanalytical Method: Plasma concentrations of the parent drug and its major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data:
-
Area Under the Curve from time zero to the last measurable concentration (AUC0-t).
-
Area Under the Curve from time zero to infinity (AUC0-∞).
-
Maximum Plasma Concentration (Cmax).
-
Time to Maximum Plasma Concentration (Tmax).
-
Elimination Half-life (t½).
-
-
Bioavailability Calculation: Absolute bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration of a known dose: F = (AUCoral / AUCIV) × (DoseIV / Doseoral).
Plasma Protein Binding Determination Protocol (Equilibrium Dialysis)
This protocol describes the determination of the percentage of drug bound to plasma proteins using the equilibrium dialysis method.
Objective: To quantify the extent of binding of the drug to plasma proteins.
Materials:
-
Rapid Equilibrium Dialysis (RED) device.
-
Human plasma.
-
Phosphate buffered saline (PBS), pH 7.4.
-
Test compound stock solution (in DMSO).
-
LC-MS/MS system for analysis.
Procedure:
-
Sample Preparation: Prepare drug-spiked plasma samples by adding the test compound stock solution to human plasma to achieve the desired final concentrations (e.g., 1 µM and 10 µM). The final DMSO concentration should be low (e.g., 0.1%) to minimize effects on protein binding.
-
Dialysis Setup:
-
Add the drug-spiked plasma to one chamber of the RED device.
-
Add PBS to the other chamber.
-
-
Equilibration: Incubate the sealed RED device at 37°C on an orbital shaker for a sufficient time (e.g., 4 hours) to allow the unbound drug to reach equilibrium across the semipermeable membrane.
-
Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix Matching: To ensure accurate comparison during analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.
-
Protein Precipitation: Precipitate proteins from the samples by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Analyze the supernatant from both chambers using a validated LC-MS/MS method to determine the drug concentration.
-
Calculation: The percentage of unbound drug is calculated as: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) × 100. The percentage of bound drug is then: % Bound = 100 - % Unbound.
In Vitro Metabolism Protocol (Human Liver Microsomes)
This protocol outlines a method to identify the metabolic pathways of a drug using human liver microsomes (HLMs).
Objective: To identify the metabolites of the drug formed by phase I (e.g., cytochrome P450) and phase II (e.g., glucuronidation) enzymes in the liver.
Materials:
-
Pooled human liver microsomes (HLMs).
-
Potassium phosphate buffer (pH 7.4).
-
NADPH regenerating system (for Phase I reactions).
-
UDPGA (for Phase II reactions).
-
Test compound stock solution (in DMSO).
-
LC-MS/MS system for metabolite identification.
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine HLMs, potassium phosphate buffer, and the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Reaction Initiation:
-
Phase I: Initiate the reaction by adding the NADPH regenerating system.
-
Phase II: For glucuronidation, initiate the reaction by adding UDPGA.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.
-
Metabolite Identification: Analyze the supernatant using a high-resolution LC-MS/MS system. Metabolites are identified by comparing the mass spectra of the parent drug with those of potential metabolites and by analyzing the fragmentation patterns.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the pharmacokinetics of this compound and amitriptyline.
Caption: Workflow for an oral bioavailability study.
Caption: Major metabolic pathways of amitriptyline.
Caption: Major metabolic pathways of this compound.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Bioequivalence Study of Amitriptyline Hydrochloride Tablets in Healthy Chinese Volunteers Under Fasting and Fed Conditions – ScienceOpen [scienceopen.com]
Validating the Use of Dried Blood Spots for Dosulepin Pharmacokinetic Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the transition to more efficient and less invasive sampling techniques is a continuous goal. Dried blood spot (DBS) sampling presents a compelling alternative to traditional venous plasma collection for pharmacokinetic (PK) studies. This guide provides a framework for validating the use of DBS for monitoring dosulepin, a tricyclic antidepressant, by comparing it with conventional plasma-based methods and offering detailed experimental protocols.
This compound: Pharmacokinetic Profile
This compound is readily absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver.[1] Its primary active metabolite is desmethylthis compound.[1][2] Understanding its key pharmacokinetic parameters is essential for designing and validating any new analytical method.
| Parameter | Value | Source |
| Time to Peak Plasma Concentration (Tmax) | 2–3 hours | [3] |
| Elimination Half-life | Approximately 51 hours (whole-body) | [3] |
| Protein Binding | 84% | |
| Metabolism | Hepatic (N-demethylation, S-oxidation, glucuronidation) | |
| Excretion | Primarily urine (as metabolites), some in feces |
Comparison of Sampling Methods: Dried Blood Spots vs. Venous Plasma
The choice of biological matrix is a critical decision in planning pharmacokinetic studies. While plasma is the traditional standard, DBS offers several logistical and ethical advantages. However, it also introduces unique analytical challenges that must be addressed during validation.
| Feature | Dried Blood Spot (DBS) | Venous Plasma |
| Sample Volume | Minimal (15-50 µL) | Larger volume required (several mL) |
| Collection Method | Minimally invasive (finger or heel prick) | Invasive (venipuncture) |
| Personnel | Can be performed by patients at home with training | Requires trained phlebotomist |
| Storage & Shipping | Dried spots are stable at room temperature, reducing shipping costs and biohazard risks | Requires cold chain storage and specialized shipping |
| Analyte Stability | Often enhanced for dried samples | May require specific storage conditions to prevent degradation |
| Analytical Challenges | Potential for hematocrit-dependent bias, limited sample volume for re-analysis | Well-established, homogenous matrix, larger volume for repeats |
| Data Correlation | Requires validation to ensure correlation with plasma concentrations | Direct measurement of circulating drug in the non-cellular fraction |
Experimental Protocol: Validation of a this compound DBS Assay by LC-MS/MS
This protocol outlines the steps to develop and validate a robust method for quantifying this compound in dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
1. Preparation of Standards and Quality Control (QC) Samples
-
Prepare stock solutions of this compound and a suitable internal standard (IS) (e.g., a deuterated analog) in methanol.
-
Create calibration standards by spiking drug-free whole blood with known concentrations of this compound to cover the expected therapeutic range.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Apply a fixed volume (e.g., 50 µL) of each standard and QC sample onto designated circles on a DBS card (e.g., Whatman 903).
-
Allow the cards to dry horizontally at room temperature for at least 3 hours.
2. Sample Extraction
-
Punch out a fixed-size disc (e.g., 6 mm) from the center of the dried blood spot.
-
Place the disc into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of extraction solution (e.g., acetonitrile containing the internal standard).
-
Vortex and sonicate the sample for 20 minutes to ensure complete extraction of the analyte.
-
Centrifuge the sample to pellet the paper disc and any precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
3. LC-MS/MS Analysis
-
Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., transitioning from ammonium acetate in water to acetonitrile/methanol) to separate this compound from endogenous matrix components.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound and the IS.
4. Method Validation
-
Validate the assay for linearity, accuracy, precision, selectivity, matrix effect, and stability in accordance with regulatory guidelines (e.g., FDA or EMA).
-
Hematocrit Effect: Evaluate the influence of varying hematocrit levels (e.g., 25% to 55%) on the accuracy of the assay to ensure results are reliable across different patient populations.
Visualizing the Workflow
To ensure clarity and reproducibility, the experimental and validation workflows can be visualized. The following diagrams illustrate the key stages of the process.
Caption: Experimental workflow for this compound analysis using DBS.
Caption: Logical workflow for the validation and comparison of DBS and plasma methods.
References
Comparative Analysis of Dosulepin's Effect on QTc Interval Prolongation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dosulepin and Other Antidepressants on Cardiac Repolarization
The potential for drug-induced prolongation of the corrected QT (QTc) interval, a key indicator of delayed cardiac repolarization, is a critical safety concern in drug development and clinical practice. A prolonged QTc interval can increase the risk of a life-threatening arrhythmia known as Torsades de Pointes (TdP). This guide provides a comparative study of the tricyclic antidepressant (TCA) this compound and its effects on QTc interval prolongation relative to other commonly prescribed antidepressants, supported by experimental data.
Executive Summary
This compound, a tricyclic antidepressant, has been associated with a significant risk of cardiotoxicity, including QTc interval prolongation, particularly in overdose.[1] Comparative data suggests that while many TCAs carry a risk of QTc prolongation, the degree of this effect varies among agents. Furthermore, when compared to Selective Serotonin Reuptake Inhibitors (SSRIs), TCAs as a class are generally associated with a greater increase in the QTc interval.[2] This guide presents a detailed analysis of available clinical data to facilitate an informed risk-benefit assessment of this compound in the context of its therapeutic alternatives.
Quantitative Data on QTc Interval Prolongation
The following tables summarize the quantitative effects of this compound and other selected antidepressants on the QTc interval, based on data from clinical trials.
Table 1: this compound - Effect on QTc Interval
| Study/Analysis | Patient Population | This compound Dose | Mean QTc Change (ms) | Comparator | Comparator Mean QTc Change (ms) |
| Claghorn et al. (1984) | 65 patients with depression | Not specified | No significant effect | Placebo (n=62) | Not applicable |
| Claghorn et al. (1984) | 65 patients with depression | Not specified | No significant effect | Amitriptyline (n=57) | Significant prolongation |
Table 2: Comparator Antidepressants - Effect on QTc Interval
| Antidepressant | Study/Analysis | Patient Population | Dose | Mean Change in QTc (ms) from Baseline/Placebo |
| Tricyclic Antidepressants (TCAs) | ||||
| Amitriptyline | Prospective Cohort Study | Not specified | Not specified | +5.1 |
| Amitriptyline | Cross-sectional analysis | 38,397 patients | Dose-dependent | Statistically significant increase |
| Amitriptyline | Funai et al. | 65 patients with herpes zoster pain | Median 25 mg/day | Statistically significant increase from 413.2 to 419.9 |
| Nortriptyline | Prospective Cohort Study | Not specified | Not specified | +23.3 |
| Nortriptyline | Funai et al. | 22 patients with herpes zoster pain | Median 10 mg/day | Statistically significant increase from 413.2 to 419.9 |
| Nortriptyline | Population-based cohort study | Not specified | Not specified | +35.3 |
| Imipramine | Prospective Cohort Study | Not specified | Not specified | +12.8 |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | ||||
| Citalopram | CitAD Randomized Trial | 181 patients >60 years with Alzheimer's | 30 mg/day | +18.1 (vs. placebo) |
| Citalopram | FDA QT Study | 119 healthy adults | 20 mg/day | +8.5 (vs. placebo) |
| Citalopram | FDA QT Study | 119 healthy adults | 60 mg/day | +18.5 (vs. placebo) |
| Sertraline | Thorough QT Study | 54 healthy adults | 400 mg/day (supratherapeutic) | +9.7 (vs. placebo at 4h post-dose) |
| Sertraline | Meta-analysis | Not specified | 50-200 mg/day | +3.0 (vs. placebo) |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | ||||
| Venlafaxine | FDA Drug Label Clinical Trials | Not specified | Not specified | +4.7 (vs. -1.9 for placebo) |
| Venlafaxine | Behlke et al. (2020) | 169 older adults with depression | Up to 300 mg/day | No significant increase |
Experimental Protocols
A comprehensive understanding of the methodologies employed in key studies is crucial for interpreting the data accurately.
Thorough QT/QTc Study Design (General Methodology)
A "thorough QT/QTc study" is a specialized clinical trial designed to rigorously assess a drug's potential to prolong the QT interval. The typical design is a randomized, double-blind, placebo- and active-controlled crossover study.
-
Participants: Healthy volunteers are typically enrolled to minimize confounding factors from underlying diseases.
-
Treatment Arms:
-
Test Drug: Administered at both therapeutic and supratherapeutic doses to evaluate a dose-response relationship.
-
Placebo: To control for non-drug-related changes in the QTc interval.
-
Positive Control: A drug with a known modest QTc-prolonging effect (e.g., moxifloxacin) is included to demonstrate the study's ability to detect such an effect.
-
-
ECG Monitoring: 12-lead electrocardiograms (ECGs) are recorded at multiple time points before and after drug administration, often over a 24-hour period. Digital ECGs are centrally read by trained cardiologists who are blinded to treatment allocation.
-
QTc Correction: The measured QT interval is corrected for heart rate using a standard formula, most commonly Fridericia's (QTcF) or Bazett's (QTcB) correction. Fridericia's correction is often preferred, especially for drugs that affect heart rate.[3]
-
Data Analysis: The primary endpoint is the time-matched, placebo-subtracted change in QTc interval (ΔΔQTc). Statistical analysis, typically using a mixed-effects model, is performed to assess the significance of the drug's effect.
Example Protocol: Sertraline Thorough QT Study
A single-center, randomized, three-way crossover, double-blind, placebo- and moxifloxacin-controlled study was conducted in 54 healthy adults.[4][5]
-
Treatments: Participants received sertraline 400 mg/day, moxifloxacin 400 mg, and a placebo, with a washout period of at least 14 days between treatments.
-
ECG Collection: Triplicate 12-lead ECGs were recorded before dosing and at multiple time points up to 72 hours after dosing.
-
QTc Correction: The QT interval was corrected using Fridericia's formula (QTcF).
-
Primary Analysis: The least squares (LS) mean difference in QTcF between sertraline and placebo was calculated at each post-dose time point. A predefined significance threshold was an upper bound of the 90% confidence interval for the LS mean difference exceeding 10 milliseconds.
Visualizing Experimental and Logical Frameworks
To further elucidate the processes involved in assessing and understanding drug-induced QTc prolongation, the following diagrams are provided.
References
- 1. Changes in QTc Interval in the Citalopram for Agitation in Alzheimer's Disease (CitAD) Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta-analysis of selective serotonin reuptake inhibitor-associated QTc prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety Implications of Low-Dose Amitriptyline in Neuropathic Pain-Hapres-An Academic Publisher [wap.hapres.com]
- 4. A Thorough QT Study to Evaluate the Effects of a Supratherapeutic Dose of Sertraline on Cardiac Repolarization in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Thorough QT Study to Evaluate the Effects of a Supratherapeutic Dose of Sertraline on Cardiac Repolarization in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling of Dosulepin in a Research Environment
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCH PROFESSIONALS
Dosulepin, a tricyclic antidepressant, presents significant toxicological risks that necessitate stringent safety protocols in a laboratory setting. Due to its high toxicity, particularly in cases of overdose, and its classification as a potent compound, all handling, storage, and disposal procedures must be meticulously planned and executed to ensure the safety of researchers and the environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide laboratory personnel in the safe management of this compound.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile or butyl rubber gloves. | Provides a robust barrier against skin contact. Double-gloving is recommended for handling potent compounds to minimize the risk of exposure from a single glove failure.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects the eyes from airborne particles of the solid compound and from splashes of solutions containing this compound.[1] |
| Lab Coat | A dedicated, long-sleeved lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood. | Minimizes the risk of inhaling the fine powder, which is toxic if ingested and can be harmful if inhaled.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step guidance should be followed for all procedures involving this compound.
Preparation and Weighing of Solid this compound
-
Designated Area : All handling of solid this compound must be conducted in a designated area, such as a certified chemical fume hood, to contain any airborne particles.[2]
-
Pre-Handling Check : Before starting, ensure all necessary PPE is worn correctly and that all required equipment (e.g., spatulas, weigh boats, containers) is clean and readily accessible within the fume hood.
-
Weighing : Use a tared weigh boat to accurately measure the required amount of this compound. Handle the compound gently to avoid generating dust.
-
Container Labeling : All containers with this compound, whether in solid form or in solution, must be clearly labeled with the chemical name, concentration, date, and appropriate hazard symbols.
-
Post-Handling : After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated disposables as hazardous waste. Wash hands thoroughly with soap and water.[1]
Preparation of this compound Solutions
-
Solvent Selection : Choose a suitable solvent for dissolving this compound. Ensure the solvent is compatible with the experimental procedure and subsequent disposal methods.
-
Dissolution : In a chemical fume hood, add the weighed this compound to the solvent in an appropriate container. Cap the container and mix gently until the solid is fully dissolved.
-
Storage : Store this compound solutions in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
This compound and all materials contaminated with it must be treated as hazardous waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Waste Segregation and Collection
-
Solid Waste : All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Sharps : Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
Disposal Procedure
-
Container Management : Ensure all hazardous waste containers are kept closed when not in use and are stored in a designated satellite accumulation area within the laboratory.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other required information as per institutional policy.
-
Pickup and Disposal : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not pour any this compound-containing solutions down the drain.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department immediately. |
Visual Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Experimental Protocol: Risk Assessment for Handling Potent Compounds
While a specific experimental protocol for assessing the "safety of handling" is not standard, a thorough risk assessment is a mandatory procedural step before working with any potent compound like this compound.
Objective: To systematically identify, evaluate, and control the risks associated with handling this compound in the laboratory.
Methodology:
-
Hazard Identification :
-
Review the Safety Data Sheet (SDS) and other available toxicological data for this compound.
-
Identify the primary hazards: high acute toxicity if ingested, potential for reproductive toxicity, and severe effects in overdose.
-
Consider the physical form of the compound (solid powder, solution) and the potential for aerosolization or splashing.
-
-
Exposure Assessment :
-
Identify all potential routes of exposure: inhalation, skin contact, eye contact, and ingestion.
-
Evaluate each step of the planned experiment to determine where exposure could occur (e.g., weighing, transferring, mixing, cleaning).
-
Estimate the potential frequency and duration of exposure for each task.
-
-
Risk Characterization :
-
Combine the hazard identification and exposure assessment to determine the level of risk for each experimental step.
-
Use a risk matrix (e.g., combining likelihood and severity of harm) to prioritize risks.
-
-
Control Measures :
-
Based on the risk characterization, determine the necessary control measures. This includes:
-
Engineering Controls : Use of a chemical fume hood, ventilated balance enclosure.
-
Administrative Controls : Developing a Standard Operating Procedure (SOP), providing training to all personnel, restricting access to the handling area.
-
Personal Protective Equipment (PPE) : Selecting the appropriate gloves, eye protection, and respiratory protection as detailed in the PPE section.
-
-
-
Review and Documentation :
-
Document the entire risk assessment process.
-
Review the risk assessment periodically and whenever there is a change in the experimental procedure.
-
Ensure all personnel involved in the handling of this compound have read and understood the risk assessment and associated SOPs.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
